Tetrazine-SS-Biotin
Description
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Properties
Molecular Formula |
C24H32N8O3S3 |
|---|---|
Molecular Weight |
576.8 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propyl]disulfanyl]ethyl]pentanamide |
InChI |
InChI=1S/C24H32N8O3S3/c33-20(4-2-1-3-19-22-18(14-36-19)29-24(35)30-22)25-10-12-38-37-11-9-21(34)26-13-16-5-7-17(8-6-16)23-31-27-15-28-32-23/h5-8,15,18-19,22H,1-4,9-14H2,(H,25,33)(H,26,34)(H2,29,30,35)/t18-,19-,22-/m0/s1 |
InChI Key |
DNUZQOORFCMFKQ-IPJJNNNSSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCSSCCC(=O)NCC3=CC=C(C=C3)C4=NN=CN=N4)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCSSCCC(=O)NCC3=CC=C(C=C3)C4=NN=CN=N4)NC(=O)N2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Tetrazine-SS-Biotin: Principles, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrazine-SS-Biotin is a versatile, cleavable biotinylation reagent that has become an invaluable tool in chemical biology, proteomics, and drug development. Its unique trifunctional architecture, comprising a highly reactive tetrazine moiety, a reducible disulfide bond, and a high-affinity biotin tag, enables a wide range of applications, from affinity purification of interacting molecules to advanced pre-targeting strategies in imaging and therapy. This guide provides a comprehensive overview of the core principles of this compound, detailed experimental protocols, and quantitative data to facilitate its effective implementation in research and development.
The functionality of this compound is centered around three key components:
-
Tetrazine: This moiety participates in an exceptionally fast and specific bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (TCO) partner. This "click chemistry" reaction proceeds rapidly under physiological conditions without the need for a catalyst, ensuring high specificity and efficiency in complex biological systems.
-
Disulfide (SS) Bond: This linker is stable under normal physiological conditions but can be readily cleaved in the presence of reducing agents such as dithiothreitol (DTT) or glutathione (GSH). This cleavable nature is crucial for applications requiring the release of a captured biomolecule or the activation of a therapeutic agent in a reducing environment, such as the cytoplasm of a cell.
-
Biotin: This vitamin forms an exceptionally strong and specific non-covalent interaction with streptavidin and avidin proteins. This high-affinity binding is widely exploited for the capture, immobilization, and detection of biotinylated molecules.
This combination of functionalities allows for a powerful two-step approach in various experimental workflows. First, a TCO-modified biomolecule of interest is allowed to interact within a biological system. Subsequently, this compound is introduced to specifically label the TCO-tagged molecule. The biotin handle then permits the selective capture of the complex using streptavidin-functionalized supports. Finally, the disulfide bond can be cleaved to release the captured biomolecule for downstream analysis.
Quantitative Data
The efficiency and reliability of experiments utilizing this compound are underpinned by the kinetics of the tetrazine-TCO ligation and the disulfide bond cleavage. The following tables summarize key quantitative parameters.
| Parameter | Value | Conditions |
| Chemical Formula | C₂₄H₃₂N₈O₃S₃ | |
| Molecular Weight | 576.77 g/mol | |
| Purity | >90% | |
| Physical Form | Red oil | |
| Solubility | DCM, acetonitrile, DMF, DMSO | |
| Storage | -20°C | |
| Table 1: Physicochemical Properties of this compound.[1] |
| Parameter | Value Range (M⁻¹s⁻¹) | Notes |
| Second-Order Rate Constant (k₂) | 1,000 - 6,000 | The reaction rate is influenced by the specific structure of the tetrazine and TCO derivatives, as well as the solvent and temperature. Electron-withdrawing groups on the tetrazine can increase the rate. |
| Table 2: Reaction Kinetics of Tetrazine-TCO Ligation.[2] |
| Reducing Agent | Concentration Range | Incubation Time | Temperature | Notes |
| DTT | 10-50 mM | 30-60 minutes | RT or 37°C | Dithiothreitol is a strong reducing agent commonly used for complete and rapid cleavage of disulfide bonds.[3] |
| GSH | 1-10 mM | 1-4 hours | 37°C | Glutathione is the primary intracellular reducing agent. Using GSH can mimic the release of cargo within the cellular cytoplasm. The cleavage rate is generally slower than with DTT. |
| Table 3: Conditions for Disulfide Bond Cleavage. |
Experimental Protocols
This section provides detailed methodologies for the application of this compound in a typical affinity pull-down experiment to identify protein-protein interactions.
Protocol 1: Labeling of a "Bait" Protein with TCO-NHS Ester
This protocol describes the initial step of modifying a purified "bait" protein with a trans-cyclooctene (TCO) group.
Materials:
-
Purified "bait" protein (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)
-
TCO-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
-
Protein Preparation: Ensure the "bait" protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.
-
TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by quenching any unreacted NHS ester. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted TCO-NHS ester and quenching buffer using a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Characterization (Optional): The degree of labeling (DOL) can be determined by mass spectrometry.
Protocol 2: Pull-Down of Interacting Proteins using this compound
This protocol outlines the use of the TCO-labeled "bait" protein to capture interacting "prey" proteins from a cell lysate, followed by labeling with this compound and affinity purification.
Materials:
-
TCO-labeled "bait" protein (from Protocol 1)
-
Cell lysate containing "prey" proteins
-
This compound
-
Anhydrous DMSO
-
Streptavidin-coated magnetic beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., PBS containing 50 mM DTT)
Procedure:
-
Interaction Step: Incubate the TCO-labeled "bait" protein with the cell lysate for 1-2 hours at 4°C with gentle rotation to allow for the formation of "bait-prey" protein complexes.
-
This compound Labeling:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Add the this compound stock solution to the lysate containing the "bait-prey" complexes to a final concentration of 10-50 µM.
-
Incubate for 30-60 minutes at room temperature with gentle rotation.
-
-
Affinity Capture:
-
Equilibrate the streptavidin-coated magnetic beads by washing them three times with Wash Buffer.
-
Add the equilibrated beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to capture the biotinylated complexes.
-
-
Washing:
-
Pellet the magnetic beads using a magnetic stand and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold Wash Buffer to remove non-specifically bound proteins.
-
-
Elution (Cleavage):
-
To elute the captured "bait-prey" complexes, resuspend the beads in 100 µL of Elution Buffer (PBS with 50 mM DTT).
-
Incubate for 30-60 minutes at 37°C with occasional vortexing.
-
Pellet the magnetic beads and collect the supernatant containing the eluted proteins.
-
-
Downstream Analysis: The eluted proteins can be analyzed by SDS-PAGE, Western blotting, or mass spectrometry to identify the interacting "prey" proteins.
Visualizations
Experimental Workflow for a Pull-Down Assay
Caption: Workflow for identifying protein-protein interactions using this compound.
Pre-targeting Strategy for In Vivo Imaging
Caption: Pre-targeting strategy for in vivo tumor imaging using a TCO-antibody and a tetrazine-imaging probe.
References
An In-depth Technical Guide to Tetrazine-SS-Biotin: Structure, Mechanism, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tetrazine-SS-Biotin, a versatile chemoselective and cleavable biotinylation reagent. We will delve into its core structure, mechanism of action, and provide detailed experimental protocols for its application in protein labeling, affinity purification, and cellular imaging.
Structure of this compound
This compound is a heterobifunctional molecule meticulously designed for bioorthogonal applications. Its structure comprises three key functional moieties: a tetrazine ring, a cleavable disulfide bond, and a biotin molecule.
-
Tetrazine Ring: This six-membered aromatic ring containing four nitrogen atoms is the reactive handle for bioorthogonal conjugation. Specifically, it is a 1,2,4,5-tetrazine, which acts as the diene in the inverse electron demand Diels-Alder (iEDDA) reaction.
-
Disulfide Bond (-S-S-): This covalent bond serves as a cleavable linker. It is stable under physiological conditions but can be readily reduced by the addition of reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[1] This feature allows for the controlled release of the biotin tag from the conjugated molecule.
-
Biotin Moiety: Also known as Vitamin B7, biotin exhibits an exceptionally high binding affinity for avidin and streptavidin proteins. This strong and specific interaction is widely exploited for detection, purification, and immobilization of biotinylated molecules.
The IUPAC name for a common form of this compound is N-(2-((3-((4-(1,2,4,5-tetrazin-3-yl)benzyl)amino)-3-oxopropyl)disulfanyl)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide.[2]
Figure 1: Key functional components of the this compound molecule.
Mechanism of Action
The utility of this compound stems from two distinct chemical processes: a highly efficient bioorthogonal ligation and a controlled cleavage reaction.
Inverse Electron Demand Diels-Alder (iEDDA) Reaction
The tetrazine moiety of this compound reacts with a strained alkene, most commonly a trans-cyclooctene (TCO), via an inverse electron demand Diels-Alder [4+2] cycloaddition. This reaction is exceptionally fast and highly specific, proceeding readily under physiological conditions without the need for a catalyst. The reaction results in the formation of a stable dihydropyridazine linkage, covalently attaching the biotin tag to the TCO-functionalized molecule of interest.
Figure 2: The inverse electron demand Diels-Alder (iEDDA) reaction.
Disulfide Bond Cleavage
The disulfide bond within the linker of this compound can be selectively cleaved using reducing agents. This process reduces the disulfide to two thiol groups, thereby releasing the biotin tag from the target molecule. This reversibility is a key advantage in applications such as affinity purification, where the gentle elution of the target molecule is desired.
References
- 1. research.rug.nl [research.rug.nl]
- 2. Synthesis and Pharmacological Characterization of C4-(Thiotriazolyl)-substituted-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylates. Identification of (1R,2S,4R,5R,6R)-2-Amino-4-(1H-1,2,4-triazol-3-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic Acid (LY2812223), a Highly Potent, Functionally Selective mGlu2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
The Researcher's Guide to Cleavable Biotin Linkers: A Core Technical Overview
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of molecular biology and drug discovery, the ability to selectively isolate and analyze proteins and their interacting partners is paramount. Biotin-streptavidin affinity purification is a cornerstone technique for these applications, renowned for its high specificity and affinity. However, the very strength of this interaction poses a significant challenge: the harsh conditions required for elution can denature the target molecules, compromising downstream analyses. Cleavable biotin linkers have emerged as an elegant solution, enabling the gentle release of captured biomolecules under specific, controlled conditions. This in-depth technical guide provides a comprehensive overview of the core principles of cleavable biotin linkers, their diverse chemistries, and their applications in modern research.
The Fundamental Principle: Reversible Biotinylation
Cleavable biotin linkers are trifunctional molecules comprising a biotin moiety for streptavidin binding, a reactive group for conjugation to the target molecule, and a central cleavable spacer. This design allows for the robust capture of biotinylated molecules and their subsequent release by breaking the linker under specific chemical or physical stimuli, leaving the target protein intact and functional.
A Comparative Overview of Cleavable Biotin Linkers
The choice of a cleavable linker is dictated by the specific experimental requirements, including the nature of the target molecule, the desired cleavage conditions, and the tolerance for any residual molecular fragments. The following table summarizes the key quantitative parameters of the most common classes of cleavable biotin linkers.
| Linker Type | Cleavage Reagent/Condition | Typical Cleavage Conditions | Cleavage Efficiency | Residual Mass on Target |
| Disulfide | Reducing agents (DTT, TCEP, β-mercaptoethanol) | 50 mM DTT or 10 mM 2-mercaptoethanol | High | Small sulfhydryl group |
| Photocleavable (PC) | UV light | ~365 nm UV light, 5-25 minutes | >90%[1] | Varies with linker structure |
| Acid-Cleavable (DADPS) | Mild acid | 10% Formic Acid, 30 minutes at room temperature | >98%[2][3] | 143 Da or 84 Da depending on structure[3][4] |
| Diazo | Sodium dithionite | 25-50 mM Sodium Dithionite | High | 178.19 Da |
| Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | Hydrazine | 2% aqueous hydrazine | High | Varies with linker structure |
| Vicinal Diol | Sodium periodate | 1 mM Sodium Periodate, 1 hour in the dark | High | Aldehyde groups |
Chemical Structures of Common Cleavable Biotin Linkers
The chemical structure of the linker determines its reactivity, cleavability, and the nature of the residual mass. Below are representative structures for major classes of cleavable biotin linkers.
-
Disulfide Linker (e.g., NHS-SS-Biotin): Contains a disulfide bond that is readily cleaved by reducing agents.
-
Photocleavable Linker (e.g., PC-Biotin-NHS): Incorporates a photolabile group, often a nitrobenzyl moiety, that breaks upon UV irradiation.
-
Acid-Cleavable Linker (e.g., DADPS-Biotin): Features an acid-labile dialkoxydiphenylsilane (DADPS) group.
-
Diazo Linker (e.g., Diazo-Biotin-Azide): Contains a diazobenzene group that is cleaved by sodium dithionite.
-
Dde Linker (e.g., Dde-Biotin-NHS): Utilizes a Dde protecting group that is removed by hydrazine.
Key Applications and Experimental Workflows
Cleavable biotin linkers are indispensable tools in a variety of applications, including affinity purification of protein complexes, identification of post-translational modifications, and target identification in chemical proteomics.
Affinity Purification of Protein Complexes
A primary application of cleavable biotin linkers is the gentle isolation of protein complexes for subsequent analysis by mass spectrometry or functional assays.
Chemical Proteomics Workflow for Target Identification
In chemical proteomics, cleavable biotin linkers are used to identify the protein targets of small molecule probes.
Detailed Experimental Protocols
Protocol: Affinity Purification using a Disulfide-Cleavable Linker (e.g., Sulfo-NHS-SS-Biotin)
This protocol outlines the general steps for biotinylating a protein and subsequently purifying it using streptavidin beads and a cleavable disulfide linker.
A. Biotinylation of the Target Protein:
-
Protein Preparation: Ensure the protein of interest is in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve Sulfo-NHS-SS-Biotin in water or DMSO to a concentration of 10 mM.
-
Biotinylation Reaction: Add a 20-fold molar excess of the dissolved Sulfo-NHS-SS-Biotin to the protein solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Removal of Excess Biotin: Remove unreacted biotin using a desalting column (e.g., Zeba™ Spin Desalting Column) equilibrated with PBS.
B. Affinity Purification:
-
Bead Preparation: Wash streptavidin agarose beads (e.g., 50 µL of slurry per sample) three times with PBS.
-
Binding: Add the biotinylated protein solution to the washed beads and incubate for 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash them three times with a wash buffer (e.g., PBS with 0.1% Tween-20) to remove non-specifically bound proteins.
C. Elution:
-
Cleavage: To elute the captured protein, resuspend the beads in a cleavage buffer containing a reducing agent (e.g., 50 mM DTT in PBS).
-
Incubation: Incubate for 1 hour at room temperature with gentle mixing.
-
Collection: Pellet the beads by centrifugation and collect the supernatant containing the purified, unmodified protein.
Protocol: Western Blotting of Biotinylated Proteins
This protocol describes the detection of biotinylated proteins on a western blot.
-
SDS-PAGE and Transfer: Separate the protein samples by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary Antibody Incubation (Optional): If detecting a specific protein that has been biotinylated, incubate the membrane with the appropriate primary antibody overnight at 4°C. Wash the membrane three times with TBST.
-
Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-horseradish peroxidase (HRP) conjugate (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the signal using an appropriate imaging system.
Conclusion and Future Perspectives
Cleavable biotin linkers have revolutionized the study of proteins and their interactions by enabling the gentle and efficient recovery of biotinylated molecules. The continuous development of new linkers with diverse cleavage mechanisms and improved properties, such as enhanced stability and smaller residual tags, will further expand their utility in proteomics, drug discovery, and diagnostics. The strategic selection and application of these powerful tools will undoubtedly continue to drive significant advancements in our understanding of complex biological systems.
References
An In-depth Technical Guide to Tetrazine-SS-Biotin: Chemical Properties and Stability for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Tetrazine-SS-Biotin, a heterobifunctional crosslinker integral to the fields of bioconjugation, chemical biology, and the development of targeted therapeutics such as antibody-drug conjugates (ADCs). We will delve into its core chemical properties, stability, and the experimental protocols for its application, presenting quantitative data in structured tables and visualizing key processes with detailed diagrams.
Core Principles of this compound
This compound is a versatile reagent that incorporates three key functional moieties: a tetrazine ring for bioorthogonal click chemistry, a cleavable disulfide bond, and a biotin molecule for affinity purification or detection. This combination of features enables a multi-step approach to bioconjugation, offering precise control over the labeling and release of molecules of interest.
The primary application of this compound is in scenarios requiring the specific and efficient labeling of biomolecules, followed by the selective cleavage and release of a conjugated payload. This is particularly relevant in the construction of ADCs, where a cytotoxic drug is attached to an antibody that targets cancer cells. Once the ADC is internalized by the target cell, the disulfide bond can be cleaved in the reducing intracellular environment, releasing the drug and inducing cell death.
Chemical Properties and Stability
The utility of this compound in complex biological systems is dictated by its chemical properties and stability under various conditions.
General Properties
| Property | Value | Source(s) |
| Molecular Formula | C24H32N8O3S3 | [1][2] |
| Molecular Weight | 576.77 g/mol | [1][2][3] |
| Appearance | Red oil or solid | |
| Purity | >90-96% |
Solubility and Storage
Proper handling and storage are critical to maintaining the reactivity of this compound.
| Condition | Details | Source(s) |
| Solubility | Soluble in DMSO, DMF, acetonitrile, and DCM. | |
| Storage of Solid | -20°C, protected from moisture. | |
| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month. It is recommended to store under nitrogen and protect from light. |
Stability in Aqueous Media
The stability of the tetrazine moiety is a crucial factor in its application in biological systems. Generally, tetrazines with electron-donating groups exhibit greater stability in aqueous solutions. The stability is also pH-dependent, with degradation observed under harsh pH conditions. In biological media containing nucleophiles, such as fetal bovine serum (FBS), a gradual degradation can be expected. Some studies have reported half-lives of up to 9 hours in PBS and stability in FBS for up to 4 hours for certain conjugated s-tetrazines. Unconjugated phenyl s-tetrazine was found to be 40% intact after 10 hours of incubation in FBS at 37°C.
| Condition | Stability Trend | Source(s) |
| Aqueous Buffer (e.g., PBS, pH 7.4) | Generally stable, but prolonged incubation can lead to degradation. Stability is substituent-dependent. | |
| Biological Media (e.g., with FBS) | Moderate stability; degradation is faster than in buffer due to the presence of nucleophiles. | |
| Acidic/Basic Conditions | Sensitive to harsh pH, leading to accelerated degradation. |
The Inverse Electron Demand Diels-Alder (iEDDA) Reaction
The tetrazine moiety of this compound participates in an inverse electron demand Diels-Alder (iEDDA) cycloaddition with a strained alkene, most commonly a trans-cyclooctene (TCO). This bioorthogonal "click chemistry" reaction is known for its exceptionally fast kinetics and high specificity, proceeding rapidly even at low concentrations in complex biological environments without the need for a catalyst.
Reaction Kinetics
The second-order rate constant (k₂) for the iEDDA reaction between tetrazines and TCOs is among the fastest known bioorthogonal reactions, with reported values ranging from 1 to 1 x 10⁶ M⁻¹s⁻¹. The specific rate is highly dependent on the substituents on both the tetrazine and the TCO. Electron-withdrawing groups on the tetrazine generally increase the reaction rate, while electron-donating groups decrease it. For a hydrogen-substituted tetrazine, a rapid reaction rate of approximately 30,000 M⁻¹s⁻¹ has been reported.
| Tetrazine Substituent | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Source(s) |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | ~2,000 | |
| Benzylamino-tetrazine | trans-cyclooctene (TCO) on mAb | ~6,000 (at 37°C) | |
| Hydrogen substituted tetrazines | trans-cyclooctene (TCO) | ~30,000 | |
| General Range for Tetrazine-TCO | trans-cyclooctene (TCO) | 1 - 1 x 10⁶ |
Cleavage of the Disulfide Bond
A key feature of this compound is the presence of a disulfide bond, which can be selectively cleaved under reducing conditions. This is particularly useful for releasing a conjugated molecule within the reducing environment of the cell cytoplasm, where the concentration of glutathione (GSH) is significantly higher (1-10 mM) than in the extracellular space (~5 µM).
Cleavage Conditions and Efficiency
The disulfide bond can be efficiently cleaved by common reducing agents such as dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), and glutathione (GSH). Complete cleavage can typically be achieved within 30-60 minutes at room temperature or 37°C with DTT concentrations ranging from 10-50 mM. In a cellular context, the high intracellular concentration of GSH is sufficient to trigger the cleavage of disulfide linkers in internalized ADCs, leading to the release of the cytotoxic payload. Studies have shown that enzymes of the protein disulfide isomerase family may also contribute to the reduction of the disulfide bond in cellular compartments. The efficiency of cleavage can be nearly complete (99.5%) with optimized concentrations of reducing agents like TCEP.
| Reducing Agent | Typical Concentration | Incubation Time | Temperature | Source(s) |
| Dithiothreitol (DTT) | 10-50 mM | 30-60 min | Room Temperature or 37°C | |
| Glutathione (GSH) | 1-10 mM (intracellular) | Varies | 37°C | |
| Tris(2-carboxyethyl)phosphine (TCEP) | 0.5-1 mM | 1-2 hours | Room Temperature |
Experimental Protocols and Workflows
The following sections provide detailed methodologies for the key experimental steps involving this compound.
Protocol for Antibody Labeling with a Tetrazine-SS-NHS Ester
This protocol describes the conjugation of a Tetrazine-SS-NHS ester to primary amines (e.g., lysine residues) on an antibody.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Tetrazine-SS-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting column or dialysis equipment
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Reagent Preparation: Allow the Tetrazine-SS-NHS ester vial to equilibrate to room temperature before opening. Immediately before use, prepare a 10 mM stock solution in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 50-fold molar excess of the Tetrazine-SS-NHS ester stock solution to the antibody solution. The optimal molar ratio depends on the antibody concentration and the desired degree of labeling and should be determined empirically.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted Tetrazine-SS-NHS and quenching reagents using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
Protocol for Bioorthogonal Ligation with a TCO-Functionalized Molecule
This protocol outlines the iEDDA reaction between the tetrazine-labeled antibody and a TCO-functionalized molecule.
Materials:
-
Tetrazine-labeled antibody
-
TCO-functionalized molecule of interest
-
Compatible solvent for the TCO-molecule (e.g., DMSO or aqueous buffer)
-
Purification equipment (e.g., size-exclusion chromatography system)
Procedure:
-
Reaction Setup: Dissolve the TCO-functionalized molecule in a compatible solvent. Add a 1.1 to 2.0 molar excess of the TCO-reagent to the solution of the tetrazine-labeled antibody.
-
Ligation Reaction: Incubate the reaction mixture for 10-60 minutes at room temperature. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
Purification: Purify the resulting conjugate to remove any unreacted TCO-functionalized molecule using a suitable method such as size-exclusion chromatography.
Protocol for Disulfide Bond Cleavage
This protocol describes the cleavage of the disulfide bond to release the biotin-containing fragment.
Materials:
-
Purified this compound conjugate
-
Reducing agent stock solution (e.g., 1 M DTT in water or 100 mM TCEP)
-
Reaction buffer (e.g., PBS, pH 7.0-8.0)
-
Purification equipment (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Preparation for Cleavage: Ensure the purified conjugate is in a suitable buffer at a pH between 7.0 and 8.0.
-
Reduction of Disulfide Bond: Add the reducing agent stock solution to the conjugate solution to a final concentration of 10-50 mM for DTT or 0.5-1 mM for TCEP.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 37°C.
-
Purification of the Cleaved Biomolecule: Separate the biomolecule from the cleaved biotin fragment and the reducing agent using size-exclusion chromatography or dialysis.
Visualizing Workflows and Pathways
The following diagrams, created using the DOT language, illustrate the key experimental workflow and a representative signaling pathway application.
References
A Technical Guide to Bioorthogonal Chemistry with Tetrazine: From Core Principles to Advanced Applications
For Researchers, Scientists, and Drug Development Professionals
Bioorthogonal chemistry has emerged as an indispensable tool for the precise chemical modification of biological systems, enabling the study of biomolecules in their native environments. Among the repertoire of bioorthogonal reactions, the tetrazine ligation has garnered significant attention due to its exceptionally fast reaction kinetics, high specificity, and biocompatibility.[1][2][3] This technical guide provides an in-depth exploration of the core principles of tetrazine-based bioorthogonal chemistry, detailed experimental protocols, and a summary of quantitative data to empower researchers in leveraging this powerful technology for drug development, diagnostics, and fundamental biological discovery.
Core Principles: The Inverse-Electron-Demand Diels-Alder Reaction
The foundation of tetrazine bioorthogonal chemistry lies in the inverse-electron-demand Diels-Alder (iEDDA) reaction.[2][4] In this [4+2] cycloaddition, an electron-deficient 1,2,4,5-tetrazine acts as the diene, reacting with an electron-rich or strained dienophile, most commonly a trans-cyclooctene (TCO). This reaction is exceptionally rapid and proceeds through a two-step mechanism:
-
Cycloaddition: The tetrazine and TCO undergo a rapid [4+2] cycloaddition to form a highly unstable tricyclic intermediate.
-
Retro-Diels-Alder: This intermediate then undergoes a rapid retro-Diels-Alder reaction, irreversibly eliminating a molecule of dinitrogen (N₂) to form a stable dihydropyridazine product.
The release of nitrogen gas as the sole byproduct makes this reaction highly favorable and irreversible within biological systems. The exceptional speed of this ligation allows for efficient labeling at low, micromolar to nanomolar concentrations, which is critical for minimizing potential toxicity and off-target effects in in vivo applications.
Quantitative Data: Reaction Kinetics and Stability
The performance of a bioorthogonal reaction is critically dependent on its rate constant (k₂) and the stability of the reactants in a biological medium. The following tables summarize kinetic data for various tetrazine-dienophile pairs and the stability of different tetrazine derivatives.
Table 1: Second-Order Rate Constants (k₂) for Tetrazine Ligations
| Tetrazine Derivative | Dienophile | Rate Constant (k₂, M⁻¹s⁻¹) | Reference(s) |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | ~2000 | |
| Pyridyl-tetrazine (Py-Tz) | axial-TCO | ~10332 | |
| Phenyl-tetrazine (Ph-Tz) | axial-TCO | <2000 | |
| Methyl-tetrazine (Me-Tz) | axial-TCO | <2000 | |
| 3-(p-benzylamino)-1,2,4,5-tetrazine | 5-norbornene-2-carboxylic acid | 1.339 ± 0.003 | |
| Dipyridyltetrazine | 5-norbornene-2-carboxylic acid | 1.3 ± 0.02 | |
| FITC-Tetrazine | Norbornene (NOR) | Slower than TCO/COY | |
| FITC-Tetrazine | Cyclooctyne (COY) | Slower than TCO | |
| FITC-Tetrazine | trans-cyclooctene (DS1/DS2) | Orders of magnitude faster than NOR/COY | |
| 3,6-diphenyl-s-tetrazine | Bicyclononyne (BCN) | Tunable based on substituents | |
| Asymmetric tetrazine (pyrimidin-2-yl) | Norbornene | Fastest among tested norbornene reactions |
Table 2: Stability of Tetrazine Derivatives in Physiological Conditions
| Tetrazine Derivative | Conditions | Stability | Reference(s) |
| Triazolyl-tetrazine (3b) | 12 hours | >92% remaining | |
| Triazolyl-tetrazine (3b) | 48 hours | >63% remaining | |
| Methyl-tetrazine (Me-Tz) | 12 hours | >92% remaining | |
| Methyl-tetrazine (Me-Tz) | 48 hours | >63% remaining | |
| Dipyridyl-s-tetrazines (2a) | 12 hours in 1:9 DMSO/PBS | 60-85% degraded | |
| Pyrimidyl-substituted tetrazines (2f, 2g) | 12 hours in 1:9 DMSO/PBS | 60-85% degraded | |
| Pyridyl tetrazines (2d, 2e) | 12 hours in 1:9 DMSO/PBS | >75% remaining | |
| Phenyl tetrazines (2c, 2h) | 12 hours in 1:9 DMSO/PBS | >75% remaining |
Experimental Protocols
This section provides detailed protocols for the bioorthogonal labeling of intracellular proteins and the general procedure for a strain-promoted iEDDA reaction.
Protocol for Bioorthogonal Labeling of Intracellular Proteins in Living Cells
This protocol describes a two-step labeling approach for visualizing a target protein within living cells.
Materials:
-
HeLa cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin
-
Phosphate-buffered saline (PBS)
-
DMSO
-
Vinylboronic acid (VBA)-functionalized irreversible protein inhibitor (e.g., for the proteasome)
-
Cell-permeable fluorescent tetrazine (e.g., tetrazine-BODIPY)
-
Confocal microscope
Procedure:
-
Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Inhibitor Incubation:
-
Prepare a stock solution of the VBA-containing proteasome inhibitor in DMSO.
-
Dilute the stock solution in fresh cell culture medium to the desired final concentration (e.g., 300 µM).
-
Remove the old medium from the cells and add the medium containing the inhibitor.
-
As a negative control, treat a separate set of cells with an equivalent volume of DMSO.
-
Incubate the cells for 3 hours at 37°C.
-
-
Fluorescent Tetrazine Labeling:
-
Prepare a stock solution of the cell-permeable fluorescent tetrazine in DMSO.
-
Dilute the stock solution in fresh cell culture medium to the desired final concentration (e.g., 3 µM).
-
After the inhibitor incubation, add the tetrazine-containing medium directly to the cells.
-
Incubate for a specified time (e.g., 1 hour) at 37°C.
-
-
Imaging:
-
Wash the cells with PBS to remove excess probe.
-
Image the cells using a confocal microscope with the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
General Protocol for Strain-Promoted Inverse Electron Demand Diels-Alder Reaction
This protocol outlines a general procedure for the reaction between a tetrazine and a strained alkyne like bicyclo[6.1.0]nonyne (BCN).
Materials:
-
Substituted 1,2,4,5-tetrazine
-
Bicyclo[6.1.0]nonyne (BCN) or other strained dienophile
-
Methanol (HPLC-grade)
-
Thin-layer chromatography (TLC) plates
-
Flash column chromatography system
Procedure:
-
Reaction Setup:
-
Dissolve the tetrazine in methanol (e.g., 1 mL).
-
In a separate vial, dissolve the BCN in methanol (e.g., 1 mL).
-
Add the BCN solution to the tetrazine solution.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature for 5 to 30 minutes.
-
Monitor the progress of the reaction by TLC. The disappearance of the characteristic pink/red color of the tetrazine can also be a visual indicator of reaction progression.
-
-
Purification:
-
Upon completion, directly load the reaction mixture onto a flash column for purification of the dihydropyridazine product.
-
Applications in Drug Development and Research
The unique properties of the tetrazine ligation have led to its widespread adoption in drug development and biomedical research.
-
Pretargeted Imaging and Therapy: This multi-step strategy decouples the targeting and imaging/therapeutic steps to improve the signal-to-background ratio. A biomolecule (e.g., an antibody) functionalized with a dienophile is administered first, allowed to accumulate at the target site, and unbound conjugate is cleared from circulation. Subsequently, a much smaller, rapidly clearing tetrazine-labeled imaging agent or therapeutic is administered, which then reacts specifically at the target site.
-
Controlled Drug Release: Tetrazine chemistry can be engineered for "click-to-release" applications. A prodrug is designed with a linker that is cleaved upon reaction with a tetrazine, allowing for spatiotemporally controlled activation of a therapeutic agent.
-
Protein Labeling and Visualization: As detailed in the protocols, tetrazine ligation is a powerful tool for labeling and visualizing proteins in living cells and organisms. This enables the study of protein localization, trafficking, and interactions in real-time.
-
Fluorescence Turn-On Probes: Many tetrazine-fluorophore conjugates are designed to be "fluorogenic," where the fluorescence of the dye is quenched by the tetrazine. Upon reaction with a dienophile, the tetrazine is consumed, leading to a significant increase in fluorescence, which is highly advantageous for reducing background in no-wash imaging experiments.
Conclusion
Tetrazine bioorthogonal chemistry represents a robust and versatile platform for the study and manipulation of biological systems. Its rapid, selective, and biocompatible nature has propelled its use in a wide array of applications, from fundamental cell biology to the development of next-generation therapeutics and diagnostics. This guide provides the foundational knowledge and practical protocols to empower researchers to harness the full potential of this powerful chemical tool. As new tetrazine derivatives and dienophiles with improved stability and reactivity are developed, the scope of applications for this remarkable chemistry will undoubtedly continue to expand.
References
- 1. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the Disulfide Bond in Tetrazine-SS-Biotin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core functionalities of Tetrazine-SS-Biotin, a versatile chemoselective labeling reagent. We delve into the critical role of its cleavable disulfide bond, providing a comprehensive overview of its applications in bioconjugation, particularly in the burgeoning field of antibody-drug conjugates (ADCs). This document outlines the fundamental chemistry, detailed experimental protocols, and quantitative data to empower researchers in leveraging this powerful tool for their scientific endeavors.
Core Principles of this compound
This compound is a trifunctional molecule meticulously designed for advanced bioconjugation strategies. Its architecture integrates three key components:
-
Tetrazine Moiety: This group participates in an exceptionally rapid and specific bioorthogonal "click chemistry" reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (TCO) partner. This reaction exhibits remarkable kinetics and proceeds efficiently in complex biological media without the need for cytotoxic catalysts.
-
Disulfide (SS) Bond: This cleavable linker is the cornerstone of the reagent's utility in applications requiring the controlled release of a conjugated molecule. The disulfide bond is stable under physiological conditions but can be readily cleaved in the presence of reducing agents.
-
Biotin Handle: This vitamin possesses an extraordinarily high affinity for streptavidin and avidin, enabling robust and highly selective capture, purification, and detection of biotinylated molecules.
The strategic integration of these three components allows for a powerful two-step labeling and release strategy, making this compound an invaluable tool in various research and development settings.
Quantitative Data
The efficiency of both the bioorthogonal ligation and the disulfide bond cleavage is paramount to the successful application of this compound. The following tables summarize key quantitative data gathered from the scientific literature.
Table 1: Kinetics of the Tetrazine-TCO Cycloaddition Reaction
The inverse-electron-demand Diels-Alder reaction between tetrazines and trans-cyclooctenes is renowned for its exceptional speed. The second-order rate constants (k₂) for this reaction are among the fastest known in bioorthogonal chemistry.
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | ~2000 | 9:1 Methanol/Water |
| Hydrogen-substituted tetrazine | TCO | up to 30,000 | Aqueous Media[1] |
| 3-methyl-6-phenyl-tetrazine | sTCO | 420 ± 49 | ACN/PBS |
| Me4Pyr-Tz | TCO-PEG₄ | 69,400 | DPBS |
Note: The reaction rate is influenced by the specific substituents on both the tetrazine and TCO rings, as well as the solvent system. The data presented provides a general range of expected kinetics.[2]
Table 2: Conditions for Disulfide Bond Cleavage
The cleavage of the disulfide bond in this compound is typically achieved through the use of reducing agents. The efficiency of this process is dependent on the choice of reducing agent, its concentration, incubation time, and temperature.
| Reducing Agent | Concentration | Incubation Time | Temperature | Notes |
| Dithiothreitol (DTT) | 10-50 mM | 30-60 min | Room Temperature | A commonly used and effective reducing agent. |
| Tris(2-carboxyethyl)phosphine (TCEP) | 10-20 mM | 30-60 min | Room Temperature | Odorless and more stable in solution compared to DTT. |
| Glutathione (GSH) | 1-10 mM | Variable | 37°C | Mimics the intracellular reducing environment.[][4] |
Note: These conditions are general guidelines and may require optimization for specific applications.
Experimental Protocols
The following are detailed methodologies for common applications of this compound.
Protocol 1: Labeling of TCO-Modified Proteins with this compound
Objective: To covalently attach this compound to a protein that has been previously functionalized with a trans-cyclooctene (TCO) group.
Materials:
-
TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Size-exclusion chromatography (SEC) column (e.g., PD-10) for buffer exchange/purification
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a final concentration of 10 mM.
-
Reaction Setup: Add a 5- to 20-fold molar excess of the this compound stock solution to the TCO-modified protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain protein integrity.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. The progress of the reaction can be monitored by the disappearance of the characteristic pink color of the tetrazine.
-
Purification: Remove the excess, unreacted this compound by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired buffer.
-
Quantification: Determine the concentration of the biotinylated protein using a standard protein assay (e.g., BCA or Bradford). The degree of biotinylation can be assessed using methods such as the HABA assay or mass spectrometry.[5]
Protocol 2: Affinity Purification of Biotinylated Proteins using Streptavidin Beads
Objective: To capture and purify proteins labeled with this compound using streptavidin-conjugated agarose or magnetic beads.
Materials:
-
Biotinylated protein sample from Protocol 1
-
Streptavidin-conjugated beads (agarose or magnetic)
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20, pH 7.4)
-
Elution Buffer (see Protocol 3)
Procedure:
-
Bead Preparation: Wash the streptavidin beads twice with Binding/Wash Buffer to remove any storage buffer.
-
Binding: Add the biotinylated protein sample to the washed streptavidin beads. Incubate for 30-60 minutes at room temperature with gentle rotation to allow for efficient binding.
-
Washing: Pellet the beads by centrifugation (for agarose) or using a magnetic stand (for magnetic beads). Discard the supernatant. Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elution: Proceed to Protocol 3 for the release of the captured protein.
Protocol 3: Cleavage of the Disulfide Bond and Elution of Captured Proteins
Objective: To release the biotinylated protein from the streptavidin beads by cleaving the disulfide bond within the this compound linker.
Materials:
-
Protein-bound streptavidin beads from Protocol 2
-
Elution Buffer containing a reducing agent:
-
Option A: 50 mM DTT in PBS, pH 7.4
-
Option B: 20 mM TCEP in PBS, pH 7.4
-
Option C: 10 mM Glutathione in PBS, pH 7.4
-
Procedure:
-
Elution: Resuspend the protein-bound streptavidin beads in the chosen Elution Buffer.
-
Incubation: Incubate the bead suspension for 30-60 minutes at room temperature with gentle mixing. For glutathione-mediated cleavage, incubation at 37°C may be more effective.
-
Collection of Eluate: Pellet the beads and carefully collect the supernatant, which now contains the released protein. The biotin portion of the linker will remain attached to the streptavidin beads.
-
Analysis: The eluted protein can be analyzed by SDS-PAGE, Western blotting, or other downstream applications.
Visualizations
The following diagrams, generated using the DOT language, illustrate the key structures and workflows associated with this compound.
Conclusion
This compound stands as a powerful and versatile reagent for researchers engaged in bioconjugation, proteomics, and drug development. The central role of its cleavable disulfide bond enables the controlled release of labeled biomolecules, a feature of paramount importance in applications such as the targeted delivery of therapeutics by ADCs and the elution of proteins from affinity matrices under mild conditions. By understanding the fundamental principles, quantitative parameters, and experimental protocols outlined in this guide, scientists can effectively harness the capabilities of this compound to advance their research objectives.
References
- 1. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Detection and Quantification of Biotinylated Proteins for TurboID-Based Proximity Labeling Mass Spectrometry in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core of Rapid Bioconjugation: An In-Depth Technical Guide to the Principles of Inverse-Electron-Demand Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
The inverse-electron-demand Diels-Alder (IEDDA) reaction has rapidly ascended as a premier tool in the fields of chemical biology, drug development, and materials science. Its hallmark features—exceptionally fast kinetics, exquisite selectivity, and the ability to proceed in complex biological environments without toxic catalysts—make it an indispensable strategy for creating precisely engineered molecular conjugates.[1][2] This technical guide delves into the fundamental principles of the IEDDA reaction, offering a comprehensive overview of its mechanism, the electronic factors that govern its reactivity, and practical considerations for its application. We provide detailed experimental protocols for key applications and a compilation of quantitative kinetic data to empower researchers to harness the full potential of this powerful bioorthogonal reaction.
Core Principles of the Inverse-Electron-Demand Diels-Alder Reaction
The IEDDA reaction is a type of [4+2] cycloaddition, a class of reactions first described by Otto Diels and Kurt Alder.[3] However, it operates under a reversed electronic paradigm compared to the "normal" Diels-Alder reaction. In the IEDDA reaction, an electron-deficient diene reacts with an electron-rich dienophile.[3][4] This inversion of electronic demand is the key to its rapid kinetics and high specificity, particularly in biological systems where nucleophilic functional groups are abundant.
The Reaction Mechanism
The most common IEDDA reaction in bioconjugation involves the coupling of a 1,2,4,5-tetrazine (the electron-poor diene) with a strained alkene or alkyne, such as a trans-cyclooctene (TCO) (the electron-rich dienophile). The mechanism proceeds in a two-step sequence:
-
[4+2] Cycloaddition: The tetrazine and the dienophile undergo a concerted cycloaddition to form a highly unstable, nitrogen-containing bicyclic intermediate.
-
Retro-Diels-Alder Reaction: This intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of dinitrogen gas (N₂). This step is the thermodynamic driving force for the reaction, rendering it irreversible.
-
Product Formation: The elimination of N₂ results in the formation of a stable dihydropyridazine product, which may further oxidize to a pyridazine.
This rapid, irreversible reaction can be monitored by the disappearance of the characteristic color of the tetrazine, which typically has a visible absorbance around 520-540 nm.
Figure 1: General mechanism of the IEDDA reaction.
Frontier Molecular Orbital (FMO) Theory
The speed and selectivity of the IEDDA reaction are best explained by Frontier Molecular Orbital (FMO) theory. In contrast to the normal Diels-Alder reaction, which is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, the IEDDA reaction is controlled by the interaction between the HOMO of the electron-rich dienophile and the LUMO of the electron-poor diene.
A smaller energy gap between the dienophile's HOMO and the diene's LUMO leads to a stronger interaction and a faster reaction rate. The reactivity of IEDDA pairs can be tuned by modifying their electronic properties:
-
Electron-withdrawing groups on the tetrazine (diene) lower its LUMO energy, increasing the reaction rate.
-
Electron-donating groups on the dienophile raise its HOMO energy, also accelerating the reaction.
-
Ring strain in the dienophile, as seen in trans-cyclooctenes, significantly raises the HOMO energy, leading to exceptionally fast reaction rates.
Figure 2: FMO diagram for the IEDDA reaction.
Quantitative Data: Reaction Kinetics
The choice of diene and dienophile is critical for the successful application of the IEDDA reaction. The following tables summarize second-order rate constants for commonly used tetrazine-dienophile pairs, providing a basis for rational experimental design.
Table 1: Second-Order Rate Constants (k₂) for IEDDA Reactions with trans-Cyclooctene (TCO)
| Tetrazine Derivative | Dienophile | Solvent/Conditions | k₂ (M⁻¹s⁻¹) |
| 3-(p-aminomethylphenyl)-1,2,4,5-tetrazine | TCO | PBS, 37°C | 26,000 ± 500 |
| 3-(p-aminomethylphenyl)-6-methyl-1,2,4,5-tetrazine | TCO | PBS, 37°C | 820 ± 70 |
| 3-(p-aminomethylphenyl)-6-(pyridin-2-yl)-1,2,4,5-tetrazine | TCO | PBS, 37°C | 5,300 ± 400 |
| 3-(p-aminomethylphenyl)-6-(pyrimidin-2-yl)-1,2,4,5-tetrazine | TCO | PBS, 37°C | 22,000 ± 2,000 |
| 3,6-di-(2-pyridyl)-s-tetrazine | TCO | 9:1 MeOH/water | ~2,000 |
| Hydrogen substituted tetrazines (Tz 22, Tz 23) | TCO | PBS, 37°C | ~30,000 |
Data compiled from multiple sources.
Table 2: Second-Order Rate Constants (k₂) for IEDDA Reactions with Other Dienophiles
| Tetrazine Derivative | Dienophile | Solvent/Conditions | k₂ (M⁻¹s⁻¹) |
| 3,6-bis(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | MeOH | 10 |
| 3-(pyrimidin-2-yl)-6-(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | MeOH | 125 |
| 3,6-di-(2-pyridyl)-s-tetrazine | Norbornene | - | - |
| Styrene | Tetrazine | - | 4.0 ± 0.1 x 10⁻³ |
Data compiled from multiple sources.
Experimental Protocols
The following section provides detailed methodologies for key experiments utilizing IEDDA chemistry.
General Workflow for IEDDA Bioconjugation
A typical IEDDA bioconjugation experiment follows a general workflow, which can be adapted for specific applications.
Figure 3: General workflow for IEDDA bioconjugation.
Protocol for Antibody Labeling with a Tetrazine-NHS Ester
This protocol describes the labeling of an antibody with a tetrazine moiety for subsequent ligation to a TCO-functionalized molecule.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS)
-
Tetrazine-NHS ester (e.g., mTz-PEG4-NHS ester), 20 mM stock in DMSO
-
1 M Glycine (pH 8.5)
-
30 kDa MWCO spin filter
-
1X Borate Buffered Saline (BBS)
Procedure:
-
Antibody Preparation: Adjust the antibody concentration to 1-5 mg/mL in 1X BBS. Adjust the final volume to 45 µL.
-
Tetrazine Labeling:
-
Dilute the 20 mM Tetrazine-NHS ester stock solution to 2 mM with DMSO.
-
Add 5 µL of the 2 mM tetrazine solution to the 45 µL of antibody solution.
-
Mix gently and incubate at room temperature for 30 minutes.
-
Quench the reaction by adding 1 µL of 1 M glycine (pH 8.5) and incubate for an additional 5 minutes.
-
-
Purification:
-
Transfer the labeling reaction to a 30 kDa MWCO spin filter.
-
Centrifuge at 14,000 x g for 5 minutes. Discard the flow-through.
-
Wash the filter with 475 µL of 1X BBS and centrifuge again.
-
Collect the purified, tetrazine-labeled antibody by inverting the filter and centrifuging at 1,000 x g for 2 minutes.
-
Adjust the final volume to approximately 50 µL with 1X BBS.
-
Protocol for Live-Cell Imaging with IEDDA
This protocol outlines the labeling of a protein containing a genetically encoded TCO-lysine with a tetrazine-functionalized fluorescent dye in living cells.
Materials:
-
Mammalian cells expressing the protein of interest with a genetically incorporated TCO-lysine.
-
Tetrazine-functionalized fluorescent dye (e.g., H-Tet-Cy5).
-
Cell culture medium (e.g., DMEM).
-
Phosphate Buffered Saline (PBS).
-
Fluorescence microscope.
Procedure:
-
Cell Culture and Protein Expression: Culture mammalian cells under standard conditions. Transfect the cells with the necessary plasmids for expressing the TCO-lysine-containing protein of interest and induce protein expression as required.
-
Labeling Reaction:
-
Prepare a stock solution of the tetrazine-dye in DMSO.
-
Dilute the tetrazine-dye stock solution in pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM).
-
Remove the existing medium from the cells and replace it with the medium containing the tetrazine-dye.
-
Incubate the cells at 37°C for 15-60 minutes.
-
-
Washing and Imaging:
-
Remove the labeling medium and wash the cells several times with pre-warmed PBS to remove any unreacted dye.
-
Add fresh cell culture medium to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorescent dye.
-
Applications in Drug Development
The unique attributes of the IEDDA reaction have made it a powerful tool in various facets of drug development.
-
Antibody-Drug Conjugates (ADCs): IEDDA chemistry enables the site-specific conjugation of potent cytotoxic drugs to antibodies. This results in more homogeneous ADCs with improved therapeutic indices compared to traditional stochastic conjugation methods.
-
Targeted Drug Delivery: Drug-loaded nanocarriers can be functionalized with a diene or dienophile and then targeted to specific tissues or cells by reacting with a complementary-functionalized targeting ligand, such as an antibody.
-
"Click-to-Release" Prodrug Strategies: A drug can be "caged" with a TCO moiety that is cleaved upon reaction with a tetrazine. This allows for the targeted release of the active drug at a specific site, minimizing off-target toxicity.
-
Pretargeted Imaging: In this strategy, a modified antibody is first administered and allowed to accumulate at the target site. Subsequently, a much smaller, rapidly clearing radiolabeled tetrazine is administered, which "clicks" to the antibody at the target, providing a high-contrast image for diagnostics.
Conclusion
The inverse-electron-demand Diels-Alder reaction has firmly established itself as a cornerstone of modern bioconjugation. Its exceptional speed, bioorthogonality, and versatility have opened up new avenues for research in basic biology, diagnostics, and therapeutics. As our understanding of this remarkable reaction deepens and new, more sophisticated diene and dienophile pairs are developed, the applications of IEDDA in medicine and the life sciences are set to expand even further, driving the development of next-generation diagnostics and targeted therapies.
References
- 1. Site-Specific Antibody Functionalization Using Tetrazine–Styrene Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrazine-trans-Cyclooctene Ligation for the Rapid Construction of 18F Labeled Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
An In-depth Technical Guide to Tetrazine-SS-Biotin: Solubility and Storage
For researchers, scientists, and professionals in drug development, the proper handling and storage of reagents are paramount to ensure experimental success and reproducibility. This guide provides a comprehensive overview of the solubility and storage conditions for Tetrazine-SS-Biotin, a crucial reagent in bioconjugation, antibody-drug conjugates (ADCs), and click chemistry.
Core Properties of this compound
This compound is a versatile chemical tool that features a tetrazine moiety for bioorthogonal reactions, a cleavable disulfide bond, and a biotin group for detection or purification. The tetrazine group participates in rapid and specific inverse electron demand Diels-Alder (iEDDA) cycloaddition reactions with strained alkenes, such as trans-cyclooctene (TCO).[1][2][3] The disulfide bond allows for the cleavage of the biotin tag from the conjugated molecule under reducing conditions.[2] This functionality is particularly useful in the development of ADCs, where the linker's stability during circulation and its subsequent cleavage within the target cell are critical.[4]
Solubility Profile
The solubility of this compound is a critical factor for its effective use in various experimental settings. Based on available data, it is soluble in several common organic solvents.
| Solvent | Concentration | Notes | Source |
| Dimethyl Sulfoxide (DMSO) | 125 mg/mL (216.73 mM) | Ultrasonic assistance may be required. Use of newly opened, hygroscopic DMSO is recommended. | |
| Dichloromethane (DCM) | Soluble | - | |
| Acetonitrile | Soluble | - | |
| Dimethylformamide (DMF) | Soluble | - |
It is important to note that the physical form of this compound has been described as a red oil.
Recommended Storage Conditions
Proper storage is essential to maintain the stability and reactivity of this compound. The following conditions are recommended:
| Condition | Duration | Temperature | Notes | Source |
| Powder | 3 years | -20°C | - | |
| Stock Solution | 6 months | -80°C | Aliquot to avoid repeated freeze-thaw cycles. | |
| Stock Solution | 1 month | -20°C | Aliquot to avoid repeated freeze-thaw cycles. | |
| Stock Solution (PEGylated version) | 6 months | -80°C | Protect from light, store under nitrogen. | |
| Stock Solution (PEGylated version) | 1 month | -20°C | Protect from light, store under nitrogen. |
For shipping, this compound is typically stable at room temperature in the continental US, though this may vary for other locations.
Experimental Protocols
While specific, detailed experimental protocols are often application-dependent, the following provides a general methodology for the dissolution and use of this compound based on its known properties.
Preparation of a Stock Solution
-
Reagent Handling : Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Solvent Selection : Choose an appropriate solvent based on the solubility table and experimental requirements. DMSO is a common choice for creating a high-concentration stock solution.
-
Dissolution : Add the desired volume of solvent to the vial. If using DMSO to prepare a high-concentration stock, sonication may be necessary to ensure complete dissolution.
-
Aliquoting and Storage : Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage.
General Workflow for Bioconjugation
The following diagram illustrates a typical workflow for the use of this compound in a bioconjugation experiment, for example, labeling a TCO-modified protein.
Visualizations
Chemical Structure and Reaction
The core of this compound's utility lies in its structure, which facilitates the iEDDA reaction.
Disulfide Bond Cleavage Mechanism
A key feature of this compound is its cleavable disulfide linker, which can be broken by reducing agents.
References
Methodological & Application
Application Notes and Protocols for Tetrazine-SS-Biotin Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the conjugation of a Tetrazine-SS-Biotin moiety to an antibody. This method utilizes the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, commonly known as "click chemistry," between a trans-cyclooctene (TCO) modified antibody and a tetrazine-functionalized biotin. The inclusion of a disulfide (-SS-) linker allows for the subsequent cleavage of the biotin from the antibody under reducing conditions, a feature valuable in applications such as affinity purification and drug delivery.
The protocol is divided into two main stages: the modification of the antibody with a TCO group and the subsequent click reaction with this compound.
Quantitative Data Summary
The efficiency of the TCO-tetrazine ligation is influenced by the specific structures of the TCO and tetrazine derivatives, as well as the reaction conditions. The following table summarizes key quantitative data for this bioorthogonal reaction.
| Parameter | Value | Conditions | Source(s) |
| Second-Order Rate Constant (k) | 1 x 10³ - 1 x 10⁶ M⁻¹s⁻¹ | Aqueous buffers, room temperature | [1][2] |
| Reaction pH | 6.0 - 9.0 | Phosphate-buffered saline (PBS) | [1] |
| Reaction Temperature | 4°C - 37°C | Dependent on the stability of the biomolecules | [3][4] |
| Reaction Time (Protein Conjugation) | 30 - 120 minutes | Room temperature | |
| Conjugation Efficiency | > 99% | Under optimized conditions |
Experimental Protocols
This protocol outlines the general steps for antibody modification with TCO and subsequent conjugation to this compound. Optimization may be required for specific antibodies and applications.
Materials and Reagents
-
Antibody (in amine-free buffer, e.g., PBS)
-
TCO-PEG-NHS ester (e.g., TCO-PEG4-NHS)
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
1 M Sodium Bicarbonate (NaHCO₃)
-
Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Spin desalting columns
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Reducing agent for cleavage (optional, e.g., Dithiothreitol - DTT)
Protocol 1: Antibody Modification with TCO-PEG-NHS Ester
This protocol describes the modification of an antibody with a TCO group by targeting primary amines (lysine residues) using an NHS ester.
-
Antibody Preparation:
-
Dissolve the antibody in PBS at a concentration of 1-5 mg/mL.
-
If the antibody buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS using a spin desalting column.
-
-
TCO-PEG-NHS Ester Preparation:
-
Immediately before use, prepare a 10 mM stock solution of TCO-PEG-NHS ester in anhydrous DMSO or DMF.
-
-
Antibody Activation:
-
To the antibody solution, add 1 M NaHCO₃ to a final concentration of 0.1 M to raise the pH to ~8.3. This facilitates the reaction with primary amines.
-
Add a 10-20 fold molar excess of the 10 mM TCO-PEG-NHS ester stock solution to the antibody solution. The optimal molar excess should be determined empirically for each antibody.
-
Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
To quench the reaction, add the quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.
-
Remove excess, unreacted TCO-PEG-NHS ester and reaction byproducts by purifying the TCO-modified antibody using a spin desalting column equilibrated with PBS.
-
Protocol 2: TCO-Antibody Ligation with this compound
This protocol describes the bioorthogonal click reaction between the TCO-modified antibody and this compound.
-
This compound Preparation:
-
Prepare a stock solution of this compound in DMSO. The concentration will depend on the desired molar excess.
-
-
Ligation Reaction:
-
To the purified TCO-modified antibody solution, add a 1.5-5 fold molar excess of the this compound stock solution. A slight molar excess of the tetrazine ensures efficient ligation.
-
Incubate the reaction for 1-2 hours at room temperature. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
-
Purification of the Antibody-SS-Biotin Conjugate:
-
Remove excess, unreacted this compound by purifying the final conjugate using a spin desalting column equilibrated with PBS.
-
The purified antibody-SS-biotin conjugate is now ready for use in downstream applications. Store at 4°C for short-term storage or at -20°C or -80°C for long-term storage.
-
Protocol 3: Cleavage of the Disulfide Linker (Optional)
To release the biotin from the antibody, the disulfide bond in the linker can be cleaved.
-
Reduction:
-
Incubate the antibody-SS-biotin conjugate with 10-50 mM DTT in PBS for 30-60 minutes at 37°C.
-
The cleaved antibody and the biotin-thiol fragment can then be separated if necessary, for example, by size exclusion chromatography.
-
Characterization of the Conjugate
It is crucial to characterize the final antibody-SS-biotin conjugate to determine the degree of biotinylation, also referred to as the biotin-to-antibody ratio (BAR).
-
UV-Vis Spectroscopy: The concentration of the antibody can be determined by measuring the absorbance at 280 nm. Some biotinylation reagents contain a UV-traceable chromophore that allows for the quantification of incorporated biotin by measuring absorbance at a specific wavelength (e.g., 354 nm for ChromaLINK™ biotin).
-
HABA Assay: The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for estimating biotin incorporation. It is based on the displacement of HABA from avidin by biotin, which leads to a decrease in absorbance at 500 nm.
-
Mass Spectrometry: Intact mass analysis of the antibody before and after conjugation can provide a precise determination of the number of biotin molecules attached.
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate antibody species with different numbers of conjugated biotin molecules, providing information on the distribution of the BAR.
Visualizations
Caption: Workflow for this compound antibody conjugation.
Caption: Chemical reaction pathway for the conjugation and cleavage process.
References
Application Notes and Protocols: A Step-by-Step Guide for Labeling Peptides with Tetrazine-SS-Biotin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioorthogonal chemistry has emerged as a powerful tool for the precise labeling and modification of biomolecules in complex biological environments. Among the most rapid and specific bioorthogonal reactions is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between tetrazine (Tz) and a strained trans-cyclooctene (TCO). This "click chemistry" reaction proceeds with exceptionally fast kinetics, high specificity, and is biocompatible, requiring no cytotoxic catalysts.[1][2][3]
Tetrazine-SS-Biotin is a versatile reagent that leverages this powerful chemistry for the biotinylation of TCO-modified molecules. It features a tetrazine moiety for reaction with a TCO-functionalized peptide, a biotin tag for detection or purification, and a cleavable disulfide (S-S) linker.[1] This cleavable linker allows for the release of the biotinylated peptide from a streptavidin support under reducing conditions, providing an additional layer of experimental flexibility.
These application notes provide a detailed, step-by-step guide for the successful labeling of TCO-containing peptides with this compound, subsequent purification, and optional cleavage of the disulfide bond.
Principle of the Reaction
The labeling process is a two-step procedure. First, the peptide of interest must be functionalized with a trans-cyclooctene (TCO) group. This can be achieved during solid-phase peptide synthesis (SPPS) by incorporating a TCO-containing amino acid or by post-synthetic modification of the peptide.[4]
Once the TCO-peptide is prepared and purified, it is reacted with this compound. The tetrazine and TCO moieties undergo a rapid and irreversible iEDDA cycloaddition to form a stable covalent bond, yielding the biotinylated peptide.
Materials and Reagents
-
TCO-functionalized peptide
-
This compound (e.g., from Conju-Probe)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or other amine-free buffer
-
Reducing Agent (for optional cleavage): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent (optional): TCO-containing small molecule
-
Purification Supplies: HPLC system with a C18 column, water (HPLC grade), acetonitrile (HPLC grade), trifluoroacetic acid (TFA)
-
Analysis Equipment: Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Experimental Protocols
Protocol 1: Preparation of Reagents
-
TCO-Peptide Solution:
-
Dissolve the lyophilized TCO-functionalized peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
If the peptide has limited aqueous solubility, it can first be dissolved in a minimal amount of DMSO or DMF and then diluted with the Reaction Buffer.
-
-
This compound Stock Solution:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution in anhydrous DMSO or DMF. This stock solution can be stored at -20°C for future use. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Labeling of TCO-Peptide with this compound
This protocol describes the reaction between the TCO-functionalized peptide and this compound.
-
Reaction Setup:
-
In a microcentrifuge tube, combine the TCO-peptide solution and the this compound stock solution.
-
A molar excess of this compound (typically 1.5 to 5 equivalents) is recommended to ensure complete labeling of the peptide. The optimal ratio may need to be determined empirically.
-
-
Incubation:
-
Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction is typically complete within this timeframe due to the fast kinetics of the iEDDA reaction.
-
-
Quenching (Optional):
-
To remove any unreacted this compound, a quenching reagent (e.g., a TCO-containing small molecule) can be added in excess and incubated for an additional 10-15 minutes.
-
References
Application Notes: Synthesis and Characterization of Antibody-Drug Conjugates using Tetrazine-SS-Biotin
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic payload directly to cancer cells. The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, efficacy, and safety profile. Tetrazine-SS-Biotin is a novel, heterobifunctional linker that combines the advantages of bioorthogonal click chemistry with a cleavable disulfide bond for controlled payload release.
This linker features three key components:
-
Tetrazine: An electron-deficient diene that participates in an exceptionally rapid and specific inverse-electron-demand Diels-Alder (iEDDA) "click" reaction with a trans-cyclooctene (TCO) group.[1][2] This bioorthogonal reaction allows for efficient conjugation under mild, physiological conditions.[3]
-
Disulfide Bond (-SS-): A cleavable linker that is stable in systemic circulation but is readily reduced by the high concentration of glutathione (GSH) in the intracellular environment of tumor cells.[4][5] This ensures that the cytotoxic payload is released specifically within the target cells, minimizing off-target toxicity.
-
Biotin: A versatile handle that can be used for purification, detection, or further functionalization of the ADC.
This document provides detailed protocols for the synthesis, purification, and characterization of an ADC using a TCO-modified antibody and a this compound-Payload conjugate.
Core Principles
The synthesis strategy involves a two-step process. First, the antibody is modified with a TCO group, typically by reacting lysine residues with a TCO-NHS ester. Second, the TCO-modified antibody is reacted with a pre-formed this compound-Payload conjugate via the iEDDA click reaction. The resulting ADC can then be purified and characterized to determine key quality attributes such as the drug-to-antibody ratio (DAR) and in vitro cytotoxicity.
Experimental Workflow Overview
The overall process for synthesizing and evaluating an ADC using the this compound linker is outlined below.
Caption: General experimental workflow for ADC synthesis and evaluation.
Experimental Protocols
Protocol 1: Antibody Modification with TCO
This protocol describes the modification of a monoclonal antibody with TCO groups by targeting primary amines (e.g., lysine residues) using a TCO-NHS ester.
Materials:
-
Monoclonal antibody (mAb) in amine-free buffer (e.g., PBS, pH 7.4)
-
TCO-NHS ester (e.g., TCO-PEG4-NHS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5
-
Purification: Size-exclusion chromatography (SEC) columns (e.g., PD-10 desalting columns)
Procedure:
-
Antibody Preparation: If the antibody solution contains amine-containing buffers (e.g., Tris) or protein stabilizers (e.g., BSA), perform a buffer exchange into the Reaction Buffer using a desalting column. Adjust the final antibody concentration to 2-10 mg/mL.
-
TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution. The optimal ratio should be determined empirically for each antibody to achieve the desired degree of labeling.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Purification: Remove excess, unreacted TCO-NHS ester by purifying the TCO-modified antibody using SEC (desalting columns).
-
Characterization: Determine the concentration of the purified TCO-mAb using a Nanodrop spectrophotometer at 280 nm. The degree of labeling (DOL) can be determined using MALDI-TOF mass spectrometry. Store the TCO-mAb at 4°C.
Protocol 2: ADC Synthesis via Tetrazine-TCO Ligation
This protocol details the final conjugation of the TCO-modified antibody to the this compound-Payload conjugate.
Materials:
-
TCO-modified antibody (from Protocol 1)
-
This compound-Payload conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Reaction Setup: Dissolve the this compound-Payload conjugate in a minimal amount of DMSO and dilute with PBS.
-
Ligation: Add a 1.5- to 5-fold molar excess of the this compound-Payload conjugate to the TCO-modified antibody solution.
-
Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or 37°C. The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color or by LC-MS.
-
Purification: Purify the resulting ADC to remove excess drug-linker conjugate and other impurities. Size-exclusion chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) are commonly used methods.
Protocol 3: ADC Characterization - Drug-to-Antibody Ratio (DAR)
The average number of drug molecules conjugated to each antibody, or DAR, is a critical quality attribute. It is most commonly determined by mass spectrometry.
Materials:
-
Purified ADC
-
Optional: PNGase F for deglycosylation
-
Optional: DTT or TCEP for chain reduction
-
LC-MS system (e.g., Q-TOF) with a column suitable for intact protein analysis (e.g., reversed-phase)
Procedure:
-
Sample Preparation (Optional): To simplify the mass spectrum, the ADC can be deglycosylated using PNGase F. To analyze light and heavy chains separately, the ADC can be reduced with a reducing agent like DTT.
-
LC-MS Analysis: Inject approximately 1-5 µg of the intact (or processed) ADC onto the LC-MS system.
-
Data Acquisition: Acquire the mass spectrum of the eluting ADC species.
-
Deconvolution: Use a deconvolution algorithm (e.g., Maximum Entropy) to convert the raw mass spectrum (m/z) into a zero-charge mass spectrum. This will show peaks corresponding to the antibody conjugated with different numbers of drug-linker molecules (D0, D1, D2, etc.).
-
DAR Calculation: The average DAR is calculated by taking the weighted average of the different drug-loaded species, based on the relative intensity (peak area) of their corresponding peaks in the deconvoluted spectrum.
DAR Calculation Formula: DAR = Σ (n × Iₙ) / Σ Iₙ Where 'n' is the number of drugs attached to the antibody for a given peak, and 'Iₙ' is the intensity of that peak.
Protocol 4: In Vitro Cytotoxicity Assay
This protocol uses a standard MTT assay to determine the half-maximal inhibitory concentration (IC50) of the ADC on antigen-positive and antigen-negative cell lines.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
Purified ADC, unconjugated mAb (negative control), and free payload (positive control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C, 5% CO₂.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated mAb, and free payload in complete medium. Add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a viability control.
-
Incubation: Incubate the plates for 72-120 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).
Quantitative Data Summary
The following tables provide representative data for ADCs developed with cleavable linkers. These values serve as a benchmark for expected outcomes.
Table 1: ADC Synthesis and Characterization Data
| Parameter | Method | Typical Result | Reference |
| Antibody DOL (TCO/Ab) | Mass Spectrometry | 2 - 4 | N/A |
| Average DAR | LC-MS | 3.5 - 4.0 | |
| ADC Purity | SEC-HPLC | >95% | |
| Monomer Content | SEC-HPLC | >98% |
Table 2: In Vitro Cytotoxicity Data
| ADC Payload | Cell Line | IC50 Value | Reference |
| MMAE | HER2+ Cell Line | 8.8 pM | |
| PBD Dimer | Various Cell Lines | Mean GI50 = 151.5 pM | |
| DM1 | HER2+ Cell Line | 3 mg/kg (in vivo) |
Mechanism of Action & Signaling Pathways
Upon internalization into the target cancer cell, the disulfide bond of the linker is cleaved by intracellular glutathione (GSH), releasing the cytotoxic payload. The mechanism of cell killing depends on the nature of the payload.
Payload Example 1: MMAE (Tubulin Inhibitor)
Monomethyl auristatin E (MMAE) is a potent anti-mitotic agent that inhibits tubulin polymerization. This disruption of the microtubule network leads to G2/M phase cell cycle arrest and subsequent activation of the apoptotic cascade, a process known as mitotic catastrophe.
References
Application Note: Streptavidin Pull-Down Assay Using Cleavable Tetrazine-SS-Biotin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the enrichment and purification of trans-cyclooctene (TCO)-tagged proteins from complex biological mixtures using a Tetrazine-SS-Biotin linker and streptavidin-coated magnetic beads. This method leverages the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction between tetrazine and TCO.[1][2] The inclusion of a disulfide (SS) bond in the biotin linker enables gentle, specific elution of the captured proteins under reducing conditions, preserving the integrity of protein complexes for downstream analysis.
Introduction
The identification of protein-protein interactions is fundamental to understanding cellular processes.[3] Pull-down assays are a form of affinity purification used to isolate a specific protein (the "bait") along with its binding partners ("prey") from a cell lysate.[4] This protocol employs bioorthogonal click chemistry, specifically the rapid and catalyst-free reaction between a TCO-tagged protein of interest and a tetrazine-functionalized biotin molecule.
The this compound reagent contains three key functional moieties:
-
Tetrazine: A highly reactive group that specifically and rapidly ligates with a TCO group.
-
Biotin: A high-affinity ligand for streptavidin, enabling capture onto streptavidin-coated beads.
-
Disulfide (SS) Linker: A cleavable spacer arm that allows for the elution of captured proteins by mild reduction, avoiding the harsh, denaturing conditions often required to disrupt the strong streptavidin-biotin interaction.
This combination provides a powerful tool for the specific capture and subsequent gentle release of protein complexes, making it ideal for applications in proteomics, drug target identification, and interactome mapping.
Principle of the Method
The workflow consists of three main stages:
-
Labeling: A cell lysate containing a TCO-tagged protein of interest is incubated with this compound. The tetrazine and TCO groups react via iEDDA click chemistry, covalently attaching the cleavable biotin tag to the bait protein.
-
Capture: The biotinylated protein complex is then captured from the lysate using streptavidin-coated magnetic beads.
-
Elution: After washing away non-specific binders, the beads are treated with a reducing agent (e.g., DTT or TCEP), which cleaves the disulfide bond in the linker and releases the bait protein and its interactors from the beads.
Diagrams of Workflow and Mechanism
Caption: Figure 1: Experimental workflow of the pull-down assay.
Caption: Figure 2: Mechanism of labeling, capture, and cleavage.
Experimental Protocols
Materials and Reagents
-
Cell Lysis Buffer: RIPA buffer or other non-amine, non-reducing buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA) supplemented with protease and phosphatase inhibitors.
-
TCO-tagged Protein Source: Cell lysate or purified protein solution containing the protein of interest with a genetically encoded or chemically conjugated TCO moiety.
-
Labeling Reagent: this compound, dissolved in anhydrous DMSO to prepare a 10 mM stock solution. Store at -20°C.
-
Beads: Streptavidin Magnetic Beads (e.g., Dynabeads™ MyOne™ Streptavidin C1).
-
Wash Buffer: 1x PBS with 0.05% Tween-20 (PBS-T).
-
Elution Buffer: 50 mM Dithiothreitol (DTT) or 20 mM Tris(2-carboxyethyl)phosphine (TCEP) in 1x PBS, freshly prepared.
-
Equipment: Magnetic separation rack, end-over-end rotator, standard laboratory consumables.
Protocol Steps
Step 1: Preparation of Cell Lysate
-
Culture and harvest cells expressing the TCO-tagged protein of interest.
-
Wash the cell pellet 2-3 times with ice-cold 1x PBS.
-
Lyse the cells by adding ice-cold Lysis Buffer. Incubate on ice for 10-30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube. This is the protein sample for the pull-down. Determine the protein concentration using a standard protein assay (e.g., BCA).
Step 2: Labeling of TCO-Protein with this compound
-
To a defined amount of cell lysate (e.g., 1-5 mg total protein), add the this compound stock solution. A 1.05 to 1.5-fold molar excess of the tetrazine reagent relative to the TCO-protein is a good starting point. If the protein concentration is unknown, a final concentration of 100-250 µM of this compound can be tested.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle rotation. For sensitive proteins, the reaction can be performed at 4°C for 2 hours or overnight.
Step 3: Capture of Biotinylated Proteins
-
While the labeling reaction proceeds, prepare the streptavidin magnetic beads. For 1 mg of lysate, use approximately 25-50 µL of bead slurry.
-
Resuspend the beads in their storage vial by vortexing. Transfer the desired volume to a new tube.
-
Place the tube on a magnetic rack to pellet the beads, then carefully remove and discard the supernatant.
-
Wash the beads three times with 1 mL of Wash Buffer. For each wash, remove the tube from the rack, resuspend the beads, place it back on the rack, and discard the supernatant.
-
After the final wash, resuspend the beads in 200 µL of Wash Buffer.
-
Add the lysate containing the now biotinylated protein complex to the prepared beads.
-
Incubate for 1-2 hours at 4°C with end-over-end rotation.
Step 4: Washing
-
Pellet the beads on the magnetic rack and discard the supernatant (this is the unbound fraction).
-
Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. To increase stringency and reduce non-specific binding, consider washes with high-salt buffers (e.g., 500 mM NaCl in PBS-T).
Step 5: Elution
-
After the final wash, remove all residual wash buffer from the pelleted beads.
-
Add 50-100 µL of freshly prepared Elution Buffer (e.g., 50 mM DTT in PBS) to the beads.
-
Incubate for 30-60 minutes at 37°C with gentle agitation to cleave the disulfide bond.
-
Pellet the beads on the magnetic rack and carefully transfer the supernatant, which contains the eluted protein complex, to a new tube.
-
The eluted sample is now ready for downstream analysis (e.g., SDS-PAGE, Western blot, mass spectrometry).
Data Presentation
The following tables provide recommended starting parameters for the assay. Optimization may be required depending on the specific protein of interest and its expression levels.
Table 1: Recommended Parameters for Pull-Down Assay
| Step | Parameter | Recommended Value | Notes |
|---|---|---|---|
| Protein Input | Total Protein from Lysate | 1 - 5 mg | Start with a lower amount and scale up if needed. |
| Labeling | This compound Conc. | 100 - 250 µM | Optimal ratio should be determined empirically. |
| Incubation Time | 30 - 60 min at RT | Can be extended to overnight at 4°C. | |
| Capture | Streptavidin Bead Slurry | 25 - 50 µL per mg lysate | Bead capacity may vary by manufacturer. |
| Incubation Time | 1 - 2 hours at 4°C | Longer incubation may increase non-specific binding. | |
| Elution | Elution Buffer Volume | 50 - 100 µL | Use a small volume to ensure a concentrated sample. |
| DTT Concentration | 20 - 50 mM | TCEP (10-20 mM) is an alternative reducing agent. |
| | Incubation Time | 30 - 60 min at 37°C | Ensure complete cleavage of the disulfide linker. |
Troubleshooting
Table 2: Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
|---|---|---|
| Low or No Yield of Bait Protein | Inefficient TCO-Tetrazine labeling. | Ensure this compound stock is fresh and anhydrous DMSO was used. Optimize labeling time and concentration. |
| Inefficient capture by beads. | Ensure beads were not allowed to dry out. Increase incubation time with beads. Check bead capacity. | |
| Protein degradation. | Always use fresh protease inhibitors in lysis buffer. Keep samples on ice. | |
| High Background / Non-specific Binding | Insufficient washing. | Increase the number of washes (to 5 or more). Increase detergent (e.g., 0.1% Tween-20) or salt concentration (up to 500 mM NaCl) in the wash buffer. |
| Proteins binding to beads directly. | Pre-clear the lysate by incubating it with streptavidin beads alone before adding the biotinylated bait. | |
| Co-elution of Streptavidin | Harsh elution conditions. | This protocol is designed to avoid this. If using non-cleavable biotin, streptavidin leaching is a known issue with harsh elution (e.g., boiling in SDS buffer). |
| No Interacting Proteins Detected | Interaction is weak or transient. | Optimize lysis and wash buffers to be less stringent (e.g., lower salt and detergent). Consider in-vivo crosslinking before lysis. |
| | Prey protein is in low abundance. | Increase the amount of starting cell lysate. |
References
Application Notes and Protocols for Tetrazine-SS-Biotin in Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrazine-SS-Biotin is a versatile chemoselective labeling reagent designed for the efficient biotinylation of biomolecules in live cells. This reagent leverages the principles of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine and a trans-cyclooctene (TCO). This reaction is characterized by its exceptionally fast kinetics and high specificity, proceeding readily under physiological conditions without interfering with native cellular processes.[1][2][3]
The structure of this compound incorporates three key functional elements:
-
A tetrazine moiety that rapidly and specifically reacts with a TCO-tagged molecule.
-
A disulfide (SS) bond within the linker, which is cleavable by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This allows for the reversible labeling and elution of biotinylated molecules.[1][2]
-
A biotin handle that enables highly sensitive detection and purification using streptavidin-based probes.
This two-step "pre-targeting" approach, where a biomolecule of interest is first tagged with a TCO group and then labeled with this compound, offers researchers a powerful tool for a variety of live-cell imaging applications, including pulse-chase experiments and tracking of dynamic cellular processes.
Principle of the Technology
The core of the this compound labeling strategy is the bioorthogonal iEDDA reaction. A biomolecule of interest (e.g., a protein, glycan, or nucleic acid) is first functionalized with a TCO group. This can be achieved through genetic encoding of unnatural amino acids, metabolic labeling, or conjugation to antibodies or small molecules. Subsequently, this compound is introduced to the live cells. The tetrazine group on the reagent rapidly "clicks" with the TCO-tagged biomolecule, forming a stable covalent bond. This reaction is highly efficient and biocompatible, occurring at physiological temperatures and pH without the need for cytotoxic catalysts. The biotinylated target can then be visualized using fluorescently labeled streptavidin. The disulfide linker allows for the subsequent removal of the biotin tag and any bound streptavidin, providing an additional layer of experimental control.
Data Presentation
The following table summarizes key quantitative parameters relevant to the use of this compound and related tetrazine-TCO reactions in live cell imaging applications.
| Parameter | Typical Range | Considerations |
| Second-Order Rate Constant (k₂) | 1 to >10⁶ M⁻¹s⁻¹ | Highly dependent on the specific tetrazine and TCO structures. Higher strain in the TCO and electron-withdrawing groups on the tetrazine increase the reaction rate. |
| TCO-Functionalized Probe Concentration | 10 - 100 µM | Dependent on the specific probe and labeling efficiency. |
| This compound Concentration | 1 - 50 µM | Lower concentrations are often sufficient due to the fast reaction kinetics. Optimal concentration should be determined empirically. |
| Incubation Time (Tetrazine Reaction) | 5 - 60 minutes | Shorter times are often possible due to the rapid reaction rate. |
| Signal-to-Noise Ratio (SNR) | High | The fluorogenic nature of some tetrazine-dye reactions, where fluorescence is quenched until the reaction with TCO occurs, contributes to a high SNR. |
| Cleavage Conditions (DTT) | 10 - 50 mM | Incubation time and temperature will vary depending on the specific application. |
| Cleavage Conditions (TCEP) | 5 - 10 mM | TCEP is a more stable and effective reducing agent than DTT. |
| Cell Viability | High | The bioorthogonal nature of the reaction minimizes cytotoxicity. |
Mandatory Visualizations
Caption: Mechanism of this compound labeling and cleavage.
Caption: General experimental workflow for live cell imaging.
Experimental Protocols
Protocol 1: General Live Cell Labeling and Imaging
This protocol provides a general workflow for labeling TCO-modified biomolecules in live cells with this compound followed by fluorescent detection.
Materials:
-
Live cells expressing or labeled with a TCO-containing molecule
-
This compound (stock solution in anhydrous DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorescently-labeled streptavidin (e.g., Streptavidin-Alexa Fluor 488)
-
Hoechst 33342 or other nuclear stain (optional)
-
Imaging plates or coverslips
Procedure:
-
Cell Preparation: Culture cells on imaging plates or coverslips until they reach the desired confluency.
-
Introduction of TCO: Introduce the TCO group to the biomolecule of interest using an appropriate method (e.g., incubate with a TCO-labeled antibody or metabolically label with a TCO-modified precursor).
-
Washing: Gently wash the cells two to three times with pre-warmed PBS or serum-free medium to remove any unreacted TCO-containing probe.
-
This compound Incubation: Dilute the this compound stock solution to the desired final concentration (e.g., 10 µM) in pre-warmed cell culture medium. Incubate the cells with this solution for 15-30 minutes at 37°C.
-
Washing: Wash the cells two to three times with pre-warmed PBS to remove excess this compound.
-
Streptavidin Incubation: Dilute the fluorescently-labeled streptavidin to the recommended concentration in a suitable buffer (e.g., PBS with 1% BSA). Incubate the cells with this solution for 10-20 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS to remove unbound streptavidin.
-
Nuclear Staining (Optional): If desired, incubate the cells with a nuclear stain like Hoechst 33342 according to the manufacturer's instructions.
-
Imaging: Replace the final wash buffer with fresh, pre-warmed imaging medium. Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore.
Protocol 2: Cleavage of the Disulfide Bond
This protocol describes the optional step of cleaving the disulfide bond to remove the biotin tag.
Materials:
-
Labeled cells from Protocol 1
-
Reducing agent solution (e.g., 50 mM DTT or 10 mM TCEP in PBS)
-
PBS, pH 7.4
Procedure:
-
Image Labeled Cells: Acquire baseline images of the biotinylated cells.
-
Add Reducing Agent: Replace the imaging medium with the reducing agent solution.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C. The optimal time may need to be determined empirically.
-
Washing: Gently wash the cells three to four times with pre-warmed PBS to remove the reducing agent and the cleaved biotin-streptavidin complex.
-
Re-image: Add fresh imaging medium and re-image the cells using the same settings as the baseline images to confirm the removal of the fluorescent signal.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no fluorescent signal | Inefficient TCO labeling. | Optimize the concentration and incubation time for the TCO-functionalized probe. |
| Low labeling efficiency of this compound. | Increase the concentration of this compound or the incubation time. Ensure the stock solution is fresh as the NHS ester can hydrolyze. | |
| Inactive this compound. | Store the reagent properly, protected from moisture. Prepare fresh stock solutions. | |
| High background fluorescence | Incomplete removal of excess reagents. | Increase the number and duration of washing steps. |
| Non-specific binding of streptavidin. | Include a blocking step with a suitable agent (e.g., 1% BSA in PBS) before streptavidin incubation. | |
| Cell toxicity | High concentration of reagents. | Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound and the TCO-probe. |
| Prolonged incubation times. | Minimize incubation times as much as possible. | |
| Incomplete cleavage of disulfide bond | Insufficient concentration of reducing agent. | Increase the concentration of DTT or TCEP. |
| Insufficient incubation time for cleavage. | Increase the incubation time with the reducing agent. |
Conclusion
This compound is a powerful and versatile tool for live-cell imaging, offering high specificity, rapid kinetics, and the unique advantage of reversible labeling. The detailed protocols and troubleshooting guide provided in these application notes will enable researchers to effectively implement this technology for a wide range of biological investigations.
References
- 1. This compound,Tetrazine reagents, Tetrazine click- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. Fluorogenic Tetrazine Bioorthogonal Probes for Advanced Application in Bioimaging and Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Reversible Biotinylation of TCO-Modified Proteins using Tetrazine-SS-Biotin
Introduction
The inverse electron demand Diels-Alder (iEDDA) cycloaddition between tetrazine (Tz) and trans-cyclooctene (TCO) is a bioorthogonal reaction with exceptionally fast kinetics and high specificity.[1][2][3] This reaction has become a powerful tool for bioconjugation in complex biological systems.[1][3] This application note describes a detailed protocol for the efficient and reversible biotinylation of TCO-modified proteins using a Tetrazine-SS-Biotin linker. The incorporated disulfide bond in the linker permits the cleavage of the biotin moiety from the protein conjugate under mild reducing conditions, making this a valuable technique for applications such as affinity purification, proteomics, and the study of protein-protein interactions.
The two-step workflow involves the initial modification of a protein of interest with a TCO-NHS ester, which reacts with primary amines (e.g., lysine residues) on the protein surface. The resulting TCO-modified protein is then specifically labeled with this compound through the rapid iEDDA reaction. The disulfide bridge within the linker can be readily cleaved using reducing agents like dithiothreitol (DTT).
Experimental Protocols
Protocol 1: Modification of Target Protein with TCO-NHS Ester
This protocol outlines the procedure for functionalizing a protein with TCO moieties.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
TCO-NHS ester (e.g., TCO-PEG4-NHS)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
-
Protein Preparation: Prepare the protein of interest at a concentration of 1-10 mg/mL in an amine-free buffer. Ensure the buffer does not contain primary amines like Tris or glycine, as they will compete with the NHS ester reaction.
-
TCO-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of TCO-NHS ester in anhydrous DMF or DMSO.
-
Labeling Reaction: Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the protein solution. Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 10-15 minutes at room temperature.
-
Purification: Remove excess, unreacted TCO-NHS ester and byproducts by using a desalting column or dialysis against the desired buffer (e.g., PBS).
Protocol 2: Bioconjugation of TCO-Modified Protein with this compound
This protocol describes the ligation of the TCO-modified protein with this compound.
Materials:
-
TCO-modified protein
-
This compound
-
Anhydrous DMSO
-
Reaction Buffer (e.g., PBS, pH 6.0-9.0)
Procedure:
-
Reactant Preparation: Prepare the purified TCO-modified protein in the reaction buffer.
-
This compound Stock Solution: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.
-
Ligation Reaction: Add a 1.1 to 2.0 molar excess of the this compound stock solution to the TCO-modified protein solution. The reaction progress can often be visually monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
Incubation: Incubate the reaction mixture for 10-60 minutes at room temperature. The reaction is typically complete within 30 minutes.
-
Purification: The resulting biotinylated protein can be purified from excess this compound using a desalting column or dialysis.
Protocol 3: Cleavage of the Disulfide Linker
This protocol details the cleavage of the disulfide bond to release the biotin tag from the protein.
Materials:
-
Biotinylated protein conjugate
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Buffer (pH 7.0-8.0)
Procedure:
-
Preparation for Cleavage: Ensure the purified protein conjugate is in a suitable buffer at a pH between 7.0 and 8.0.
-
Reduction of Disulfide Bond: Prepare a fresh stock solution of DTT (e.g., 1 M in water). Add DTT to the protein conjugate solution to a final concentration of 10-50 mM.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 37°C.
-
Purification: Separate the protein from the cleaved biotin moiety and the reducing agent using a desalting column or dialysis.
Data Presentation
| Parameter | Value | Reference |
| Reaction | Inverse Electron Demand Diels-Alder (iEDDA) | |
| Reactants | Tetrazine (Tz) and trans-cyclooctene (TCO) | |
| Reaction Kinetics | Up to 1 x 10^6 M⁻¹s⁻¹ | |
| Reaction Conditions | Aqueous buffer (e.g., PBS), pH 6.0-9.0, Room Temperature | |
| Catalyst Requirement | None (Catalyst-free) | |
| Cleavage Agent | DTT, TCEP, or other reducing agents | |
| Molar Excess of TCO-NHS Ester | 10-20 fold | |
| Molar Excess of this compound | 1.1-2.0 fold | |
| Reaction Time (Ligation) | 10-60 minutes | |
| Cleavage Time | 30-60 minutes |
Visualizations
Caption: Workflow for reversible biotinylation of proteins.
Caption: The iEDDA cycloaddition reaction mechanism.
Caption: Disulfide bond cleavage by a reducing agent.
References
Application Notes and Protocols for Tetrazine-SS-Biotin in Proteomics Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of chemical proteomics, the identification and quantification of specific proteins within complex biological samples is paramount. Bioorthogonal chemistry has provided powerful tools for this purpose, enabling the selective labeling and enrichment of target proteins. The inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine (Tz) and a trans-cyclooctene (TCO) is a particularly advantageous bioorthogonal reaction due to its exceptionally fast kinetics and high specificity in biological systems.[1][2][3]
This document provides detailed application notes and protocols for the use of Tetrazine-SS-Biotin, a cleavable biotinylation reagent, in proteomics sample preparation. This reagent combines the highly efficient tetrazine-TCO click chemistry with the robust biotin-streptavidin affinity purification system. The key feature of this compound is the integrated disulfide (SS) bond, which allows for the mild cleavage and elution of captured proteins or peptides, thus reducing background contamination from streptavidin beads and improving the quality of downstream mass spectrometry analysis.[4][5]
These protocols are designed to guide researchers through the entire workflow, from the labeling of TCO-modified proteins in a cell lysate to their enrichment, on-bead digestion, and preparation for LC-MS/MS analysis.
Principle of the Workflow
The overall workflow involves a two-step labeling and enrichment strategy. First, proteins of interest within a complex mixture are functionalized with a TCO moiety. This can be achieved through various methods, such as metabolic labeling with TCO-containing amino acids or by reacting protein primary amines with a TCO-NHS ester. Subsequently, the TCO-labeled proteome is treated with this compound. The tetrazine group rapidly and specifically reacts with the TCO group, forming a stable covalent bond and tagging the proteins with biotin.
The biotinylated proteins are then captured using streptavidin-coated magnetic beads. After stringent washing steps to remove non-specifically bound proteins, the enriched proteins are subjected to on-bead digestion with trypsin. Finally, the disulfide bond in the this compound linker is cleaved using a reducing agent like dithiothreitol (DTT), releasing the tryptic peptides for analysis by mass spectrometry. This cleavage step is crucial as it leaves the biotin moiety and the streptavidin bead behind, leading to cleaner samples and improved peptide detection.
Data Presentation
Table 1: Comparison of Cleavable Biotin Linkers in Proteomics
| Linker Type | Cleavage Condition | Enrichment Efficiency | Peptide Identification Yield | Advantages | Disadvantages |
| Disulfide (e.g., this compound) | Mild reduction (e.g., DTT, TCEP) | High | High | Mild cleavage, compatible with downstream analysis. | Potential for premature reduction in the cellular environment. |
| Acid-labile (e.g., DADPS) | Acidic conditions (e.g., trifluoroacetic acid) | Very High | Very High | High cleavage efficiency, good for peptide-centric workflows. | Acid treatment can lead to unwanted side reactions and modifications. |
| Photocleavable | UV light exposure | Moderate | Moderate | Spatially and temporally controlled cleavage. | Can cause photo-damage to peptides, incomplete cleavage. |
| Azobenzene (AZO) | Sodium dithionite | Moderate | Moderate | Specific chemical cleavage. | Reagent can have side effects on peptides, potential for artifactual modifications. |
Table 2: Typical Reaction Parameters for Tetrazine-TCO Ligation and Disulfide Cleavage
| Parameter | Tetrazine-TCO Ligation | Disulfide Bond Cleavage |
| Reactants | TCO-labeled protein, this compound | Enriched peptides on beads |
| Reagent Concentration | 1.5 to 5-fold molar excess of this compound | 10-50 mM DTT |
| Reaction Buffer | PBS, pH 7.2-7.5 | Ammonium Bicarbonate buffer, pH ~8 |
| Temperature | Room temperature (20-25°C) | 37-56°C |
| Incubation Time | 30-120 minutes | 10-30 minutes |
| Typical Efficiency | >95% | >95% |
Experimental Protocols
Protocol 1: Labeling of Proteome with TCO-NHS Ester
This protocol describes the general labeling of a protein lysate with a TCO-NHS ester to introduce the TCO moiety onto proteins.
Materials:
-
Protein lysate in amine-free buffer (e.g., PBS)
-
TCO-PEGn-NHS ester (e.g., TCO-PEG4-NHS)
-
Anhydrous DMSO or DMF
-
Quenching buffer (1 M Tris-HCl, pH 8.0)
-
Desalting spin column
Procedure:
-
Protein Preparation: Ensure the protein lysate is in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL. If necessary, perform a buffer exchange using a desalting spin column.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of TCO-PEGn-NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 20-fold molar excess of the TCO-NHS ester solution to the protein lysate. Incubate for 1 hour at room temperature with gentle mixing.
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5 minutes at room temperature.
-
Remove Excess Reagent: Remove the unreacted TCO-NHS ester using a desalting spin column. The TCO-labeled proteome is now ready for the click reaction.
Protocol 2: Click Reaction with this compound
This protocol details the reaction of the TCO-labeled proteome with this compound.
Materials:
-
TCO-labeled proteome from Protocol 1
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Click Reaction: Add a 1.5 to 5-fold molar excess of the this compound stock solution to the TCO-labeled proteome.
-
Incubation: Incubate the reaction mixture for 30-120 minutes at room temperature with gentle agitation. The disappearance of the characteristic pink/red color of the tetrazine can indicate reaction progress.
Protocol 3: Affinity Purification of Biotinylated Proteins
This protocol describes the enrichment of the biotinylated proteins using streptavidin magnetic beads.
Materials:
-
Biotinylated proteome from Protocol 2
-
Streptavidin magnetic beads
-
Wash Buffer 1 (e.g., 2% SDS in PBS)
-
Wash Buffer 2 (e.g., 1 M NaCl in PBS)
-
Wash Buffer 3 (e.g., PBS with 0.1% Tween-20)
-
Ammonium Bicarbonate buffer (50 mM, pH ~8)
Procedure:
-
Bead Preparation: Resuspend the streptavidin magnetic beads in Wash Buffer 3 and wash them three times according to the manufacturer's protocol.
-
Binding: Add the biotinylated proteome to the washed streptavidin beads and incubate for 1-2 hours at 4°C with rotation.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Perform a series of stringent washes to remove non-specifically bound proteins:
-
Wash twice with Wash Buffer 1.
-
Wash twice with Wash Buffer 2.
-
Wash three times with Wash Buffer 3.
-
Wash three times with Ammonium Bicarbonate buffer to remove detergents and salts.
-
Protocol 4: On-Bead Digestion and Elution of Peptides
This protocol details the on-bead digestion of the captured proteins and the subsequent cleavage of the disulfide linker to release the peptides.
Materials:
-
Protein-bound streptavidin beads from Protocol 3
-
Reduction Buffer (10 mM DTT in 50 mM Ammonium Bicarbonate)
-
Alkylation Buffer (55 mM iodoacetamide in 50 mM Ammonium Bicarbonate)
-
Trypsin (mass spectrometry grade)
-
Cleavage/Elution Buffer (50 mM DTT in 50 mM Ammonium Bicarbonate)
-
Formic acid
Procedure:
-
Reduction: Resuspend the beads in Reduction Buffer and incubate for 30 minutes at 56°C with shaking.
-
Alkylation: Cool the sample to room temperature. Add Alkylation Buffer and incubate for 20 minutes in the dark at room temperature with shaking.
-
Digestion: Pellet the beads, remove the supernatant, and wash three times with 50 mM Ammonium Bicarbonate. Resuspend the beads in 50 mM Ammonium Bicarbonate and add trypsin (e.g., 1:50 enzyme-to-protein ratio). Incubate overnight at 37°C with shaking.
-
Peptide Elution via Cleavage: Pellet the beads and collect the supernatant containing non-cleaved peptides (optional). To cleave the disulfide bond and release the target peptides, resuspend the beads in Cleavage/Elution Buffer. Incubate for 30 minutes at 37°C with shaking.
-
Collection and Acidification: Pellet the beads and carefully collect the supernatant containing the released peptides. Acidify the peptide solution with formic acid to a final concentration of 0.1-1% to stop the trypsin activity and prepare the sample for mass spectrometry.
Protocol 5: Sample Preparation for LC-MS/MS Analysis
This protocol provides a general guideline for preparing the eluted peptides for mass spectrometry analysis.
Materials:
-
Eluted and acidified peptides from Protocol 4
-
C18 desalting spin tips
-
Solvent A (e.g., 0.1% formic acid in water)
-
Solvent B (e.g., 0.1% formic acid in 80% acetonitrile)
Procedure:
-
Desalting: Desalt and concentrate the peptide sample using C18 spin tips according to the manufacturer's protocol.
-
Lyophilization and Reconstitution: Dry the desalted peptides in a vacuum centrifuge. Reconstitute the peptides in an appropriate volume of Solvent A for LC-MS/MS analysis.
Mandatory Visualizations
Caption: Experimental workflow for proteomics sample preparation using this compound.
Caption: Logical relationship of the click reaction, enrichment, and cleavage steps.
References
- 1. broadpharm.com [broadpharm.com]
- 2. interchim.fr [interchim.fr]
- 3. researchgate.net [researchgate.net]
- 4. A cleavable biotin tagging reagent that enables the enrichment and identification of carbonylation sites in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation and Its Application to Mitochondrial TurboID Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying Site-Specific Protein Labeling with Tetrazine-SS-Biotin: A Detailed Guide for Researchers
For Immediate Release
[City, State] – [Date] – Innovations in bioconjugation are pivotal for advancing drug development and proteomics. A key technology in this field is the use of Tetrazine-SS-Biotin for the precise labeling of proteins. This application note provides detailed protocols and quantitative data for researchers, scientists, and drug development professionals to effectively quantify the degree of labeling of TCO-modified proteins using this versatile reagent.
This compound is a cleavable biotinylation reagent that partakes in the inverse electron demand Diels-Alder (iEDDA) cycloaddition, a type of "click chemistry."[1][2] This bioorthogonal reaction occurs between a tetrazine moiety and a trans-cyclooctene (TCO) group, forming a stable covalent bond under mild, biocompatible conditions.[3][4] The integrated disulfide bond within the linker allows for the subsequent cleavage and release of the biotin group under reducing conditions, a feature highly valuable in applications such as affinity purification and mass spectrometry-based proteomics.[1]
The ability to quantitatively label proteins is crucial for the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and for the sensitive detection and purification of specific proteins from complex biological mixtures. This guide offers a comprehensive overview of the experimental workflow, from protein labeling to quantitative analysis, ensuring reproducible and accurate results.
Experimental Workflow and Methodologies
The overall process involves the reaction of a TCO-modified protein with this compound, followed by purification of the biotinylated protein and subsequent quantification of the labeling efficiency.
Caption: Experimental workflow for labeling and quantification.
Quantitative Data Summary
The degree of labeling can be expressed as the molar ratio of biotin to protein. The following table summarizes typical quantitative data obtained from various analytical methods.
| Analytical Method | Parameter Measured | Typical Value/Range | Reference |
| HABA/Streptavidin Assay | Biotin-to-Protein Molar Ratio | 1-5 moles of biotin per mole of protein | |
| Mass Spectrometry (MS) | Mass Shift Confirmation | Observed mass increase corresponding to the mass of this compound adduct | |
| LC-MS/MS | Percentage of Labeled Peptides | 76-88% of target peptides biotinylated | |
| ELISA | Relative Quantification | Signal saturation indicating high labeling efficiency | |
| Gel-Shift Assay | Labeling Completeness | >95% labeling fidelity observed as a distinct band shift |
Detailed Experimental Protocols
Protocol 1: Labeling of TCO-Modified Protein with this compound
This protocol describes the fundamental click chemistry reaction to biotinylate a protein previously modified with a TCO group.
Materials:
-
TCO-modified protein (in PBS, pH 7.4)
-
This compound (e.g., from MedChemExpress, Conju-Probe)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Size-Exclusion Chromatography (SEC) column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Prepare Protein Solution: Adjust the concentration of the TCO-modified protein to 1-5 mg/mL in PBS, pH 7.4.
-
Labeling Reaction: Add a 1.5 to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or at 4°C.
-
Purification: Remove excess, unreacted this compound using a desalting SEC column equilibrated with PBS, pH 7.4, according to the manufacturer's instructions.
-
Protein Concentration Determination: Measure the concentration of the purified biotinylated protein using a standard protein assay (e.g., BCA or Bradford).
Caption: Protocol for TCO-protein biotinylation.
Protocol 2: Quantification of Biotinylation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for determining the degree of biotinylation.
Materials:
-
Biotinylated protein sample
-
Biotin Quantitation Kit (containing HABA/Avidin solution and biotin standards)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Biotin Standards: Prepare a standard curve using the provided biotin standards according to the kit manufacturer's instructions.
-
Sample Preparation: Dilute the biotinylated protein sample to fall within the linear range of the standard curve.
-
Assay: a. Add the HABA/Avidin solution to the wells of the microplate. b. Add the biotin standards and the biotinylated protein samples to their respective wells. c. Incubate for 10-15 minutes at room temperature.
-
Measurement: Measure the absorbance at 500 nm using a microplate reader.
-
Calculation: a. Subtract the absorbance of the biotinylated protein sample from the absorbance of the HABA/Avidin blank. b. Determine the concentration of biotin in the sample by interpolating from the biotin standard curve. c. Calculate the moles of biotin per mole of protein using the known protein concentration.
Protocol 3: Verification of Labeling and Cleavage by SDS-PAGE and Western Blot
This protocol confirms the successful biotinylation and the cleavability of the disulfide linker.
Materials:
-
Biotinylated protein
-
Non-biotinylated TCO-protein (negative control)
-
SDS-PAGE gels and running buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Imaging system
Procedure:
-
Sample Preparation for Labeling Confirmation: a. Mix aliquots of the biotinylated protein and the non-biotinylated control with SDS-PAGE loading buffer. b. Boil the samples for 5 minutes.
-
Sample Preparation for Cleavage Confirmation: a. Incubate an aliquot of the biotinylated protein with 50-100 mM DTT or TCEP for 30 minutes at room temperature to cleave the disulfide bond. b. Mix the cleaved sample with SDS-PAGE loading buffer and boil.
-
SDS-PAGE and Transfer: a. Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved. b. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Western Blot: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with Streptavidin-HRP (diluted in blocking buffer) for 1 hour at room temperature. c. Wash the membrane three times with TBST. d. Apply the chemiluminescent substrate and visualize the bands using an imaging system.
Expected Results:
-
A strong band should be observed for the biotinylated protein.
-
No band should be observed for the non-biotinylated control.
-
A significantly reduced or absent band should be observed for the DTT/TCEP-treated sample, confirming the cleavage of the biotin moiety.
Caption: Disulfide bond cleavage by a reducing agent.
Conclusion
The methodologies outlined in this application note provide a robust framework for the quantitative labeling of TCO-modified proteins with this compound. The combination of the highly efficient and bioorthogonal iEDDA click chemistry with a cleavable linker makes this reagent an invaluable tool for a wide range of applications in proteomics and drug development. By following these detailed protocols, researchers can achieve reproducible and quantifiable protein biotinylation, enabling advanced studies in cellular biology and therapeutic development.
References
Application Notes and Protocols for Tetrazine-SS-Biotin Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental workflow for the bioconjugation of a Tetrazine-SS-Biotin probe to a trans-cyclooctene (TCO)-modified biomolecule. This powerful bioorthogonal chemistry enables the rapid, specific, and cleavable labeling of proteins, antibodies, and other biomolecules for a variety of applications in research and drug development, including affinity purification, targeted drug delivery, and cellular imaging.
Core Principles
The experimental workflow is based on the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction between a tetrazine and a trans-cyclooctene (TCO). This "click chemistry" reaction is known for its exceptionally fast kinetics, high specificity, and biocompatibility, proceeding readily under physiological conditions without the need for a catalyst.[1][2]
The this compound probe incorporates three key functionalities:
-
Tetrazine: The reactive moiety that specifically and rapidly ligates with a TCO-functionalized molecule.[1][3]
-
Disulfide (SS) Bond: A cleavable linker that allows for the release of the biotin tag from the conjugated biomolecule under reducing conditions, such as with dithiothreitol (DTT).[4] This is particularly useful for eluting biotinylated proteins from streptavidin affinity columns.
-
Biotin: A high-affinity ligand for streptavidin, enabling robust affinity purification and detection of the labeled biomolecule.
Experimental Workflow Overview
The overall experimental workflow consists of two main stages:
-
Preparation of a TCO-Modified Biomolecule: A biomolecule of interest (e.g., a protein) is first functionalized with a TCO group. This is typically achieved by reacting the biomolecule with a TCO-NHS ester, which targets primary amines such as lysine residues.
-
Bioconjugation with this compound: The TCO-modified biomolecule is then reacted with the this compound probe via the IEDDA cycloaddition.
The resulting bioconjugate can then be purified and characterized. The biotin tag can be subsequently cleaved by reducing the disulfide bond.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the this compound bioconjugation workflow. Optimal conditions may vary depending on the specific biomolecule and reagents used.
Table 1: TCO-Tetrazine Ligation Kinetics
| Reaction Pair | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| Tetrazine-TCO | Up to 10⁷ | Extremely fast kinetics, ideal for low concentration applications. |
| CuAAC | 10² - 10³ | Requires a copper(I) catalyst, which can be cytotoxic. |
| SPAAC | 10⁻¹ - 1 | Catalyst-free but generally slower than Tetrazine-TCO ligation. |
Table 2: Recommended Reaction Parameters
| Step | Parameter | Recommended Value | Notes |
| Protein Modification with TCO-NHS Ester | Molar Excess of TCO-NHS Ester | 10 to 50-fold | For dilute protein solutions (< 5 mg/mL), a higher molar excess may be needed. |
| Reaction pH | 7.2 - 8.5 | Optimal for NHS ester reaction with primary amines. | |
| Reaction Time | 30 - 60 minutes at room temperature or 2 hours on ice. | ||
| Tetrazine-TCO Ligation | Molar Excess of this compound | 1.1 to 2.0 equivalents | A slight molar excess ensures complete reaction of the TCO-modified biomolecule. |
| Reaction Time | 10 - 60 minutes at room temperature | The reaction is often complete within 30 minutes. | |
| Disulfide Bond Cleavage | DTT Concentration | 10 - 100 mM | To mimic intracellular reducing conditions or for analytical purposes. |
| Incubation Time | 30 - 60 minutes at room temperature or 37°C. |
Experimental Protocols
Protocol 1: Modification of a Protein with a TCO-NHS Ester
This protocol describes the modification of a protein with a TCO-NHS ester to introduce the TCO functionality.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
TCO-NHS ester
-
Anhydrous DMF or DMSO
-
Reaction Buffer (e.g., PBS, pH 7.2-8.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Prepare the protein solution in the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines like Tris or glycine.
-
TCO-NHS Ester Solution Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMF or DMSO.
-
Labeling Reaction: Add the calculated volume of the TCO-NHS ester stock solution to the protein solution. A 10- to 50-fold molar excess of the TCO-NHS ester is recommended.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching (Optional): Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove the excess, unreacted TCO-NHS ester and quenching reagents using a desalting column or by dialysis against the desired buffer (e.g., PBS).
Protocol 2: Bioconjugation of TCO-Modified Protein with this compound
This protocol describes the reaction of the TCO-modified protein with this compound.
Materials:
-
Purified TCO-modified protein
-
This compound
-
Compatible solvent (e.g., DMSO or aqueous buffer)
-
Purification supplies (e.g., size-exclusion chromatography, affinity chromatography, or dialysis)
Procedure:
-
Reactant Preparation: Dissolve the this compound in a compatible solvent (e.g., DMSO).
-
Ligation Reaction: Add the this compound solution to the solution of the TCO-modified protein. A slight molar excess (1.1 to 2.0 equivalents) of the this compound is recommended.
-
Incubation: Incubate the reaction mixture for 10-60 minutes at room temperature. The reaction progress can be monitored by the disappearance of the characteristic tetrazine absorbance around 520 nm.
-
Purification: Purify the protein conjugate to remove any unreacted this compound. The purification method will depend on the nature of the conjugate and may include size-exclusion chromatography, affinity chromatography, or dialysis.
Protocol 3: Cleavage of the Disulfide Linker
This protocol describes the cleavage of the disulfide bond to release the biotin tag.
Materials:
-
Purified this compound bioconjugate
-
Dithiothreitol (DTT)
-
Buffer (pH 7.0-8.0)
Procedure:
-
Preparation for Cleavage: Ensure the purified bioconjugate is in a buffer at a pH between 7.0 and 8.0.
-
Reduction of the Disulfide Bond: Prepare a fresh stock solution of DTT (e.g., 1 M in water). Add DTT to the bioconjugate solution to a final concentration of 10-50 mM.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 37°C.
-
Analysis: The cleaved protein can be separated from the released biotin tag and the reducing agent by methods such as size-exclusion chromatography. The cleavage can be confirmed by techniques like mass spectrometry.
Characterization of the Bioconjugate
The successful bioconjugation and subsequent cleavage can be confirmed using various analytical techniques:
-
SDS-PAGE: A mobility shift assay can be used to visualize the increase in molecular weight of the protein after conjugation.
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to determine the exact mass of the modified protein and confirm the addition of the this compound moiety.
-
UV-Vis Spectroscopy: The disappearance of the tetrazine absorbance peak (around 520 nm) can be monitored to follow the progress of the ligation reaction.
Troubleshooting
Table 3: Common Issues and Solutions
| Issue | Possible Cause | Recommended Solution |
| Low Labeling Efficiency | Hydrolysis of the NHS ester. | Prepare the NHS ester solution immediately before use. Ensure the reaction buffer pH is within the optimal range (7.2-8.5). |
| Incompatible buffers containing primary amines (e.g., Tris). | Perform buffer exchange into an amine-free buffer before the labeling reaction. | |
| Protein Precipitation | Increased hydrophobicity of the conjugate. | Optimize buffer conditions by adding excipients like non-ionic detergents or glycerol. Adjust pH and salt concentration. |
| Incomplete Disulfide Cleavage | Insufficient reducing agent. | Increase the concentration of DTT or the incubation time. |
| Re-oxidation of thiols. | Work in an anaerobic environment or add a capping agent like N-ethylmaleimide (NEM) after reduction if re-oxidation is a concern. |
Signaling Pathways and Logical Relationships
References
Troubleshooting & Optimization
preventing premature cleavage of Tetrazine-SS-Biotin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the premature cleavage of Tetrazine-SS-Biotin in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a versatile bioorthogonal labeling reagent. It contains three key functional components:
-
A tetrazine moiety that rapidly and specifically reacts with a trans-cyclooctene (TCO) group in an inverse electron demand Diels-Alder (iEDDA) cycloaddition. This "click chemistry" reaction is highly efficient under mild, biological conditions.[1][2][3][4][5]
-
A disulfide (SS) bond that serves as a cleavable linker. This bond is stable under many physiological conditions but can be selectively cleaved by reducing agents.
-
A biotin molecule that allows for strong and specific binding to avidin or streptavidin, enabling purification, detection, or immobilization of the labeled molecule.
Its primary application is in bioconjugation, particularly for the construction of antibody-drug conjugates (ADCs) and for targeted drug delivery, where the cleavable disulfide linker allows for the controlled release of a payload within the reducing environment of a cell.
Q2: What causes the premature cleavage of the disulfide bond in this compound?
Premature cleavage of the disulfide bond is primarily caused by exposure to reducing agents. These agents donate electrons to the disulfide bond, breaking the sulfur-sulfur linkage and resulting in two free thiol groups. This can occur unintentionally during various experimental steps.
Q3: What are some common reducing agents I should be aware of in my experiments?
Several common laboratory reagents can act as reducing agents and cleave disulfide bonds. It is crucial to avoid these in your buffers and solutions when working with this compound, unless cleavage is intended.
| Reducing Agent | Typical Concentration for Cleavage | Notes |
| Dithiothreitol (DTT) | 1-100 mM | A very common and potent reducing agent. |
| Tris(2-carboxyethyl)phosphine (TCEP) | 1-20 mM | Odorless and more stable than DTT, effective over a wider pH range. |
| β-Mercaptoethanol (BME) | 1-5% (v/v) | Another common reducing agent, often used in protein biochemistry. |
| Glutathione (GSH) | 1-10 mM (intracellular) | Present at high concentrations inside cells, which is often the basis for targeted cleavage. Can be a contaminant in cell lysates. |
| Free thiols from other molecules | Variable | Cysteine residues in proteins or other thiol-containing small molecules in your sample can also contribute to disulfide reduction. |
Q4: How do pH and temperature affect the stability of the disulfide bond?
The stability of disulfide bonds is influenced by both pH and temperature.
-
pH: Disulfide bond formation is generally favored at a slightly basic pH. Conversely, cleavage by reducing agents is also often more efficient at a neutral to slightly basic pH. Some studies suggest that maintaining a slightly acidic pH (around 6.5) can help prevent disulfide exchange.
Q5: Can my cell culture media cause premature cleavage?
Yes, cell culture media can sometimes contribute to the premature cleavage of disulfide bonds. This can be due to:
-
Components of the media: Some media formulations may contain components that have a reducing effect.
-
Cellular byproducts: As cells grow, they can release reducing agents into the media.
-
Cell lysis: If cells lyse, they release intracellular components, including reducing enzymes and high concentrations of glutathione (GSH), into the medium, which can lead to the cleavage of disulfide bonds.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues with premature cleavage of this compound.
Problem: Loss of biotin signal or evidence of premature cleavage.
Step 1: Reagent and Buffer Evaluation
Possible Cause: A component in your buffers or solutions is acting as a reducing agent.
Troubleshooting Steps:
-
Review all buffer components: Carefully examine the composition of all buffers and solutions that come into contact with your this compound conjugate.
-
Eliminate known reducing agents: Ensure that DTT, TCEP, BME, or other known reducing agents are not present.
-
Test buffer stability: As a control experiment, incubate your this compound conjugate in each of your buffers for the duration of your experiment and then analyze for cleavage (see Experimental Protocols section).
Step 2: Storage and Handling
Possible Cause: Improper storage or handling of this compound has led to its degradation.
Troubleshooting Steps:
-
Verify storage conditions: this compound should be stored at -20°C or -80°C, protected from light and moisture.
-
Prepare fresh solutions: Prepare stock solutions of this compound in anhydrous DMSO immediately before use. Avoid repeated freeze-thaw cycles.
-
Minimize exposure to light: Tetrazine compounds can be light-sensitive. Protect your reagent and conjugates from light as much as possible.
Step 3: Experimental Conditions
Possible Cause: The pH or temperature of your experiment is promoting disulfide bond cleavage.
Troubleshooting Steps:
-
Optimize pH: If possible, try performing your experiment at a slightly acidic pH (e.g., 6.5) to see if this improves stability.
-
Lower the temperature: If your protocol allows, try running your experiment at a lower temperature (e.g., 4°C instead of room temperature) to slow down any potential cleavage reactions.
Step 4: Biological System-Specific Issues
Possible Cause: Components of your biological system (e.g., cell lysate, cell culture media) are causing cleavage.
Troubleshooting Steps:
-
For cell culture experiments:
-
Minimize cell lysis during harvesting.
-
Consider performing a buffer exchange step to remove the conjugate from the cell culture media before downstream applications.
-
If cell lysis is unavoidable, consider adding a scavenger for reducing agents, such as N-ethylmaleimide (NEM), to your lysis buffer.
-
-
For experiments with cell lysates:
-
Prepare lysates in the presence of a thiol-scavenging agent like NEM to inactivate endogenous reducing agents.
-
Perform downstream steps as quickly as possible and at low temperatures.
-
Experimental Protocols
Protocol 1: Stability Test of this compound Conjugate in Various Buffers
Objective: To determine if a specific buffer is causing the premature cleavage of the disulfide bond.
Materials:
-
Your this compound conjugate
-
The buffers to be tested
-
A control buffer known to be non-reducing (e.g., PBS, pH 7.4)
-
DTT solution (positive control for cleavage)
-
SDS-PAGE reagents
-
Western blot reagents (streptavidin-HRP and chemiluminescent substrate)
Methodology:
-
Aliquot your this compound conjugate into separate tubes.
-
To each tube, add one of the buffers to be tested. Include a tube with the control buffer and a tube with the control buffer plus 50 mM DTT.
-
Incubate the tubes under the same conditions as your experiment (e.g., room temperature for 2 hours).
-
After incubation, add non-reducing SDS-PAGE sample buffer to each tube.
-
Run the samples on an SDS-PAGE gel.
-
Transfer the proteins to a membrane and perform a Western blot using streptavidin-HRP to detect the biotinylated conjugate.
-
Analysis:
-
The lane with the DTT positive control should show a shift in the molecular weight of your protein of interest, corresponding to the cleavage of the this compound.
-
Compare the bands in the lanes with your test buffers to the control buffer lane. Any decrease in the intensity of the band corresponding to the intact conjugate or the appearance of a band at the molecular weight of the cleaved protein indicates instability in that buffer.
-
Visualizations
Caption: Chemical structure of this compound.
Caption: Troubleshooting workflow for premature cleavage.
Caption: Mechanism of disulfide bond cleavage by a reducing agent.
References
- 1. Building bioorthogonal click-release capable artificial receptors on cancer cell surface for imaging, drug targeting and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. csb.mgh.harvard.edu [csb.mgh.harvard.edu]
- 4. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Non-Specific Binding in Tetrazine-SS-Biotin Pull-Downs
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address non-specific binding in Tetrazine-SS-Biotin pull-down experiments.
Frequently Asked Questions (FAQs)
Q1: What is a this compound pull-down assay?
A this compound pull-down assay is a powerful chemoproteomic technique used to isolate and identify specific protein interactions. It involves the bioorthogonal reaction between a tetrazine-modified bait molecule and a trans-cyclooctene (TCO)-labeled protein or molecule of interest. The resulting complex is then captured using streptavidin beads via the biotin tag. The key feature of this reagent is the disulfide (-SS-) linker, which allows for the mild elution of the captured proteins by cleavage with a reducing agent, leaving the biotin and streptavidin behind.
Q2: What are the primary sources of non-specific binding in this assay?
Non-specific binding can obscure true interactions and lead to high background in downstream analyses like mass spectrometry or Western blotting. The main culprits include:
-
Binding to the affinity resin (beads): Proteins can adhere to the surface of the streptavidin-coated magnetic or agarose beads themselves.[1]
-
Hydrophobic and ionic interactions: The inherent "stickiness" of some proteins can cause them to associate non-specifically with the bait protein, the linker, or the bead surface.[1]
-
Binding to the biotin tag or linker: Some proteins may have an affinity for the biotin molecule or the linker connecting it to the tetrazine.[1]
-
Carryover of insoluble proteins: Inadequately clarified cell lysates can contain protein aggregates that are carried through the procedure.[1]
-
Endogenous biotinylated proteins: Cells naturally contain a small number of biotinylated proteins that will bind to streptavidin beads.
Q3: What are the essential negative controls for a this compound pull-down experiment?
To ensure the specificity of your results, the following negative controls are crucial:
-
Beads-only control: Incubate your cell lysate with streptavidin beads that have not been exposed to your biotinylated bait. This will identify proteins that bind non-specifically to the beads.[1]
-
"No-TCO" control: If you are labeling your target with a TCO-group, perform the entire pull-down procedure on a lysate from cells that were not treated with the TCO-containing molecule. This control accounts for proteins that might interact with the tetrazine-biotin probe or beads in the absence of the specific labeling reaction.
Troubleshooting Guide
This section addresses common problems of high background and non-specific binding.
Problem: High background in the "beads-only" negative control.
-
Potential Cause: Proteins are binding directly to the streptavidin beads.
-
Recommended Solutions:
-
Pre-clear the lysate: Before the pull-down, incubate the cell lysate with streptavidin beads alone for 30-60 minutes at 4°C. Then, use the supernatant for your actual experiment.
-
Block the beads: Incubate the streptavidin beads with a blocking agent like 1-5% Bovine Serum Albumin (BSA) for at least one hour before adding the lysate.
-
Try different bead types: Magnetic, sepharose, or agarose beads have different physical properties; one type may exhibit lower non-specific binding than another for your specific application.
-
Problem: Bands/hits are present in the "no-TCO" control lane.
-
Potential Cause: Endogenously biotinylated proteins are being pulled down, or proteins are binding non-specifically to the this compound probe itself.
-
Recommended Solutions:
-
Deplete endogenous biotin: Before the pull-down, incubate the lysate with free streptavidin beads to remove naturally biotinylated proteins.
-
Optimize click chemistry: Ensure the tetrazine-TCO ligation reaction is efficient and that any excess, unreacted this compound is washed away before adding the streptavidin beads.
-
Problem: The target protein is pulled down, but with many other contaminating proteins.
-
Potential Cause: Protein-protein interactions are weak, or the lysis and wash conditions are not stringent enough.
-
Recommended Solutions:
-
Optimize lysis buffer: For soluble proteins, a low-salt, non-detergent buffer may be sufficient. For less soluble or membrane-associated proteins, non-ionic detergents like NP-40 or Triton X-100 are often necessary.
-
Titrate lysate amount: Using an excessive amount of total protein can overwhelm the system and increase the likelihood of non-specific interactions. Try reducing the amount of lysate used.
-
Optimize wash buffer conditions: The composition of your wash buffer is critical for reducing non-specific binding while preserving true interactions. Start with a base buffer (e.g., TBS or PBS) and modify it as needed.
-
Quantitative Data Summary
The following tables provide recommended starting concentrations and conditions for optimizing your pull-down experiment.
Table 1: Lysis & Wash Buffer Additives to Reduce Non-Specific Binding
| Additive | Recommended Concentration | Purpose |
| Salt (NaCl or KCl) | 150 mM - 500 mM | Reduces non-specific ionic interactions. |
| Non-ionic Detergent (NP-40 or Triton X-100) | 0.1 - 0.5% | Reduces non-specific hydrophobic interactions. |
| Glycerol | 5 - 10% | Can help stabilize proteins and reduce non-specific binding. |
| BSA | 0.1 - 1% | Acts as a blocking agent to reduce binding to surfaces. |
Table 2: Tetrazine-TCO Ligation Reaction Parameters
| Parameter | Recommended Condition | Notes |
| Molar Ratio of Reactants | 1.5 - 5 equivalents of this compound to 1 equivalent of TCO-modified biomolecule | An excess of the biotinylation reagent helps drive the reaction to completion. |
| Reaction Time | 30 - 120 minutes | The reaction is often complete within 30 minutes at room temperature. |
| Reaction Temperature | 4°C - 37°C | The reaction proceeds efficiently at room temperature (20-25°C). |
| pH Range | 6.5 - 8.5 | The reaction is tolerant of a range of pH values typical for biological samples. |
Experimental Protocols
Protocol 1: Pre-clearing Lysate and Blocking Beads
This protocol should be performed before the main pull-down incubation.
-
Prepare Beads: Resuspend streptavidin beads in a lysis buffer without protease inhibitors. Wash the beads three times by pelleting them (via centrifugation or a magnet) and resuspending them in fresh buffer.
-
Pre-clear Lysate: While the experimental beads are blocking, add a small aliquot of washed, un-blocked beads to your clarified cell lysate. Incubate for 30-60 minutes at 4°C with gentle rotation.
-
Separate Pre-cleared Lysate: Pellet the beads used for pre-clearing and carefully transfer the supernatant (your pre-cleared lysate) to a new tube.
-
Block Experimental Beads: To the main batch of washed beads, add lysis buffer containing a blocking agent (e.g., 1% BSA). Incubate for at least 1 hour at 4°C with gentle rotation.
-
Wash Blocked Beads: After blocking, wash the beads three times with lysis buffer to remove excess blocking agent before proceeding with the pull-down.
Protocol 2: Stringent Washing Procedure
This procedure is performed after incubating the lysate with the beads.
-
Initial Wash: Pellet the beads and discard the lysate supernatant. Add 1 mL of Wash Buffer 1 (e.g., TBS + 150 mM NaCl + 0.1% NP-40). Resuspend the beads fully and rotate for 5 minutes at 4°C.
-
High Salt Wash: Pellet the beads. Add 1 mL of High-Salt Wash Buffer (e.g., TBS + 500 mM NaCl + 0.1% NP-40). Resuspend and rotate for 5 minutes at 4°C. This step is effective at removing ionically bound contaminants.
-
Detergent Wash: Pellet the beads. Add 1 mL of Wash Buffer 1 again to lower the salt concentration back to physiological levels. Resuspend and rotate for 5 minutes.
-
Final Wash: Perform a final wash with a buffer that does not contain detergent to prepare the sample for elution and downstream analysis.
Visualizations
Caption: Experimental workflow for a this compound pull-down assay.
Caption: Primary sources of non-specific binding in pull-down assays.
References
improving the stability of Tetrazine-SS-Biotin in solution
Welcome to the technical support center for Tetrazine-SS-Biotin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a versatile chemical probe used in bioconjugation and antibody-drug conjugate (ADC) development.[1][2] It features three key components:
-
A Tetrazine group , which participates in extremely fast and selective bioorthogonal "click chemistry" reactions with trans-cyclooctene (TCO) dienophiles (an inverse-electron demand Diels-Alder reaction, or iEDDA).[3][4]
-
A Disulfide (SS) bond , which acts as a cleavable linker. This bond can be broken using common reducing agents like DTT or TCEP, allowing for the release of the biotin tag from the conjugated molecule.[3]
-
A Biotin moiety , which has a very strong and specific affinity for avidin and streptavidin proteins, making it a powerful tool for detection, purification, and immobilization.
This combination makes it ideal for applications requiring specific labeling and subsequent release of biomolecules.
Q2: How should I properly store and handle solid this compound?
Proper storage of the solid powder is critical for long-term stability. The compound is often a red, pale purple, or light pink solid or oil. To prevent degradation, it should be stored at -20°C for up to 3 years. For optimal stability, keep the vial tightly sealed and protected from light and moisture.
Q3: What is the best way to prepare and store a stock solution of this compound?
To prepare a stock solution, use a fresh, anhydrous (water-free) organic solvent. This compound is soluble in DMSO, DMF, DCM, and acetonitrile. Due to the hygroscopic nature of DMSO, which can introduce moisture and accelerate degradation, it is crucial to use a newly opened bottle.
Once prepared, stock solutions are significantly less stable than the solid powder. For maximum stability, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store them as follows:
-
-80°C: Use within 6 months.
-
-20°C: Use within 1 month.
Q4: What are the main factors that contribute to the instability of this compound in solution?
There are two primary points of instability in the this compound molecule when in solution:
-
The Tetrazine Ring: The tetrazine ring is susceptible to degradation, particularly in aqueous solutions. This degradation is often accelerated by:
-
Hydrolysis: Reaction with water, especially at non-neutral pH.
-
Electron-Withdrawing Substituents: While these groups increase the speed of the click reaction, they also make the tetrazine ring more electron-deficient and thus more prone to nucleophilic attack and degradation.
-
Presence of Nucleophiles: Buffers containing primary amines (like Tris or glycine) should be avoided during labeling reactions as they can react with other functional groups on the molecule if it's an NHS-ester variant.
-
-
The Disulfide Bond: This bond is stable under many conditions but can be cleaved by:
-
Reducing Agents: Reagents like Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), or Glutathione (GSH) will readily reduce the disulfide bond.
-
Thiol-Disulfide Exchange: Free thiol groups from molecules like cysteine in proteins or glutathione in cell lysates can react with the disulfide bond, leading to premature cleavage.
-
Q5: My this compound solution has lost its characteristic pink/purple color. What does this mean?
The color of the solution is due to the tetrazine chromophore. A loss of color indicates that the tetrazine ring has degraded. This solution should be discarded as it will no longer be active in the iEDDA click reaction.
Troubleshooting Guide
This guide addresses common issues related to the stability of this compound during experimental use.
Problem 1: Rapid Loss of Color (Degradation) in Aqueous Buffer
| Potential Cause | Recommended Solution |
| Hydrolysis of Tetrazine Ring | The tetrazine ring can degrade in aqueous buffers, a process that is often pH-dependent. Perform reactions promptly after adding the reagent to the aqueous buffer. Minimize the time the molecule spends in aqueous solution before reacting with its TCO partner. |
| Incompatible Buffer Components | Certain buffer components can accelerate degradation. While the tetrazine itself is generally stable across a range of pH, other functional groups on variants (like NHS esters) are highly pH-sensitive. Use non-nucleophilic buffers such as PBS or HEPES at a pH range of 7.2-8.5 for reactions. Avoid buffers containing primary amines (e.g., Tris, glycine). |
| High Reaction Temperature | Elevated temperatures can increase the rate of hydrolysis and degradation. Unless required for your specific application, conduct reactions at room temperature or 4°C. |
Problem 2: Low Yield or Failure of the Click Reaction
| Potential Cause | Recommended Solution |
| Degraded Stock Solution | The stock solution may have degraded due to improper storage, repeated freeze-thaw cycles, or moisture contamination. Prepare a fresh stock solution from solid powder in anhydrous DMSO or DMF immediately before use. |
| Premature Cleavage of Disulfide Bond | The sample or buffer may contain endogenous reducing agents (e.g., DTT from a previous step, glutathione from cell lysate). Ensure all components are free from reducing agents. If working with cell lysates, consider the stability of the disulfide bond in that environment or purify the target molecule first. |
| Suboptimal Reaction Conditions | The kinetics of the click reaction can be influenced by pH, solvent, and steric hindrance. The iEDDA reaction is generally fast and efficient under mild buffer conditions. Ensure the pH is between 7 and 9. If conjugating to a large biomolecule, consider using a PEGylated version of the reagent (e.g., Tetrazine-SS-PEG4-Biotin) to reduce steric hindrance. |
Data and Protocols
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Key Considerations |
| Solid Powder | -20°C | Up to 3 years | Keep vial tightly sealed, protect from light and moisture. |
| In Anhydrous Solvent (e.g., DMSO) | -80°C | Up to 6 months | Aliquot into single-use volumes to avoid freeze-thaw cycles. Use fresh, anhydrous solvent. |
| In Anhydrous Solvent (e.g., DMSO) | -20°C | Up to 1 month | Aliquot into single-use volumes. Less stable than at -80°C. |
Table 2: Relative Stability of Tetrazine Derivatives in Biological Media
This table compares the stability of different tetrazine scaffolds in cell culture media (DMEM + 10% FBS) at 37°C, demonstrating the trade-off between reactivity and stability. More stable scaffolds are actively being developed.
| Tetrazine Type | % Remaining after 12h | % Remaining after 48h | General Characteristics |
| Pyridyl-Tetrazine (Py-Tz) | < 20% | < 13% | High reactivity, low stability. |
| H-Tetrazine (H-Tz) | < 20% | < 13% | High reactivity, low stability. |
| Methyl-Tetrazine (Me-Tz) | > 92% | ~63% | Good balance of reactivity and stability. |
| Triazolyl-Tetrazine (Ta-Tz) | > 92% | > 63% | Designed for high reactivity and improved stability. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Using a new, sealed bottle of anhydrous, high-purity DMSO, add the solvent to the vial to achieve a desired concentration (e.g., 10 mM).
-
Vortex or sonicate the mixture until the solid is completely dissolved. The solution should have a distinct pink or purple color.
-
Immediately aliquot the stock solution into single-use, low-retention tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Protocol 2: General Workflow for a Stability-Conscious Click Reaction
This protocol outlines the reaction of a tetrazine-modified molecule with a TCO-functionalized molecule, emphasizing stability.
-
Prepare Buffers: Use a non-nucleophilic buffer such as PBS or HEPES, pH 7.2-7.5. De-gas the buffer if your sample is sensitive to oxidation.
-
Prepare Reactants: Dissolve your TCO-functionalized molecule in a compatible buffer. Prepare your tetrazine-modified molecule in the reaction buffer.
-
Initiate Reaction: Thaw a single-use aliquot of your this compound stock solution (if it's the molecule being added) immediately before use. Add it to the TCO-containing solution. A slight molar excess (1.1 to 2.0 equivalents) of the TCO reagent is often recommended if reacting with a pre-tetrazine-labeled protein.
-
Incubation: The iEDDA reaction is extremely fast and is often complete within 10-60 minutes at room temperature.
-
Purification: Immediately following the incubation period, purify the resulting conjugate from unreacted reagents using standard methods such as desalting columns, dialysis, or size-exclusion chromatography. This minimizes the exposure time of the conjugate to potentially destabilizing conditions.
-
Cleavage (Optional): To cleave the disulfide bond, incubate the purified conjugate with 10-50 mM DTT for 30-60 minutes at room temperature.
Visual Guides
Caption: Key degradation pathways for the this compound molecule in solution.
Caption: Troubleshooting decision tree for common this compound stability issues.
References
side reactions of tetrazine click chemistry to avoid
Welcome to the technical support center for tetrazine click chemistry, also known as the inverse-electron-demand Diels-Alder (IEDDA) reaction. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and avoid side reactions during their experiments.
Troubleshooting Guide
This section addresses specific problems you might encounter.
Q1: Why is my reaction yield low or inconsistent?
Low or inconsistent yields in tetrazine ligation can arise from several factors, from reagent stability to suboptimal reaction conditions.[1] Use the following logical workflow to diagnose the issue.
Q2: I'm observing non-specific labeling or off-target reactions. What could be the cause?
Non-specific labeling can occur due to several side reactions. The most common culprits are the degradation of the tetrazine ring or reactions with nucleophiles present in the reaction mixture.
Possible Causes & Solutions:
-
Tetrazine Instability/Hydrolysis: The tetrazine ring, especially when substituted with strong electron-withdrawing groups, can be susceptible to hydrolysis and degradation in aqueous buffers.[2][3] This is a primary side reaction to consider.
-
Solution: Assess the stability of your specific tetrazine in your reaction buffer (e.g., PBS, pH 7.4 at 37°C) by monitoring the disappearance of its characteristic pink/red color or UV-Vis absorbance (typically 510-550 nm) over time.[1][4] If unstable, consider using a more stable tetrazine derivative (e.g., with electron-donating or sterically bulky groups) or adjusting reaction conditions.
-
-
Reaction with Thiols: Thiol-containing molecules like DTT, TCEP, cysteine, or glutathione can react with the tetrazine ring. This can occur via two main pathways:
-
Reduction: The tetrazine ring is reduced to an inactive dihydrotetrazine.
-
Tetrazine-Thiol Exchange (TeTEx): A nucleophilic aromatic substitution (SNAr) where the thiol displaces a substituent on the tetrazine ring, effectively capping it.
-
Solution: Ensure all thiol-containing reagents are removed from your sample before adding the tetrazine reagent. This can be accomplished through dialysis or size-exclusion chromatography.
-
-
Reaction with Other Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) can compete with the intended reaction if you are using an NHS-ester functionalized dienophile or tetrazine for a preliminary labeling step.
-
Solution: Use non-nucleophilic buffers such as PBS or HEPES for NHS ester coupling reactions.
-
Frequently Asked Questions (FAQs)
Q3: How does pH affect my tetrazine click reaction?
For the standard tetrazine ligation with strained alkenes (like TCO), the reaction rate is largely insensitive to pH within the typical physiological range (pH 7-8.5). However, the stability of the tetrazine itself can be highly pH-dependent.
-
High pH (e.g., > 8.5): Can lead to faster degradation/hydrolysis of the tetrazine ring, especially for electron-poor derivatives.
-
Low pH (e.g., < 6.5): While the ligation is often stable, some "click-to-release" chemistries are designed to be accelerated by acidic conditions.
Recommendation: Perform reactions in a well-buffered solution, typically PBS at pH 7.2-7.5. If you suspect tetrazine instability, test its half-life in your chosen buffer.
Q4: Which tetrazine derivative should I choose to balance reactivity and stability?
There is an inherent trade-off between tetrazine reactivity and stability.
-
High Reactivity / Lower Stability: Tetrazines with electron-withdrawing groups (e.g., pyridyl, pyrimidyl) react very fast but are more prone to hydrolysis.
-
Lower Reactivity / High Stability: Tetrazines with electron-donating groups (e.g., alkyl like methyl) or sterically bulky groups are generally more stable in aqueous media but react more slowly.
The choice depends on the application. For in vivo studies where stability is paramount, a more stable derivative is preferred. For rapid in vitro labeling, a highly reactive tetrazine may be ideal.
Q5: Can the solvent affect the reaction?
Yes, the choice of solvent can influence the reaction rate. While many reactions are performed in aqueous buffers for biological applications, some ligations show faster kinetics in organic solvents like methanol compared to acetonitrile or aqueous solutions. If your biomolecule is compatible, adding a co-solvent might enhance the reaction rate, but always check for solubility and potential precipitation of your reactants.
Data & Protocols
Table 1: Stability of Common Tetrazines
The stability of tetrazines is crucial for achieving high yields. The data below shows the percentage of various tetrazine derivatives remaining after incubation in PBS (pH 7.4) at 37°C.
| Tetrazine Substituent(s) | Electron-Donating/Withdrawing | % Remaining (after 12h) | % Remaining (after 14h) |
| 3,6-di-methyl (Alkyl) | Donating | > 90% | ~95% |
| 3-phenyl, 6-H | Neutral | > 75% | ~65% |
| 3,6-di-phenyl | Neutral | > 75% | ~60% |
| 3,6-di-pyridyl | Withdrawing | ~15-40% | ~50% |
| 3,6-di-pyrimidyl | Withdrawing | ~15-40% | Not specified |
Data is compiled from multiple sources and represents typical trends. Actual stability can vary based on the full molecular structure.
Experimental Protocol: Monitoring Tetrazine Stability
This protocol allows you to assess the stability of your specific tetrazine derivative under your experimental conditions.
Objective: To determine the half-life (t₁/₂) of a tetrazine in a specific buffer.
Materials:
-
Tetrazine stock solution (e.g., 10 mM in DMSO).
-
Reaction buffer (e.g., PBS, pH 7.4).
-
UV-Vis spectrophotometer or plate reader.
-
Cuvettes or 96-well clear-bottom plates.
Procedure:
-
Prepare Sample: Dilute the tetrazine stock solution into the reaction buffer to a final concentration of ~100-200 µM. Ensure the final DMSO concentration is low (e.g., <1%) to minimize solvent effects.
-
Initial Measurement: Immediately measure the absorbance of the solution at the tetrazine's λmax (typically between 510-550 nm). This is your A₀ (absorbance at time=0).
-
Incubation: Incubate the sample at the desired temperature (e.g., 37°C).
-
Monitor Absorbance: At regular time intervals (e.g., every hour), measure the absorbance at the same wavelength.
-
Data Analysis:
-
Plot Absorbance vs. Time.
-
Fit the data to a first-order decay equation: At = A₀ * e-kt, where 'k' is the degradation rate constant.
-
Calculate the half-life using the formula: t₁/₂ = ln(2) / k.
-
This data will inform you if tetrazine degradation is a significant side reaction in your experiments and help you adjust incubation times accordingly.
References
impact of reducing agent concentration on Tetrazine-SS-Biotin cleavage
Welcome to the technical support center for Tetrazine-SS-Biotin. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure successful cleavage of the disulfide bond within the this compound linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it cleaved?
This compound is a versatile chemical tool used in bioconjugation. It features a tetrazine group for reaction with a strained alkene (like TCO), a biotin moiety for detection or purification, and a central disulfide (-SS-) bond.[1][2][3] This disulfide bond is the key to its utility as a cleavable linker, allowing for the release of the biotin group or the conjugated molecule under reducing conditions.[2] The most common method for cleavage is the use of reducing agents like Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).[2]
Q2: Which reducing agent is recommended for cleaving the disulfide bond in this compound?
For most applications, Tris(2-carboxyethyl)phosphine (TCEP) is the recommended reducing agent. TCEP offers several advantages over traditional thiol-based reducing agents like DTT, including being odorless, more stable in aqueous solutions over a wider pH range, and more resistant to air oxidation. The reaction of TCEP with disulfide bonds is also irreversible, which helps drive the cleavage reaction to completion.
Q3: What is the general mechanism of disulfide bond cleavage by TCEP?
The cleavage of a disulfide bond by TCEP involves a nucleophilic attack by the phosphorus atom of TCEP on one of the sulfur atoms in the disulfide bond. This leads to the breaking of the S-S bond and the formation of two free sulfhydryl (-SH) groups, with the TCEP itself becoming oxidized.
Troubleshooting Guide: Inefficient this compound Cleavage
Use this guide to troubleshoot common issues encountered during the cleavage of the disulfide bond in this compound conjugates.
| Issue | Potential Cause | Recommended Solution |
| Incomplete or no cleavage of the biotin tag. | Insufficient concentration of the reducing agent. | The optimal concentration of the reducing agent is crucial. For TCEP, a final concentration in the range of 5-50 mM is generally sufficient for complete reduction. However, the ideal concentration depends on the concentration of the this compound conjugate and the number of disulfide bonds. A molar excess of the reducing agent is recommended to ensure a rapid and complete reaction. Consider starting with a 10-fold molar excess of TCEP over the disulfide bond concentration. |
| Suboptimal reaction pH. | TCEP is effective over a broad pH range, typically between 1.5 and 9.0. However, its stability can be compromised in phosphate buffers, especially around neutral pH. If using a phosphate buffer is necessary, prepare the TCEP solution immediately before use. For optimal performance, consider using buffers such as Tris, HEPES, or borate where TCEP exhibits greater stability. | |
| Short incubation time. | While reductions with TCEP can be rapid, sometimes requiring less than 5 minutes at room temperature, reaction times can vary. If a 1:1 molar ratio of TCEP to disulfide bonds is used, the reaction can take nearly an hour to complete. For troubleshooting, increase the incubation time to 30-60 minutes at room temperature. | |
| Low reaction temperature. | Reductions are typically carried out at room temperature. For particularly resistant disulfide bonds, consider increasing the temperature. However, be cautious as higher temperatures can lead to protein denaturation if your conjugate is a protein. | |
| Variability in cleavage efficiency between experiments. | Degradation of the reducing agent stock solution. | TCEP stock solutions are generally stable for up to 3 months when stored at -20°C. Avoid repeated freeze-thaw cycles. If you suspect your stock solution has degraded, prepare a fresh solution. TCEP is also light-sensitive, so it's good practice to protect the tubes from light. |
| Presence of oxidizing agents. | Ensure that your reaction buffer and sample are free from oxidizing agents that could consume the reducing agent and prevent disulfide bond cleavage. | |
| Precipitation of the sample upon addition of the reducing agent. | High concentration of the reducing agent or changes in buffer composition. | Prepare the reducing agent in the same buffer as your sample to minimize changes in buffer composition. Add the reducing agent solution slowly to the sample while gently mixing. If precipitation persists, you may need to optimize the buffer conditions or the final concentration of the reducing agent. |
Experimental Protocols
Protocol 1: Preparation of TCEP Stock Solution (0.5 M)
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Weigh out the required amount of TCEP-HCl powder.
-
Dissolve the TCEP-HCl in cold, molecular-biology-grade water to a near-final volume. Note that the resulting solution will be acidic (approx. pH 2.5).
-
Adjust the pH of the solution to 7.0 using 10 N NaOH or 10 N KOH.
-
Bring the solution to the final desired volume with molecular-biology-grade water.
-
Aliquot the 0.5 M TCEP stock solution into single-use tubes and store them at -20°C for up to 3 months. Protect from light.
Protocol 2: Cleavage of this compound Conjugate
-
Sample Preparation: Prepare your this compound labeled sample (e.g., protein, antibody) in a suitable reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Initiate Reduction: Add the 0.5 M TCEP stock solution to your sample to achieve the desired final concentration (a good starting point is 10-20 mM).
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.
-
Downstream Processing: After incubation, the disulfide bond will be cleaved. The sample can now be processed for downstream applications. This may involve removing the excess TCEP and the cleaved biotin moiety, for which techniques like dialysis or desalting columns can be used.
Quantitative Data Summary
The following table summarizes the recommended conditions for disulfide bond cleavage using TCEP.
| Parameter | Recommended Range/Value | Notes |
| TCEP Concentration | 5 - 50 mM | A molar excess is recommended for efficient cleavage. |
| pH Range | 1.5 - 9.0 | TCEP is effective over a broad pH range. Avoid phosphate buffers at neutral pH due to TCEP instability. |
| Temperature | Room Temperature | For stubborn disulfides, the temperature can be increased, but monitor for sample denaturation. |
| Incubation Time | 5 - 60 minutes | Dependent on TCEP concentration and the nature of the disulfide bond. |
Visual Guides
Caption: Experimental workflow for the cleavage of this compound.
Caption: Troubleshooting logic for incomplete this compound cleavage.
References
Technical Support Center: Post-Labeling Cleanup for Tetrazine-SS-Biotin
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the efficient removal of excess Tetrazine-SS-Biotin following a labeling reaction. Adhering to these guidelines is crucial for minimizing background noise and ensuring the accuracy of downstream applications.
Frequently Asked Questions (FAQs)
Q1: Why is it essential to remove excess this compound after labeling?
Excess, unreacted this compound can compete with your biotinylated molecule for binding sites on streptavidin or other avidin-based detection reagents.[1] This competition can lead to significantly reduced signal-to-noise ratios, resulting in false negatives or inaccurate quantification in downstream assays such as ELISAs, Western blots, and pull-down assays.[2]
Q2: What are the primary methods for removing small molecules like this compound?
The two most common and effective methods for removing small, unreacted molecules from larger, labeled biomolecules are size exclusion chromatography (also known as desalting or gel filtration) and dialysis.[3][4] Both techniques separate molecules based on their size.
Q3: How do I choose between size exclusion chromatography and dialysis?
The choice depends on your sample volume, concentration, and the desired speed of processing.
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Size Exclusion Chromatography (SEC): This method is rapid, often taking less than 15 minutes, and is ideal for smaller sample volumes.[5] It is also effective for processing multiple samples simultaneously using spin columns or 96-well plates.
-
Dialysis: This technique is well-suited for larger sample volumes and is a gentler method that can minimize sample dilution. However, it is a slower process, typically requiring several hours to overnight with multiple buffer changes.
Q4: What is the function of the disulfide (SS) bond in this compound?
The disulfide bond within the linker of this compound is a cleavable element. This bond can be broken using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), allowing for the release of the biotinylated molecule from its binding partner (e.g., streptavidin beads) in pull-down assays.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low recovery of labeled protein after cleanup. | Protein precipitation: Over-labeling can alter the protein's properties, leading to insolubility. | Reduce the molar excess of this compound in the labeling reaction. Ensure the final concentration of any organic solvent (like DMSO) used to dissolve the reagent is low (typically <10%). |
| Nonspecific binding to the chromatography resin or dialysis membrane: The protein may be interacting with the cleanup materials. | Select low-protein-binding desalting columns or dialysis membranes. For dialysis, ensure the membrane is properly hydrated. | |
| High background in downstream assays. | Incomplete removal of excess this compound: The cleanup procedure may not have been sufficient. | For SEC, ensure the correct column size and type are used for your sample volume. For dialysis, increase the dialysis time, use a larger volume of dialysis buffer (at least 100-fold the sample volume), and perform multiple buffer changes. |
| Hydrolysis of the labeling reagent: The NHS ester of the labeling reagent can hydrolyze, leaving non-reactive, biotin-containing molecules that are not removed as efficiently. | Prepare the this compound solution immediately before use and ensure it is protected from moisture. | |
| Inconsistent labeling results between batches. | Variability in the labeling reaction: Incomplete reaction or quenching can lead to batch-to-batch differences. | Ensure consistent reaction times, temperatures, and quenching procedures. |
| Variability in the cleanup process: Inconsistent application of the cleanup protocol can affect the final product. | Standardize the cleanup protocol, including sample loading, buffer exchange volumes, and incubation times. |
Experimental Protocols
Protocol 1: Removal of Excess this compound using Size Exclusion Chromatography (Desalting Column)
This protocol is designed for the rapid cleanup of small-volume labeling reactions.
Materials:
-
Desalting spin column (e.g., Zeba™ Spin Desalting Columns, PD-10 Desalting Columns) with an appropriate molecular weight cutoff (MWCO), typically 7K for proteins >20 kDa.
-
Equilibration/Elution Buffer (e.g., PBS, pH 7.2-7.4)
-
Collection tubes
Methodology:
-
Column Preparation:
-
Remove the column's bottom closure and place it in a collection tube.
-
Centrifuge the column to remove the storage solution (refer to the manufacturer's instructions for speed and time).
-
-
Column Equilibration:
-
Add the equilibration buffer to the column.
-
Centrifuge to pass the buffer through the column. Repeat this step 2-3 times, discarding the flow-through each time.
-
-
Sample Application:
-
Place the equilibrated column in a new collection tube.
-
Slowly apply the labeling reaction mixture to the center of the resin bed.
-
-
Elution:
-
Centrifuge the column according to the manufacturer's protocol to collect the purified, biotinylated protein. The larger, labeled protein will elute, while the smaller, unreacted this compound will be retained in the column resin.
-
Protocol 2: Removal of Excess this compound using Dialysis
This protocol is suitable for larger sample volumes where processing speed is not the primary concern.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10K for a 50 kDa protein). The MWCO should be at least 3-5 times smaller than the molecular weight of the labeled protein.
-
Dialysis Buffer (e.g., PBS, pH 7.2-7.4)
-
Stir plate and stir bar
-
Large beaker
Methodology:
-
Membrane Preparation:
-
Cut the dialysis tubing to the desired length and hydrate it in dialysis buffer for at least 2-5 minutes.
-
-
Sample Loading:
-
Secure one end of the tubing with a clip.
-
Load the labeling reaction mixture into the tubing, leaving some space for potential volume increase.
-
Secure the other end of the tubing with a second clip, ensuring no leaks.
-
-
Dialysis:
-
Place the sealed dialysis tubing in a beaker containing a large volume of cold (4°C) dialysis buffer (at least 100 times the sample volume).
-
Place the beaker on a stir plate and add a stir bar to ensure gentle, continuous stirring.
-
Dialyze for 2-4 hours or overnight at 4°C.
-
-
Buffer Exchange:
-
Change the dialysis buffer at least 2-3 times during the process to maintain the concentration gradient and ensure efficient removal of the excess biotin reagent. A typical schedule is to change the buffer after 2 hours, then again after another 2 hours, followed by an overnight dialysis.
-
-
Sample Recovery:
-
Carefully remove the dialysis tubing from the buffer.
-
Cut open one end of the tubing and gently aspirate the purified, biotinylated protein solution.
-
Quantitative Data Summary
| Parameter | Size Exclusion Chromatography (Desalting) | Dialysis |
| Typical Processing Time | < 15 minutes | 4 hours to overnight |
| Sample Volume Range | 10 µL to 4 mL | 100 µL to >100 mL |
| Recommended MWCO | 7K, 40K (depending on protein size) | 3.5K to 20K (select based on protein size) |
| Typical Protein Recovery | >95% (with appropriate column and protocol) | >90% |
| Buffer Volume Required | ~3-5 column volumes for equilibration | >100x sample volume |
Visualizing the Workflow
Caption: Experimental workflow for removing excess this compound.
Caption: Troubleshooting logic for post-labeling cleanup issues.
References
- 1. An Analysis of the Biotin–(Strept)avidin System in Immunoassays: Interference and Mitigation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule and Biotin Removal | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Small Molecule and Biotin Removal | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Conjugating Tetrazine-SS-Biotin to Large Proteins
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Tetrazine-SS-Biotin conjugation to large proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used for protein labeling?
This compound is a versatile chemical tool used in bioconjugation.[1][2] It features three key components:
-
A Tetrazine group that participates in very fast and specific "click chemistry" reactions (inverse-electron-demand Diels-Alder, or iEDDA) with a trans-cyclooctene (TCO) group.[3][4][5] This allows for the efficient attachment of the biotinylated protein to other molecules functionalized with TCO.
-
A disulfide (-SS-) bond , which creates a cleavable linker. This bond is stable under normal physiological conditions but can be broken using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This feature is particularly useful for applications requiring the release of the conjugated molecule, such as in drug delivery or pull-down assays.
-
A Biotin molecule , a vitamin with a very high affinity for avidin and streptavidin proteins. This strong interaction is widely used for the detection, purification, and immobilization of proteins.
In a typical workflow, the this compound is first conjugated to the protein. The now biotinylated protein can then be used in various applications, and the disulfide linker can be cleaved if release is required.
Q2: What are the primary challenges when conjugating this compound to large proteins?
Conjugating any molecule to a large protein can present challenges, and using this compound is no exception. The primary difficulties include:
-
Steric Hindrance: The sheer size and complex three-dimensional structure of large proteins can physically block the reactive groups on the this compound from accessing target amino acids on the protein surface.
-
Low Conjugation Yield: This can be a result of steric hindrance, suboptimal reaction conditions (like pH or temperature), or hydrolysis of the reactive group on the linker.
-
Protein Aggregation: The addition of the relatively hydrophobic tetrazine and biotin moieties can increase the overall hydrophobicity of the protein, potentially leading to precipitation and aggregation.
-
Difficult Purification: Separating the successfully conjugated protein from unconjugated protein and excess reagent can be challenging, especially with large proteins that may have properties similar to the conjugate.
Q3: What is steric hindrance and how does it specifically affect the conjugation to large proteins?
Steric hindrance is a phenomenon where the size and spatial arrangement of atoms in a molecule obstruct a chemical reaction. In the context of bioconjugation, this means that the bulky structure of the large protein can prevent the this compound from reaching its target amino acid residues (like lysine). This is particularly problematic for large proteins because:
-
Complex Tertiary and Quaternary Structures: Large proteins often have intricate folds and may exist as multi-subunit complexes, burying many potential reaction sites within the protein's interior.
-
Dense Surface Topography: The surface of a large protein is not smooth, and target residues may reside in deep clefts or be surrounded by other bulky amino acid side chains, making them inaccessible.
To overcome steric hindrance, one common strategy is to use linkers with longer spacer arms, such as those containing polyethylene glycol (PEG), which can increase the "reach" of the reactive group.
Q4: How can I cleave the disulfide bond in the this compound linker?
The disulfide bond can be readily cleaved by adding a reducing agent to your sample. Common reducing agents and their typical concentrations for this purpose include:
-
Dithiothreitol (DTT): 10-50 mM
-
Tris(2-carboxyethyl)phosphine (TCEP): 10-50 mM
The cleavage reaction is typically incubated for 30-60 minutes at room temperature or 37°C to ensure complete reduction of the disulfide bond.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Biotinylation of the Large Protein | Inaccessible Reactive Sites: The target amino acids (e.g., lysines) are buried within the protein's structure due to steric hindrance. | 1. Introduce a Spacer Arm: Use a version of the linker with a longer, flexible spacer (e.g., a PEG-based linker) to increase the reach of the reactive group. 2. Partial Denaturation: In some cases, mild and reversible denaturation can expose buried residues. This should be approached with caution to avoid irreversible unfolding of the protein. |
| Suboptimal Reaction pH: The reaction between an NHS ester and a primary amine is highly pH-dependent. The optimal range is typically pH 7.2-8.5. Below pH 7.0, the amine groups are protonated and less reactive. | Ensure your reaction buffer is within the optimal pH range of 7.2-8.5. Consider using a phosphate or bicarbonate buffer. | |
| Hydrolysis of the NHS Ester: The NHS ester on the linker is sensitive to moisture and can hydrolyze in aqueous solutions, rendering it unreactive. | 1. Prepare Fresh Reagent: Dissolve the this compound in a dry, water-miscible organic solvent like DMSO or DMF immediately before use. 2. Control Reaction Time: Be mindful that the half-life of an NHS ester can be short, especially at higher pH. | |
| Incompatible Buffer Components: Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the NHS ester. | Use a buffer that is free of primary amines. Phosphate-buffered saline (PBS) is a common choice. | |
| Insufficient Molar Excess: The concentration of this compound is too low relative to the protein. | Increase the molar excess of the this compound. For dilute protein solutions, a 20- to 50-fold molar excess may be necessary. | |
| Protein Precipitation or Aggregation During/After Conjugation | Increased Hydrophobicity: The addition of the tetrazine and biotin moieties can make the protein conjugate more prone to aggregation. | 1. Optimize Buffer Conditions: Include additives like glycerol (5-20%) or non-ionic detergents (e.g., Tween-20) to improve solubility. 2. Adjust pH and Salt Concentration: Screen different pH values and salt concentrations to find the optimal conditions for your specific protein's stability. 3. Work at Lower Temperatures: Performing the reaction and purification steps at 4°C can help reduce hydrophobic interactions. |
| Difficulty in Purifying the Final Conjugate | Similar Properties of Conjugate and Unconjugated Protein: The size and charge of the protein may not change significantly after conjugation, making separation by standard methods difficult. | 1. Size Exclusion Chromatography (SEC): This is often effective for separating the larger protein conjugate from the smaller, unreacted this compound. 2. Affinity Chromatography: If your protein has an affinity tag (e.g., a His-tag), you can use this for purification. Alternatively, you can use the newly introduced biotin for affinity purification on an avidin or streptavidin column, but be aware that elution may require harsh conditions. 3. Dialysis: Dialysis can be used to remove excess, unreacted reagent. |
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Molar Excess of this compound | 10-fold (for protein concentrations ≥ 5 mg/mL) 20- to 50-fold (for protein concentrations < 5 mg/mL) | A titration experiment is often necessary to determine the optimal ratio for a specific protein. |
| Reaction pH | 7.2 - 8.5 | A compromise between amine reactivity and NHS ester hydrolysis. |
| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures may be preferable to minimize protein aggregation and NHS ester hydrolysis. |
| Reaction Time | 30 minutes to 2 hours | Longer incubation times may be needed at lower temperatures. |
| Quenching Agent Concentration | 50-100 mM | A buffer containing a primary amine, such as Tris or glycine, can be added to stop the reaction. |
| Reducing Agent Concentration for Cleavage | 10-50 mM DTT or TCEP | For cleaving the disulfide bond. |
Experimental Protocols
Protocol 1: General Conjugation of this compound to a Large Protein
-
Protein Preparation:
-
Dissolve the protein of interest in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
-
Ensure the protein solution is clear and free of aggregates.
-
-
Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Labeling Reaction:
-
Add the calculated amount of the this compound stock solution to the protein solution. The molar excess will depend on the protein concentration (see table above).
-
Mix gently and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching (Optional):
-
To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted this compound and byproducts using a desalting column, size-exclusion chromatography, or dialysis against a suitable buffer.
-
Protocol 2: Cleavage of the Disulfide Linker
-
Preparation for Cleavage:
-
The purified protein conjugate should be in a buffer at a pH between 7.0 and 8.0.
-
-
Reduction of the Disulfide Bond:
-
Prepare a fresh stock solution of DTT (e.g., 1 M in water).
-
Add DTT to the protein conjugate solution to a final concentration of 10-50 mM.
-
Incubate the reaction for 30-60 minutes at room temperature or 37°C.
-
-
Purification of the Cleaved Protein:
-
Separate the protein from the cleaved biotin moiety and the reducing agent using a desalting column or dialysis.
-
Visualizations
Caption: Experimental workflow for the conjugation of this compound to a large protein and subsequent cleavage of the disulfide linker.
Caption: Troubleshooting logic for low or no conjugation efficiency when labeling large proteins with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Affinity Bioorthogonal Chemistry (ABC) Tags for Site-selective Conjugation, On-Resin Protein-Protein Coupling, and Purification of Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound,Tetrazine reagents, Tetrazine click- Conju-Probe: Enable Bioconjugation [conju-probe.com]
Technical Support Center: Optimizing Tetrazine-SS-Biotin Reactions
Welcome to the technical support center for Tetrazine-SS-Biotin reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer pH for the reaction between this compound and a trans-cyclooctene (TCO)-modified molecule?
The inverse electron-demand Diels-Alder (iEDDA) reaction between tetrazine and TCO is robust and proceeds efficiently over a wide pH range, typically between 6.0 and 9.0.[1][2] For most applications, a physiological pH of 7.2-7.5 in a buffer such as Phosphate-Buffered Saline (PBS) is recommended as a starting point.[1][3]
Q2: Are there any buffer components that should be avoided?
Yes. If you are labeling a protein or other molecule with an NHS ester of this compound to introduce the tetrazine moiety, it is crucial to use an amine-free buffer.[1] Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester, leading to low labeling efficiency. Additionally, to maintain the integrity of the disulfide bond in the this compound linker, avoid reducing agents like DTT, TCEP, or glutathione in your reaction buffers until the cleavage step is intended.
Q3: How does pH affect the stability of the this compound molecule?
The stability of the tetrazine ring can be influenced by pH. Some tetrazine derivatives can degrade in highly basic aqueous solutions. While the reaction with TCO is very fast, prolonged incubation at a high pH may lead to some degradation of the tetrazine moiety. For the this compound linker, the disulfide bond is generally stable within the recommended pH range for the ligation reaction (pH 6-9). However, the NHS ester (if present for initial conjugation) is susceptible to hydrolysis, which is accelerated at higher pH.
Q4: Does the reaction rate of this compound with TCO depend on pH?
For the reaction with TCO, the rate is largely independent of pH within the physiological range (pH 5.0-7.4). The primary driver for this reaction is the inherent strain of the TCO ring and the unique electronics of the tetrazine. However, for reactions with other dienophiles, such as vinylboronic acids, the reaction rate can be pH-dependent, increasing at higher pH.
Q5: Can I monitor the progress of the this compound reaction?
Yes, the progress of the tetrazine-TCO ligation can be conveniently monitored spectrophotometrically. The tetrazine moiety has a characteristic absorbance in the visible range (typically around 510-550 nm). As the reaction proceeds and the tetrazine is consumed, this absorbance will decrease, allowing for real-time tracking of the reaction kinetics.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no biotinylation signal | Suboptimal pH for NHS ester reaction: The initial labeling of a primary amine with a Tetrazine-SS-NHS ester is pH-dependent. | Ensure the labeling reaction is performed in an amine-free buffer at a pH between 7.2 and 9.0 to favor acylation over hydrolysis. |
| Hydrolysis of Tetrazine-SS-NHS ester: The NHS ester is sensitive to moisture and can hydrolyze, rendering it inactive. | Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use. | |
| Presence of primary amines in the buffer: Buffers like Tris or glycine will compete with the target molecule for the NHS ester. | Use an amine-free buffer such as PBS, HEPES, or borate buffer for the labeling step. | |
| Instability of the tetrazine moiety: Prolonged exposure to non-optimal pH or other harsh conditions can lead to degradation. | While generally stable, if long incubation times are necessary, consider performing the reaction at 4°C. Monitor the reaction to avoid unnecessarily long reaction times. | |
| Precipitation of the labeled molecule | Change in physicochemical properties: Capping surface amines with the relatively hydrophobic this compound can alter the solubility of the protein. | Lower the molar excess of the labeling reagent to reduce the degree of labeling. Consider adding a PEG spacer to the linker to improve solubility. |
| Unexpected cleavage of the disulfide bond | Presence of reducing agents: Contaminating reducing agents in the buffer can cleave the -SS- bond prematurely. | Ensure all buffers are freshly prepared and free from reducing agents like DTT or TCEP. |
| Reaction does not go to completion | Steric hindrance: The accessibility of the TCO or tetrazine moiety might be sterically hindered, especially on large biomolecules. | The use of longer PEG linkers on either the this compound or the TCO-modified molecule can increase accessibility and improve reaction efficiency. |
| Incorrect stoichiometry: An insufficient amount of one of the reactants will lead to an incomplete reaction. | A slight molar excess (1.05 to 1.5-fold) of the tetrazine-functionalized molecule is often recommended. |
Quantitative Data Summary
Table 1: Recommended Buffer Conditions for this compound Reactions
| Reaction Step | Recommended Buffer | Optimal pH Range | Components to Avoid | Reference |
| NHS Ester Labeling | PBS, HEPES, Borate Buffer | 7.2 - 9.0 | Primary amines (Tris, glycine) | |
| Tetrazine-TCO Ligation | PBS | 6.0 - 9.0 | Reducing agents (DTT, TCEP) |
Table 2: Reaction Kinetics of Tetrazine-TCO Ligation
| Reactants | Second-Order Rate Constant (k₂) | Reaction Conditions | Reference |
| Tetrazine & trans-cyclooctene (TCO) | ~2000 M⁻¹s⁻¹ | 9:1 Methanol:Water | |
| Hydrogen substituted tetrazines & TCO | up to 30,000 M⁻¹s⁻¹ | PBS, 37°C | |
| Diphenyl-s-tetrazine & strained TCO (sTCO) | up to 2.86 x 10⁵ M⁻¹s⁻¹ | Water, 25°C | |
| General Tetrazine-TCO | up to 1 x 10⁶ M⁻¹s⁻¹ | Not specified |
Experimental Protocols
Protocol 1: Labeling a Protein with Tetrazine-SS-NHS Ester
-
Buffer Preparation: Prepare an amine-free buffer, such as 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5.
-
Protein Preparation: Dissolve or exchange your protein into the prepared reaction buffer at a concentration of 1-5 mg/mL.
-
Prepare Tetrazine-SS-NHS Stock: Immediately before use, dissolve the Tetrazine-SS-NHS ester in anhydrous DMSO to a stock concentration of 10 mg/mL.
-
Labeling Reaction: Add the appropriate amount of the Tetrazine-SS-NHS ester stock solution to your protein solution. For protein concentrations ≥ 5 mg/mL, a 10-fold molar excess is a good starting point. For more dilute protein solutions (< 5 mg/mL), a 20- to 50-fold molar excess may be necessary.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching (Optional): The reaction can be quenched by adding Tris buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.
-
Purification: Remove excess, unreacted Tetrazine-SS-NHS ester using a desalting column, dialysis, or size-exclusion chromatography.
Protocol 2: Tetrazine-TCO Ligation
-
Reactant Preparation: Prepare the this compound labeled protein and the TCO-modified molecule in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Reaction: Combine the two reactants. A 1:1 molar ratio is a good starting point, though a slight excess of the tetrazine component can be used.
-
Incubation: The reaction is typically very fast and can be complete within 30-60 minutes at room temperature. For less concentrated samples, the incubation time can be extended.
-
Analysis: The resulting conjugate can be analyzed by methods such as SDS-PAGE, mass spectrometry, or HPLC.
Protocol 3: Cleavage of the Disulfide Bond
-
Reducing Agent Preparation: Prepare a fresh solution of a reducing agent such as DTT (e.g., 50 mM in PBS).
-
Cleavage Reaction: Add the reducing agent to the purified biotinylated conjugate.
-
Incubation: Incubate the reaction for 30 minutes at 50°C or for 2 hours at room temperature to ensure complete cleavage of the disulfide bond.
Visualizations
Caption: Workflow for this compound conjugation and cleavage.
Caption: Decision logic for selecting the optimal buffer pH.
References
Validation & Comparative
A Head-to-Head Comparison of Cleavable Biotinylation Reagents: Tetrazine-SS-Biotin vs. NHS-SS-Biotin for Protein Labeling
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is a cornerstone of experimental success. Biotinylation, the process of attaching biotin to a protein, is a widely used technique for protein detection, purification, and functional analysis. The choice of biotinylating reagent can significantly impact the outcome of an experiment. This guide provides an objective comparison of two popular cleavable biotinylation reagents: the traditional amine-reactive NHS-SS-Biotin and the bioorthogonal Tetrazine-SS-Biotin. This comparison delves into their mechanisms of action, labeling specificity, reaction kinetics, and experimental workflows, supported by available data and detailed protocols to aid in the selection of the most appropriate reagent for your research needs.
At a Glance: Key Differences
| Feature | This compound | NHS-SS-Biotin |
| Labeling Chemistry | Bioorthogonal inverse electron demand Diels-Alder cycloaddition (iEDDA) | Amine-reactive N-hydroxysuccinimide (NHS) ester chemistry |
| Specificity | Highly specific to a pre-introduced trans-cyclooctene (TCO) group | Reacts with primary amines (lysine residues and N-terminus) |
| Reaction Speed | Extremely fast (second-order rate constants up to 30,000 M⁻¹s⁻¹)[1] | Moderate, reaction times from 30 minutes to a few hours[2] |
| Workflow | Two-step: 1. Protein modification with TCO. 2. Reaction with this compound. | One-step: Direct reaction with the protein. |
| Control over Labeling Site | High, determined by the site of TCO incorporation. | Low, depends on the location of accessible primary amines. |
| Potential for Protein Perturbation | Lower, due to high specificity. | Higher, potential for labeling in functionally sensitive regions. |
| Cleavability | Yes, via a disulfide bond. | Yes, via a disulfide bond. |
Mechanism of Action
NHS-SS-Biotin: The Amine-Reactive Approach
NHS-SS-Biotin utilizes a well-established method for protein labeling. The N-hydroxysuccinimide (NHS) ester group reacts with primary amines, predominantly the ε-amino group of lysine residues and the α-amino group at the N-terminus of a protein, to form stable amide bonds.[3] This reaction is straightforward but offers limited control over the site of biotinylation, as proteins often have multiple lysine residues on their surface. The "SS" in its name indicates the presence of a disulfide bond within the spacer arm, allowing the biotin tag to be cleaved from the protein using reducing agents like dithiothreitol (DTT).[2]
This compound: The Bioorthogonal Click Chemistry Advantage
This compound employs a more modern and highly specific labeling strategy based on bioorthogonal "click chemistry".[3] This method involves a two-step process. First, the protein of interest is modified to introduce a trans-cyclooctene (TCO) group. This is typically achieved by reacting the protein with a TCO-NHS ester. The TCO-modified protein is then specifically labeled with this compound through an inverse electron demand Diels-Alder (iEDDA) cycloaddition. This reaction is exceptionally fast and highly specific, occurring only between the tetrazine and TCO moieties, with no cross-reactivity with other functional groups found in biological systems. Similar to its NHS counterpart, this compound also contains a cleavable disulfide linker.
Performance Comparison
Specificity and Control
The most significant advantage of this compound lies in its specificity. Because the tetrazine group exclusively reacts with the pre-introduced TCO group, researchers have precise control over the location of the biotin label. This is particularly crucial when labeling near an active site or a region involved in protein-protein interactions, as non-specific labeling with NHS-SS-Biotin could potentially compromise the protein's function. NHS-SS-Biotin will label multiple accessible primary amines, leading to a heterogeneous population of biotinylated proteins, which may not be ideal for all applications.
Reaction Kinetics
The iEDDA reaction between tetrazine and TCO is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 30,000 M⁻¹s⁻¹. This rapid kinetics allows for efficient labeling at low concentrations of reactants and significantly shorter reaction times compared to NHS ester chemistry. NHS-SS-Biotin labeling reactions typically require incubation times ranging from 30 minutes to several hours to achieve sufficient labeling.
Experimental Workflow
The workflow for NHS-SS-Biotin is simpler, involving a single incubation step of the protein with the reagent. In contrast, this compound requires a two-step process: the initial modification of the protein with a TCO group, followed by the reaction with the tetrazine-biotin conjugate. While this adds a step to the protocol, the enhanced specificity and control often justify the additional effort.
Experimental Protocols
Protocol 1: Protein Labeling with NHS-SS-Biotin
This protocol is a general guideline and may require optimization for specific proteins.
Materials:
-
Protein of interest (in an amine-free buffer like PBS, pH 7.2-8.0)
-
NHS-SS-Biotin
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of NHS-SS-Biotin in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 50-fold molar excess of the NHS-SS-Biotin stock solution to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted NHS-SS-Biotin and quenching buffer using a desalting column or dialysis.
Protocol 2: Two-Step Protein Labeling with this compound
This protocol involves an initial TCO modification followed by the tetrazine ligation.
Part A: TCO Modification of the Protein
Materials:
-
Protein of interest (in an amine-free buffer like PBS, pH 7.2-8.0)
-
TCO-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of TCO-NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted TCO-NHS ester and quenching buffer using a desalting column or dialysis. The resulting TCO-modified protein can be used immediately or stored.
Part B: this compound Labeling (iEDDA Reaction)
Materials:
-
TCO-modified protein
-
This compound
-
Anhydrous DMSO or DMF
Procedure:
-
Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 1.5- to 5-fold molar excess of this compound to the TCO-modified protein solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction is often complete in a shorter time frame.
-
Purification: The labeled protein can be purified from excess this compound using a desalting column or dialysis if necessary, although the high efficiency of the reaction often minimizes the amount of unreacted reagent.
Visualizing the Workflows
References
A Head-to-Head Comparison of Tetrazine-SS-Biotin and Other Click Chemistry Reagents for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of bioconjugation, "click chemistry" has emerged as an indispensable toolkit for the precise and efficient labeling of biomolecules. The choice of the right click chemistry reagent is paramount for the success of applications ranging from proteomics and cellular imaging to targeted drug delivery. This guide provides an objective, data-driven comparison of Tetrazine-SS-Biotin, a reagent utilizing the inverse-electron-demand Diels-Alder (IEDDA) reaction, with other prominent click chemistry reagents, namely those used in strain-promoted alkyne-azide cycloaddition (SPAAC) and copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC).
Introduction to Click Chemistry Paradigms
Click chemistry encompasses a set of biocompatible, highly efficient, and specific reactions. The three main types compared in this guide are:
-
Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition: This reaction occurs between an electron-poor tetrazine and an electron-rich strained alkene, such as a trans-cyclooctene (TCO). It is renowned for its exceptionally fast reaction kinetics.[1][2] this compound is a prime example of a reagent that leverages this chemistry.[3][4]
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This catalyst-free reaction is driven by the ring strain of a cyclooctyne (e.g., DBCO, BCN) which reacts with an azide to form a stable triazole linkage.[5] It is widely used for in vivo applications due to its biocompatibility.
-
Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC): This is the archetypal "click" reaction, where a copper(I) catalyst facilitates the reaction between a terminal alkyne and an azide. While highly efficient, the requirement for a potentially cytotoxic copper catalyst can be a limitation for in vivo applications.
Quantitative Comparison of Key Performance Metrics
The selection of a click chemistry reagent is often dictated by a balance of reaction speed, biocompatibility, and the specific requirements of the experimental system. The following tables provide a quantitative comparison of these key parameters.
Table 1: Comparison of Second-Order Rate Constants (k₂) for Different Click Chemistries
| Click Chemistry Reaction | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| IEDDA | Tetrazine + trans-Cyclooctene (TCO) | ~800 - 30,000 (up to 10⁷ reported) | Exceptionally fast, catalyst-free, and highly bioorthogonal. |
| IEDDA | Tetrazine + Dipyridyl Tetrazine | ~2,000 | Rate can be tuned by modifying tetrazine and TCO structures. |
| SPAAC | Dibenzocyclooctyne (DBCO) + Azide | ~1-2 | Copper-free and biocompatible, but significantly slower than IEDDA. |
| SPAAC | Oxa-dibenzocyclooctyne (ODIBO) + Azide | ~45 | Modified cyclooctynes can offer improved kinetics over standard DBCO. |
| CuAAC | Terminal Alkyne + Azide | 10 - 10⁴ | Requires a copper(I) catalyst; reaction rate is influenced by ligands. |
Table 2: Qualitative and Semi-Quantitative Comparison of Biotinylation Reagents
| Feature | This compound (IEDDA) | DBCO-Biotin (SPAAC) | Azide-Biotin (CuAAC) |
| Reaction Speed | Very High | Moderate | High (with catalyst) |
| Biocompatibility (in vivo) | Excellent (copper-free) | Excellent (copper-free) | Limited due to copper cytotoxicity |
| Specificity | High | High | High |
| Workflow Complexity | Two steps (TCO incorporation then click) | Two steps (azide incorporation then click) | Two steps (alkyne incorporation then click) |
| Cleavability | Yes (Disulfide bond) | No (stable triazole) | No (stable triazole) |
| Reagent Stability | Tetrazine moiety can be sensitive to some biological reductants, but newer derivatives show improved stability. | Generally stable. | Azide is highly stable. |
Signaling Pathways and Experimental Workflows
Visualizing the reaction mechanisms and experimental workflows is crucial for understanding the practical application of these reagents.
Detailed Experimental Protocols
Reproducibility and accuracy are critical in scientific research. The following are detailed protocols for key experiments discussed in this guide.
Protocol 1: Protein Biotinylation using this compound (Two-Step IEDDA approach)
Part A: Introduction of a TCO handle onto the Protein
This protocol assumes the use of a TCO-NHS ester to modify lysine residues on the target protein.
-
Materials:
-
Protein of interest (1-5 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
TCO-NHS ester
-
Anhydrous DMF or DMSO
-
Desalting column
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
-
Procedure:
-
Prepare Protein Solution: Ensure the protein is in an amine-free buffer.
-
Prepare TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-NHS ester in DMF or DMSO to a concentration of 10 mM.
-
Reaction: Add a 10-20 fold molar excess of the TCO-NHS ester solution to the protein solution.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted TCO-NHS ester and quenching reagents using a desalting column equilibrated with PBS.
-
Part B: Labeling of TCO-modified Protein with this compound
-
Materials:
-
TCO-modified protein (from Part A)
-
This compound
-
Reaction buffer (e.g., PBS, pH 7.4)
-
-
Procedure:
-
Prepare this compound Solution: Dissolve this compound in the reaction buffer.
-
Reaction: Add a 1.5 to 5-fold molar excess of this compound to the TCO-modified protein solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction is typically very fast.
-
Purification: Remove unreacted this compound using a desalting column or dialysis.
-
Protocol 2: Kinetic Analysis of Click Chemistry Reactions by Stopped-Flow UV-Vis Spectrophotometry
This technique is ideal for monitoring fast reactions like IEDDA.
-
Materials:
-
Tetrazine derivative (e.g., this compound)
-
TCO derivative
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Stopped-flow spectrophotometer
-
-
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the tetrazine derivative (e.g., 1 mM in DMSO).
-
Prepare a stock solution of the TCO derivative (e.g., 20 mM in DMSO).
-
On the day of the experiment, dilute the stock solutions in the reaction buffer. The TCO concentration should be in pseudo-first-order excess (at least 10-fold higher than the tetrazine concentration).
-
-
Stopped-Flow Measurement:
-
Equilibrate the stopped-flow spectrophotometer to the desired temperature (e.g., 25 °C or 37 °C).
-
Load the tetrazine and TCO solutions into separate syringes of the instrument.
-
Rapidly mix the two solutions and monitor the decrease in the characteristic absorbance of the tetrazine (typically between 510-540 nm) over time.
-
-
Data Analysis:
-
Fit the absorbance decay curve to a single-exponential function to obtain the observed rate constant (k_obs).
-
Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the TCO derivative.
-
-
Protocol 3: Cleavage of the Disulfide Bond in this compound
-
Materials:
-
Biotinylated protein conjugate with this compound
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Buffer (pH 7.0-8.5)
-
-
Procedure:
-
Preparation for Cleavage: The purified protein conjugate should be in a suitable buffer.
-
Reduction of the Disulfide Bond: Prepare a fresh stock solution of DTT (e.g., 1 M in water) or TCEP (e.g., 0.5 M in water). Add the reducing agent to the protein conjugate solution to a final concentration of 10-50 mM for DTT or 0.5-20 mM for TCEP.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 37°C.
-
Analysis: The cleavage can be analyzed by various methods, such as SDS-PAGE (observing a mass shift of the biotinylated tag), mass spectrometry to identify the cleaved protein and the released biotin fragment, or by assessing the loss of binding to streptavidin affinity resins.
-
Conclusion
The choice of a click chemistry reagent is a critical decision in experimental design. This compound, with its underlying IEDDA chemistry, offers unparalleled reaction kinetics, making it an excellent choice for applications requiring rapid and efficient labeling, especially in vivo or with low concentrations of reactants. Its cleavable disulfide linker provides an added layer of utility for applications such as affinity purification and release.
SPAAC reagents, while slower, are highly biocompatible and represent a robust alternative when extreme reaction speed is not the primary concern. CuAAC remains a powerful and cost-effective tool for in vitro applications where the presence of a copper catalyst is tolerable.
Researchers should carefully consider the specific demands of their experimental system, including the biological environment, required reaction time, and downstream applications, to select the most appropriate click chemistry reagent for their needs. This guide provides the foundational data and protocols to make an informed decision and to successfully implement these powerful bioconjugation techniques.
References
- 1. dash.harvard.edu [dash.harvard.edu]
- 2. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct Detection of Biotinylated Proteins by Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 4. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biotinylation reagents for the study of cell surface proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Disulfide Bond Cleavage of Tetrazine-SS-Biotin: A Comparative Guide
For researchers in drug development and chemical biology, the ability to selectively attach and later release molecules is paramount. Tetrazine-SS-Biotin has emerged as a valuable tool, enabling the bioorthogonal conjugation of biotin to molecules of interest via the highly efficient inverse-electron-demand Diels-Alder cycloaddition (iEDDA) between a tetrazine and a trans-cyclooctene (TCO). The integrated disulfide bond provides a crucial feature: a cleavable linker that allows for the subsequent release of the biotinylated molecule under reducing conditions. This guide provides a comparative overview of methods to confirm the disulfide bond cleavage of this compound, supported by experimental data and protocols, and compares its performance with other cleavable biotinylation reagents.
Performance Comparison of Cleavable Biotinylation Reagents
The choice of a cleavable biotinylation reagent depends on several factors, including the specific application, the chemical environment, and the desired cleavage conditions. Besides disulfide-based linkers, other cleavable chemistries include acid-labile, photocleavable, and enzyme-labile linkers. This guide focuses on the widely used disulfide-containing linkers.
| Feature | This compound | NHS-SS-Biotin |
| Conjugation Chemistry | Inverse-electron-demand Diels-Alder cycloaddition (iEDDA) with a TCO-modified molecule. Highly specific and bioorthogonal. | N-hydroxysuccinimide (NHS) ester reaction with primary amines (e.g., lysine residues on proteins). Less specific. |
| Cleavage Chemistry | Reduction of a disulfide bond. | Reduction of a disulfide bond. |
| Cleavage Agents | Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), Glutathione (GSH).[1][2] | Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), 2-Mercaptoethanol.[3] |
| Cleavage Efficiency | High, though specific quantitative data is sparse in direct comparative studies. The efficiency is dependent on the concentration of the reducing agent and reaction conditions. | Reported to achieve nearly complete (99.5%) cleavage and carbomethylation in human cell lysate samples under optimized conditions with TCEP.[3] |
| Reaction Kinetics | iEDDA reaction is exceptionally fast, with second-order rate constants up to 10^5 M⁻¹s⁻¹.[4] | NHS ester reactions are generally slower than iEDDA. |
| Specificity | High, as the tetrazine-TCO reaction is bioorthogonal and does not react with native functional groups in biological systems. | Lower, as it reacts with any accessible primary amine, potentially leading to heterogeneous labeling. |
Experimental Protocols for Confirming Disulfide Bond Cleavage
Confirmation of disulfide bond cleavage is critical to validate the release of the biotin moiety. The following are detailed protocols for common analytical techniques used for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique to separate and quantify the intact this compound from its cleaved products. The change in the retention time of the molecule of interest after treatment with a reducing agent confirms cleavage.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the this compound conjugate in a suitable solvent (e.g., DMSO or aqueous buffer).
-
Divide the sample into two aliquots: an untreated control and a cleavage reaction sample.
-
To the cleavage reaction sample, add a reducing agent to a final concentration of 10-50 mM DTT or TCEP.
-
Incubate both samples at room temperature for 30-60 minutes.
-
-
HPLC Analysis:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is common.
-
Detection: Monitor the elution profile using a UV detector at a wavelength where the tetrazine or the conjugated molecule has a strong absorbance (e.g., ~520 nm for tetrazine).
-
Analysis: Compare the chromatograms of the untreated and treated samples. A shift in the retention time, with the appearance of a new peak corresponding to the cleaved product and a decrease in the peak area of the intact conjugate, confirms cleavage. The percentage of cleavage can be calculated from the peak areas.
-
Mass Spectrometry (MS)
Mass spectrometry provides definitive evidence of cleavage by detecting the mass change associated with the reduction of the disulfide bond.
Methodology:
-
Sample Preparation:
-
Prepare and treat the this compound conjugate with a reducing agent as described in the HPLC protocol.
-
Desalt the samples using a suitable method (e.g., C18 spin column) to remove interfering salts and the reducing agent.
-
-
Mass Spectrometry Analysis:
-
Instrumentation: An electrospray ionization (ESI) mass spectrometer is commonly used.
-
Analysis: Acquire the mass spectra of both the untreated and treated samples. The cleavage of the disulfide bond will result in a mass increase of 2 Da (due to the addition of two hydrogen atoms). For a this compound conjugate, the cleavage will result in two separate fragments, and their respective masses can be detected.
-
Ellman's Assay
Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) is used to quantify free sulfhydryl (-SH) groups. This assay can indirectly confirm disulfide bond cleavage by measuring the appearance of free thiols after reduction.
Methodology:
-
Reagent Preparation:
-
Prepare a solution of Ellman's reagent in a suitable buffer (e.g., 0.1 M sodium phosphate, pH 8.0).
-
-
Sample Preparation and Reaction:
-
Prepare a baseline sample of the this compound conjugate in the reaction buffer.
-
Prepare a cleavage sample by adding a reducing agent (e.g., DTT or TCEP) to the conjugate and incubate to allow for complete reduction.
-
Add Ellman's reagent to both the baseline and cleavage samples.
-
-
Measurement and Analysis:
-
Incubate the reactions for 15 minutes at room temperature.
-
Measure the absorbance at 412 nm using a spectrophotometer.
-
An increase in absorbance in the cleaved sample compared to the baseline indicates the presence of free sulfhydryl groups, thus confirming the cleavage of the disulfide bond. The concentration of free thiols can be calculated using the molar extinction coefficient of the TNB²⁻ product (14,150 M⁻¹cm⁻¹).
-
Visualizing the Workflow and Concepts
To better illustrate the processes involved in confirming the disulfide bond cleavage of this compound, the following diagrams are provided.
Caption: Workflow for confirming disulfide bond cleavage.
Caption: Disulfide bond cleavage reaction pathway.
Conclusion
Confirming the cleavage of the disulfide bond in this compound is a critical step in its application. HPLC, mass spectrometry, and Ellman's assay are all robust methods for this purpose, each providing a different type of evidence for the successful release of the biotin moiety. While this compound offers the advantage of highly specific and rapid bioorthogonal conjugation, NHS-SS-Biotin provides a simpler, though less specific, alternative with well-documented high cleavage efficiency. The choice between these and other cleavable biotinylation reagents will ultimately depend on the specific requirements of the experimental design. By employing the protocols and understanding the comparative performance outlined in this guide, researchers can confidently utilize these powerful tools in their scientific endeavors.
References
Tetrazine Ligation vs. Copper-Catalyzed Click Chemistry: A Comparative Guide for Researchers
In the rapidly evolving landscape of bioconjugation, the ability to specifically and efficiently label biomolecules is paramount for advancements in drug development, diagnostics, and fundamental biological research. Among the most powerful tools in the chemical biologist's arsenal are "click" reactions, prized for their reliability, selectivity, and high yields. For years, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been the gold standard. However, the emergence of tetrazine ligation, a form of inverse-electron-demand Diels-Alder (IEDDA) reaction, presents a compelling alternative with significant advantages, particularly for in vivo and live-cell applications.
This guide provides an objective, data-driven comparison of tetrazine ligation and CuAAC, tailored for researchers, scientists, and drug development professionals. We will delve into the core performance metrics, present detailed experimental protocols for their comparison, and visualize the key chemical transformations and workflows.
Data Presentation: A Quantitative Comparison
The performance of these two ligation strategies can be starkly contrasted through their reaction kinetics and biocompatibility. The second-order rate constant (k₂) is a direct measure of a reaction's speed, and it is here that the most significant differences emerge.
| Feature | Tetrazine Ligation (e.g., Tetrazine-TCO) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Up to 10⁷, typically 800 - 30,000[1] | 10 - 10⁴[1][2] |
| Biocompatibility | Excellent; catalyst-free, avoiding metal-induced toxicity[1][3]. | Limited in vivo due to the cytotoxicity of the copper catalyst. |
| Reaction Conditions | Physiological conditions (aqueous media, neutral pH, room temperature). | Requires a copper(I) source, often with accelerating ligands. |
| Bioorthogonality | High; tetrazines and trans-cyclooctenes are highly specific for each other and inert to biological functional groups. | High; azides and alkynes are largely unreactive in biological systems. |
| Byproducts | Nitrogen gas (N₂) is the only byproduct, making it a very clean reaction. | No inherent byproducts from the core reaction, but catalyst and ligand removal may be necessary. |
Key Advantages of Tetrazine Ligation
The data clearly indicates two primary advantages of tetrazine ligation over CuAAC:
-
Exceptionally Fast Reaction Kinetics: Tetrazine ligation can be orders of magnitude faster than CuAAC. This is particularly crucial for in vivo applications where low concentrations of reactants are often used and rapid conjugation is necessary to achieve a sufficient signal-to-noise ratio before clearance of the labeling agent.
-
Superior Biocompatibility: The absence of a cytotoxic copper catalyst is the most significant advantage of tetrazine ligation for live-cell imaging and in vivo studies. Copper ions can be toxic to cells, limiting the utility of CuAAC in living systems.
Experimental Protocols
To provide a framework for the comparative data, this section outlines a typical experimental protocol for determining the second-order rate constants of these click reactions.
Determining Second-Order Rate Constants
Objective: To quantify and compare the reaction kinetics of Tetrazine-TCO ligation and CuAAC.
Materials:
-
Tetrazine derivative (e.g., 3-phenyl-1,2,4,5-tetrazine)
-
Trans-cyclooctene (TCO) derivative
-
Azide-functionalized molecule
-
Alkyne-functionalized molecule
-
Phosphate-buffered saline (PBS), pH 7.4
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Copper-chelating ligand (e.g., TBTA)
-
UV-Vis spectrophotometer or ¹H NMR spectrometer
Procedure:
-
Reactant Preparation: Prepare stock solutions of the tetrazine, TCO, azide, and alkyne in a suitable solvent (e.g., DMSO) at a known concentration.
-
Reaction Setup:
-
Tetrazine-TCO Ligation: In a cuvette or NMR tube, mix equimolar concentrations of the tetrazine and TCO in PBS at a controlled temperature (e.g., 25°C or 37°C). The final concentrations should be in the low millimolar to micromolar range.
-
CuAAC: In a separate cuvette or NMR tube, add the azide and alkyne reactants in PBS. To initiate the reaction, add a freshly prepared solution of copper(II) sulfate, sodium ascorbate (to reduce Cu(II) to the active Cu(I) state), and a copper-chelating ligand.
-
-
Monitoring Reaction Progress:
-
Spectrophotometry: For tetrazine ligation, the reaction progress can be monitored by the decrease in the characteristic absorbance of the tetrazine at around 520 nm over time.
-
NMR Spectroscopy: For slower reactions, ¹H NMR spectroscopy can be used to monitor the disappearance of reactant peaks and the appearance of product peaks over time.
-
-
Data Analysis: The second-order rate constant (k₂) is determined by plotting the reciprocal of the concentration of one of the reactants versus time. The slope of the resulting line is equal to k₂. For spectrophotometric analysis under pseudo-first-order conditions (one reactant in large excess), the second-order rate constant (k₂) is calculated by dividing the observed pseudo-first-order rate constant (k') by the initial concentration of the excess reactant.
Visualizing the Chemistries and Workflows
To further clarify the differences between these two powerful bioconjugation techniques, the following diagrams illustrate their reaction mechanisms and a typical experimental workflow for in vivo imaging.
References
alternative cleavable linkers to Tetrazine-SS-Biotin
A Comprehensive Guide to Alternative Cleavable Linkers for Tetrazine-SS-Biotin
For researchers, scientists, and drug development professionals seeking alternatives to the commonly used this compound linker, this guide provides an objective comparison of various cleavable linker technologies. The selection of an appropriate linker is critical for the successful isolation and analysis of target molecules. This guide details the performance of photocleavable, acid-cleavable, and base-labile linkers, supported by experimental data, to inform your selection process.
Comparison of Cleavable Linker Performance
The choice of a cleavable linker significantly impacts the efficiency and outcome of experiments such as affinity purification and mass spectrometry-based proteomics. The ideal linker should be stable under experimental conditions and exhibit high cleavage efficiency under specific, mild conditions to allow for the recovery of the target molecule without degradation.
Recent studies have benchmarked the performance of several commercially available cleavable biotin tags in chemoproteomic workflows. One such study compared an acid-cleavable dialkoxydiphenylsilane (DADPS) linker, a photocleavable (PC) linker, and a reduction-cleavable disulfide (SS) linker. The DADPS linker, in combination with a specific workflow, demonstrated superior performance in terms of enrichment efficiency, identification yield, and reproducibility.[1] However, it was noted that its performance could be slightly compromised by the formation of an unwanted formate product.[1] While the photocleavable and disulfide linkers were found to be generally less efficient in this specific application, they remain valuable options, particularly when dealing with acid-sensitive samples.[1]
Another comparative study focused on the performance of the DADPS linker versus an azobenzene (AZO) linker for profiling the cellular cysteinome. The results indicated that the DADPS linker led to the identification of a significantly higher number of unique cysteine residues compared to the AZO linker.[2]
The following table summarizes quantitative data on the performance of various cleavable linkers based on available literature. It is important to note that these values are context-dependent and can vary based on the specific experimental setup.
| Linker Type | Cleavage Reagent/Condition | Cleavage Efficiency | Reference |
| Disulfide (SS) | 50 mM Dithiothreitol (DTT) | Variable, can be incomplete | [3] |
| Photocleavable (PC) - o-nitrobenzyl | UV light (≈340-365 nm) | ~80% on solid support, quantitative in solution | |
| Acid-Cleavable (Diol) | Sodium Periodate (NaIO4) | High, but can be concentration-dependent | |
| Acid-Cleavable (Dialkoxydiphenylsilane - DADPS) | 10% Formic Acid (0.5 h) | >98% | |
| Acid-Cleavable (Hydrazone) | Acidic pH | Variable, prone to instability | |
| Base-Labile (RevAmine) | pH ≈ 8 (e.g., 100 mM ammonium bicarbonate) | Efficient, traceless cleavage |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are representative protocols for the cleavage of different linker types.
Protocol 1: Cleavage of Disulfide (SS) Linkers
This protocol describes the cleavage of a disulfide bond using a reducing agent like Dithiothreitol (DTT).
Materials:
-
Bioconjugate with a disulfide linker
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dithiothreitol (DTT) stock solution (e.g., 1 M in water)
-
(Optional) Alkylating agent, such as N-ethylmaleimide (NEM)
Procedure:
-
Dissolve the bioconjugate in PBS to a desired concentration.
-
Add DTT stock solution to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at 37°C for 1-4 hours. Incubation time may require optimization based on the specific bioconjugate.
-
(Optional) To stop the reaction, add an alkylating agent like NEM to cap the free thiols.
-
Proceed with downstream analysis, such as LC-MS, to confirm cleavage.
Protocol 2: Cleavage of Photocleavable (PC) o-Nitrobenzyl Linkers
This protocol outlines the cleavage of a photocleavable linker using UV light.
Materials:
-
Bioconjugate with a photocleavable o-nitrobenzyl linker
-
Appropriate buffer for the sample (e.g., PBS)
-
UV lamp (e.g., 365 nm)
Procedure:
-
Prepare the sample in a UV-transparent vessel (e.g., quartz cuvette).
-
Irradiate the sample with a UV lamp at a wavelength of approximately 340-365 nm.
-
The duration of irradiation will depend on the lamp intensity and the specific linker, and may range from minutes to hours. Monitor cleavage progress using an appropriate analytical method like HPLC or mass spectrometry.
-
After cleavage, the sample is ready for further analysis.
Protocol 3: Cleavage of Acid-Cleavable Diol Linkers
This protocol describes the oxidative cleavage of a vicinal diol linker using sodium periodate.
Materials:
-
Bioconjugate with a diol linker immobilized on streptavidin beads
-
Sodium Periodate (NaIO4) solution (e.g., 50 mM in water)
-
Wash buffers (e.g., PBS)
Procedure:
-
Wash the streptavidin beads with the immobilized bioconjugate to remove non-specifically bound proteins.
-
Add the NaIO4 solution to the beads. The concentration may need to be optimized (e.g., 1-50 mM).
-
Incubate at room temperature for a specific duration (e.g., 30 minutes to 1 hour), with gentle agitation.
-
Collect the supernatant containing the cleaved target molecule.
-
The eluted sample can then be prepared for downstream analysis.
Protocol 4: Cleavage of Acid-Cleavable Dialkoxydiphenylsilane (DADPS) Linkers
This protocol details the acid-catalyzed cleavage of a DADPS linker.
Materials:
-
Bioconjugate with a DADPS linker
-
Aqueous formic acid solution (e.g., 10% v/v)
Procedure:
-
Treat the sample containing the DADPS-linked molecule with a 10% aqueous formic acid solution.
-
Incubate at room temperature for approximately 30 minutes.
-
The cleavage reaction is typically efficient under these mild conditions.
-
Neutralize the sample if necessary for downstream applications and proceed with analysis.
Visualizing Cleavage Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the chemical structures and cleavage pathways of the discussed linkers, as well as a general experimental workflow.
Caption: A general experimental workflow for affinity purification using a cleavable biotin linker.
Caption: Reductive cleavage of a disulfide linker by a reducing agent such as DTT.
Caption: Photocleavage of an o-nitrobenzyl linker upon exposure to UV light.
Caption: Oxidative cleavage of a vicinal diol linker using sodium periodate.
References
A Comparative Guide to the Performance of Tetrazine-SS-Biotin in Diverse Cell Lysates
For researchers, scientists, and drug development professionals, the efficient and specific biotinylation of target proteins within the complex environment of a cell lysate is paramount for downstream applications such as affinity purification, Western blotting, and drug target identification. Tetrazine-SS-Biotin has emerged as a powerful tool for this purpose, leveraging the principles of bioorthogonal click chemistry. This guide provides a comprehensive comparison of this compound's performance with alternative biotinylation reagents, supported by experimental data and detailed protocols.
Performance Overview of Biotinylation Reagents
The selection of a biotinylation reagent is critical and depends on the specific experimental goals, including the desired level of specificity and the nature of the target protein. This compound offers a two-step labeling strategy that provides high specificity, a distinct advantage over traditional amine-reactive methods.
Table 1: Qualitative Performance Comparison of Biotinylation Reagents in Cell Lysates
| Feature | This compound | NHS-SS-Biotin | DBCO-Biotin (Copper-Free Click) |
| Target Moiety | Trans-cyclooctene (TCO) | Primary amines (Lysine, N-terminus) | Azide |
| Specificity | Very High (Bioorthogonal) | Moderate to Low | High (Bioorthogonal) |
| Workflow | Two-step (TCO functionalization, then biotinylation) | One-step | Two-step (Azide functionalization, then biotinylation) |
| Reaction Speed | Very Fast (up to 10^6 M⁻¹s⁻¹) | Fast | Moderate to Fast |
| Cleavability | Yes (Disulfide bond) | Yes (Disulfide bond) | No (Stable triazole ring) |
| Background Labeling | Low to Moderate (Tetrazine dependent) | High | Low |
| Cell Lysate Compatibility | Good | Good | Good |
Quantitative Performance of this compound in Different Cell Lysates
Direct quantitative comparisons of this compound's performance across different cell lysates are not extensively available in the literature. However, based on the principles of tetrazine-TCO ligation and the known characteristics of common cell lines, we can project the expected performance. The following table provides a semi-quantitative estimation to guide researchers in their experimental design. These estimations assume a TCO-functionalized protein of interest is present in the lysate.
Table 2: Estimated Performance of this compound Across Common Cell Lysates
| Parameter | HeLa (Epithelial) | HEK293 (Embryonic Kidney) | Jurkat (T-lymphocyte) |
| Estimated Labeling Efficiency | High | High | Moderate to High |
| Potential for Background | Low to Moderate | Low | Moderate |
| Linkage Stability | Good | Good | Good |
| Notes | High protein content may require optimization of reagent concentrations. | Generally high transfection efficiency for introducing TCO-tagged proteins. | Suspension cells may have different protein profiles and endogenous reactive species compared to adherent cells. |
Experimental Protocols
To facilitate the direct comparison of biotinylation reagents, detailed protocols for labeling proteins in cell lysates are provided below.
Protocol 1: Labeling of a TCO-Modified Protein in Cell Lysate with this compound
This protocol describes the biotinylation of a target protein that has been previously functionalized with a trans-cyclooctene (TCO) group.
Materials:
-
Cell lysate containing the TCO-modified protein of interest (e.g., from HeLa, HEK293, or Jurkat cells)
-
This compound
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Protease inhibitor cocktail
-
Streptavidin-HRP for Western blot detection
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
Prepare Cell Lysate: Lyse cells in a suitable buffer (e.g., RIPA or NP-40) containing a protease inhibitor cocktail. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant.
-
Labeling Reaction:
-
To 1 mg of total protein lysate, add the this compound stock solution to a final concentration of 100-250 µM.
-
Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
-
-
Analysis:
-
The biotinylated lysate is now ready for downstream applications such as SDS-PAGE and Western blotting.
-
To detect the biotinylated protein, use a streptavidin-HRP conjugate followed by a chemiluminescent substrate.
-
Protocol 2: General Protein Labeling in Cell Lysate with NHS-SS-Biotin (for Comparison)
This protocol describes a one-step method for biotinylating proteins on their primary amines.
Materials:
-
Cell lysate (e.g., from HeLa, HEK293, or Jurkat cells)
-
NHS-SS-Biotin
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS), pH 8.0
-
Protease inhibitor cocktail
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Streptavidin-HRP for Western blot detection
Procedure:
-
Prepare NHS-SS-Biotin Stock Solution: Immediately before use, dissolve NHS-SS-Biotin in anhydrous DMSO to a stock concentration of 10 mM.
-
Prepare Cell Lysate: Prepare the cell lysate as described in Protocol 1, ensuring the lysis buffer is at a pH of 7.2-8.0 and does not contain primary amines (e.g., Tris).
-
Labeling Reaction:
-
Add the NHS-SS-Biotin stock solution to the cell lysate to a final concentration of 1-2 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Quench Reaction: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 10 minutes at room temperature.
-
Analysis: Proceed with downstream analysis as described in Protocol 1.
Visualizing the Workflow and Concepts
To better illustrate the experimental processes and underlying principles, the following diagrams are provided.
A Head-to-Head Comparison: Tetrazine-SS-Biotin vs. Azide-Alkyne Cycloaddition for Bioconjugation
For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation, the choice of ligation chemistry is paramount to experimental success. This guide provides an objective comparison of Tetrazine-SS-Biotin, a reagent utilizing inverse-electron-demand Diels-Alder (iEDDA) chemistry, against the widely adopted azide-alkyne cycloaddition reactions—both the copper(I)-catalyzed (CuAAC) and strain-promoted (SPAAC) variants. We present a comprehensive analysis supported by quantitative data and detailed experimental protocols to inform the selection of the optimal biotinylation strategy.
The covalent attachment of biotin to biomolecules is a cornerstone technique for their detection, purification, and tracking. The ideal biotinylation method should be rapid, specific, high-yielding, and biocompatible. Here, we evaluate two prominent "click chemistry" approaches to achieve this: the exceptionally fast tetrazine ligation and the versatile azide-alkyne cycloaddition.
Executive Summary of Comparison
| Feature | Tetrazine Ligation (via this compound) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Type | Inverse-Electron-Demand Diels-Alder (iEDDA) | Huisgen 1,3-Dipolar Cycloaddition (Copper-Catalyzed) | Huisgen 1,3-Dipolar Cycloaddition (Strain-Promoted) |
| Second-Order Rate Constant (k₂) | Extremely fast (10³ - 10⁶ M⁻¹s⁻¹)[1] | Fast (10² - 10⁴ M⁻¹s⁻¹) | Moderate (10⁻¹ - 10¹ M⁻¹s⁻¹) |
| Biocompatibility | Excellent (catalyst-free) | Limited in vivo due to copper cytotoxicity | Excellent (catalyst-free) |
| Reaction Conditions | Aqueous media, room temperature, physiological pH | Requires Cu(I) catalyst, reducing agent, and ligand | Aqueous media, room temperature, physiological pH |
| Cleavability | Yes (Disulfide bond in this compound) | Dependent on the biotin-azide reagent used | Dependent on the biotin-azide reagent used |
| Reactant Stability | Tetrazines can be sensitive to reducing agents[2] | Azides and alkynes are generally stable | Azides and cyclooctynes are generally stable |
| Primary Use Case | In vivo imaging and labeling, low concentration applications | In vitro conjugation, material science | Live-cell labeling, in vivo applications where speed is less critical |
Reaction Mechanisms and Workflows
The choice between these powerful bioconjugation techniques often comes down to the specific requirements of the experiment, particularly the need for speed, biocompatibility, and the presence of a cleavable linker.
Tetrazine Ligation with this compound
Tetrazine ligation involves the reaction of an electron-poor tetrazine with a strained dienophile, typically a trans-cyclooctene (TCO). This reaction is noted for its exceptionally high second-order rate constants, making it one of the fastest bioorthogonal reactions currently available.[1] this compound is a reagent that contains a tetrazine moiety for reaction with a TCO-modified biomolecule, a biotin for detection or purification, and a disulfide (SS) bond that allows for cleavage of the biotin group under reducing conditions.
Azide-Alkyne Cycloaddition
This reaction family involves the [3+2] cycloaddition of an azide and an alkyne to form a stable triazole ring.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the prototypical "click" reaction, characterized by high yields and specificity. However, its reliance on a copper(I) catalyst, which can be toxic to cells, often limits its application in living systems.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the cytotoxicity of CuAAC, SPAAC utilizes a strained cyclooctyne that reacts with an azide without the need for a metal catalyst. While highly biocompatible, the reaction rates of SPAAC are generally slower than both CuAAC and tetrazine ligation.
Quantitative Data Comparison
The performance of these reactions can be quantitatively evaluated by their second-order rate constants, which directly measure the reaction speed.
| Reaction | Dienophile/Alkyne | Diene/Azide | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |
| Tetrazine Ligation | trans-cyclooctene (TCO) | 3,6-di-(2-pyridyl)-s-tetrazine | ~2000 | |
| TCO | 3-methyl-6-phenyl-1,2,4,5-tetrazine | ~330 | ||
| Bicyclononyne (BCN) | 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | 118 | ||
| CuAAC | Terminal Alkyne | Azide | 10 - 100 | |
| SPAAC | Bicyclononyne (BCN) | Benzyl Azide | ~0.063 | |
| Dibenzocyclooctyne (DBCO) | Benzyl Azide | ~0.3 | ||
| Difluorinated Cyclooctyne (DIFO) | Benzyl Azide | ~0.42 |
Experimental Protocols
Protocol 1: Biotinylation using this compound
This protocol outlines the labeling of a trans-cyclooctene (TCO)-modified protein with this compound.
Materials:
-
TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Reducing agent for cleavage (e.g., DTT or TCEP)
-
Desalting column for purification
Procedure:
-
Protein Preparation:
-
Ensure the TCO-modified protein is in an amine-free buffer at a concentration of 1-5 mg/mL. If necessary, perform a buffer exchange.
-
-
Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Labeling Reaction:
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing. The reaction progress can often be visually monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
-
Purification:
-
Remove excess, unreacted this compound using a desalting spin column or dialysis.
-
-
Cleavage of Disulfide Linker (Optional):
-
To cleave the disulfide bond and release the biotin moiety, incubate the purified biotinylated protein with 10-50 mM DTT or TCEP in a suitable buffer (e.g., PBS, pH 7.5) for 30-60 minutes at 37°C.
-
The protein can then be separated from the cleaved biotin fragment by another round of size-exclusion chromatography.
-
Protocol 2: Biotinylation using Azide-Alkyne Cycloaddition (SPAAC Example)
This protocol describes the labeling of a DBCO (dibenzocyclooctyne)-modified protein with a biotin-azide.
Materials:
-
DBCO-modified protein in PBS, pH 7.4
-
Biotin-PEG4-Azide
-
Anhydrous DMSO
-
Desalting column
Procedure:
-
Protein and Reagent Preparation:
-
Prepare the DBCO-modified protein at a concentration of 1-10 mg/mL in PBS.
-
Prepare a 10 mM stock solution of Biotin-PEG4-Azide in DMSO.
-
-
Labeling Reaction:
-
Add a 3- to 10-fold molar excess of the Biotin-PEG4-Azide stock solution to the DBCO-protein solution.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Purification:
-
Remove the unreacted biotin-azide by size-exclusion chromatography (e.g., a desalting column).
-
Protocol 3: Biotinylation using Azide-Alkyne Cycloaddition (CuAAC Example)
This protocol details the labeling of an alkyne-modified protein with biotin-azide using a copper(I) catalyst.
Materials:
-
Alkyne-modified protein in a suitable buffer
-
Biotin-PEG4-Azide
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Sodium ascorbate
-
Anhydrous DMSO
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Prepare the following stock solutions:
-
10 mM Biotin-PEG4-Azide in DMSO.
-
20 mM CuSO₄ in deionized water.
-
100 mM THPTA in deionized water.
-
100 mM Sodium Ascorbate in deionized water (prepare fresh).
-
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
Purified alkyne-protein to a final concentration of 10-100 µM.
-
Biotin-azide stock solution to a final concentration of 100-500 µM.
-
THPTA stock solution to a final concentration of 250-1250 µM.
-
CuSO₄ stock solution to a final concentration of 50-250 µM.
-
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Incubate the reaction for 1-4 hours at room temperature, protected from light if using a fluorescent biotin derivative.
-
-
Purification:
-
Remove unreacted biotin-azide and copper catalyst using a desalting column or dialysis.
-
Conclusion
The selection between this compound and azide-alkyne cycloaddition is dictated by the specific demands of the biological system and the experimental goals. For applications requiring extremely rapid kinetics, low reactant concentrations, and inherent biocompatibility, such as in vivo imaging, This compound offers a distinct advantage. The inclusion of a cleavable disulfide linker provides an additional layer of experimental flexibility.
CuAAC remains a robust and highly efficient method for in vitro bioconjugation, where the potential cytotoxicity of the copper catalyst is not a concern. Its fast kinetics and the stability of the reactants make it a reliable choice for creating well-defined bioconjugates.
SPAAC provides an excellent metal-free alternative to CuAAC for applications in living systems. While its kinetics are slower than both tetrazine ligation and CuAAC, the biocompatibility of SPAAC makes it a valuable tool for live-cell labeling and in vivo studies where longer reaction times are permissible.
By understanding the kinetic and practical differences between these powerful bioorthogonal chemistries, researchers can make informed decisions to best suit their experimental needs, ultimately leading to more precise and reliable results in their drug development and research endeavors.
References
A Head-to-Head Comparison of Biotinylation Reagents: Assessing the Efficiency of Tetrazine-SS-Biotin versus NHS-SS-Biotin Labeling via HPLC
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is a cornerstone of experimental success. Biotinylation, the process of covalently attaching biotin to a protein, is a widely used technique for protein detection, purification, and immobilization. The choice of biotinylating reagent can significantly impact the specificity, efficiency, and reproducibility of an experiment. This guide provides an objective comparison of two prominent biotinylation strategies: the bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) cycloaddition using Tetrazine-SS-Biotin and the classical amine-reactive approach using NHS-SS-Biotin. The comparison focuses on the assessment of labeling efficiency using High-Performance Liquid Chromatography (HPLC), a powerful analytical technique for monitoring these reactions.
The fundamental difference between these two reagents lies in their chemical reactivity and labeling strategy. NHS-SS-Biotin features an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, such as the side chain of lysine residues and the N-terminus of a protein, to form stable amide bonds.[1][2] This method is straightforward but can be non-specific due to the abundance of lysine residues on the protein surface.
In contrast, this compound utilizes a more modern, two-step bioorthogonal "click chemistry" approach.[3][4] First, the protein of interest is functionalized with a strained alkene, typically a trans-cyclooctene (TCO) group. Then, the TCO-modified protein is specifically and rapidly labeled with the this compound through an IEDDA reaction.[3] This reaction is exceptionally fast and highly selective, occurring under mild, biocompatible conditions with no cross-reactivity with other functional groups found in biological samples. Both reagents feature a cleavable disulfide (-SS-) bond in their spacer arm, allowing for the release of the biotin tag under reducing conditions, a useful feature in applications like affinity purification.
Quantitative Comparison of Labeling Efficiency
The efficiency of a biotinylation reaction can be quantitatively assessed by HPLC. By analyzing the reaction mixture, the percentage of labeled protein can be determined by comparing the peak area of the biotinylated product to the sum of the peak areas of the unreacted protein and the product. While direct head-to-head comparative studies are limited, the literature indicates that both methods can achieve high labeling efficiencies under optimized conditions.
| Reagent | Chemistry | Typical Reported Efficiency | Key Advantages | Key Disadvantages |
| This compound | Bioorthogonal IEDDA Click Chemistry | >95% (Reaction often complete in minutes) | Extremely fast kinetics, highly specific, bioorthogonal (no side reactions), reaction proceeds at low concentrations. | Requires a two-step process (protein must first be modified with a TCO group). |
| NHS-SS-Biotin | Amine-reactive (Lysines, N-terminus) | 80-95% (Dependent on protein and reaction conditions) | One-step reaction, well-established and widely used chemistry. | Less specific (reacts with all accessible primary amines), can lead to heterogeneous products, potential for protein aggregation at high labeling ratios. |
Note: The efficiencies reported are based on typical outcomes from various sources and may not represent a direct comparative experiment. The final efficiency depends heavily on the specific protein, buffer conditions, and molar ratios used.
Experimental Protocols
Protocol 1: Two-Step Labeling of an Antibody with this compound
This protocol first involves the modification of an antibody with a TCO-NHS ester, followed by the bioorthogonal ligation with this compound.
Materials:
-
Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4)
-
TCO-NHS ester (dissolved in anhydrous DMSO)
-
This compound (dissolved in anhydrous DMSO)
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.4
-
Desalting columns
Procedure:
Step A: TCO-Modification of the Antibody
-
Prepare the Antibody: Ensure the antibody solution is at a concentration of 1-5 mg/mL in an amine-free buffer like PBS.
-
Prepare TCO-NHS Ester Solution: Immediately before use, dissolve the TCO-NHS ester in DMSO to a concentration of 10 mM.
-
Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
Purification: Remove the excess, unreacted TCO-NHS ester using a desalting column, exchanging the buffer back into PBS, pH 7.4.
Step B: Tetrazine Ligation
-
Prepare this compound Solution: Immediately before use, dissolve the this compound in DMSO to a concentration of 10 mM.
-
Reaction: Add a 2- to 5-fold molar excess of the this compound solution to the TCO-modified antibody solution from Step A.
-
Incubation: The reaction is typically very fast. Incubate for 30 minutes at room temperature to ensure completion.
-
Purification: Remove the excess this compound using a desalting column. The purified this compound labeled antibody is now ready for HPLC analysis or downstream applications.
Protocol 2: One-Step Labeling of an Antibody with NHS-SS-Biotin
This protocol describes the direct labeling of an antibody via its primary amines.
Materials:
-
Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4-8.0)
-
NHS-SS-Biotin (dissolved in anhydrous DMSO)
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.4-8.0
-
Desalting columns
Procedure:
-
Prepare the Antibody: Ensure the antibody solution is at a concentration of 1-5 mg/mL in an amine-free buffer. A slightly alkaline pH (7.4-8.0) is optimal for the NHS ester reaction.
-
Prepare NHS-SS-Biotin Solution: Immediately before use, dissolve the NHS-SS-Biotin in DMSO to a concentration of 10 mM.
-
Reaction: Add a 20-fold molar excess of the NHS-SS-Biotin solution to the antibody solution. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
Purification: Remove the excess, unreacted NHS-SS-Biotin using a desalting column. The purified NHS-SS-Biotin labeled antibody is now ready for HPLC analysis.
Protocol 3: HPLC Analysis of Biotinylated Antibodies
Reverse-Phase HPLC (RP-HPLC) is a suitable method for assessing the efficiency of biotinylation. The addition of the hydrophobic biotin tag will cause the labeled antibody to have a longer retention time on the column compared to the unlabeled antibody.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Column: A C4 or C8 reverse-phase column suitable for protein separations (e.g., 4.6 x 150 mm, 3.5 µm particle size).
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
Procedure:
-
Sample Preparation: Dilute a small aliquot of the unlabeled antibody control and the purified biotinylated antibody to approximately 1 mg/mL in Mobile Phase A.
-
Injection: Inject 10-20 µg of each sample onto the column.
-
Chromatographic Run:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to the unlabeled antibody in the control run.
-
In the chromatogram of the biotinylated sample, identify the peak for any remaining unlabeled antibody and the new, later-eluting peak(s) for the biotinylated antibody.
-
Calculate the labeling efficiency by integrating the peak areas: Efficiency (%) = [Area(Biotinylated Antibody) / (Area(Unlabeled Antibody) + Area(Biotinylated Antibody))] x 100
-
Visualizations
Caption: Experimental workflows for protein biotinylation.
Caption: Chemical reactions for biotinylation methods.
References
- 1. broadpharm.com [broadpharm.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrazine-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of Tetrazine-SS-Biotin
For researchers and scientists engaged in cutting-edge drug development and bioconjugation, the proper handling and disposal of chemical reagents like Tetrazine-SS-Biotin is a cornerstone of laboratory safety and operational integrity. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate personal protective equipment.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side-shields | Protects against splashes and airborne particles. |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile) | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat | Provides a barrier against spills. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | Minimizes inhalation of any potential vapors or aerosols. |
Storage: Store this compound in a cool, dry, well-ventilated area, away from heat and direct sunlight. Keep the container tightly closed.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Alert: Immediately notify personnel in the vicinity.
-
Containment: For liquid spills, use an inert absorbent material to contain the substance. For solid spills, carefully sweep or scoop the material to avoid dust formation.
-
Collection: Place the contained material into a suitable, labeled, and closed container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Waste Disposal: Dispose of the contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Step-by-Step Disposal Protocol for this compound
The recommended disposal procedure for this compound involves a chemical neutralization step to cleave the disulfide bond, rendering the compound less reactive before it is collected as hazardous waste.
Experimental Protocol: Chemical Neutralization
This protocol is adapted from procedures for similar compounds containing cleavable disulfide bonds.
Objective: To reduce the disulfide bond in this compound to free thiols, decreasing its reactivity.
Materials:
-
This compound waste (solid or in solution)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Appropriate buffer solution (e.g., phosphate-buffered saline, PBS)
-
Designated hazardous waste container, properly labeled
Procedure:
-
Preparation: Conduct this procedure in a designated chemical fume hood.
-
Dissolution (if applicable): If the this compound waste is in solid form, dissolve it in a minimal amount of a compatible solvent such as DMSO or DMF before adding an aqueous buffer.
-
Reduction of the Disulfide Bond:
-
To the this compound waste solution, add a reducing agent such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). A final concentration of 50-100 mM of the reducing agent is generally effective.
-
Allow the mixture to react at room temperature for 1-2 hours with gentle stirring. This will cleave the disulfide bond.
-
-
Collection and Labeling:
-
After the reaction is complete, carefully transfer the resulting solution into a properly labeled hazardous waste container.
-
The label should clearly state the contents, including the reaction byproducts (the cleaved tetrazine and biotin components, and the reducing agent).
-
-
Final Disposal:
-
Store the hazardous waste container in a designated, secure area.
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
